3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid
Description
Properties
IUPAC Name |
3-chloro-4-(4-methylpiperazin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13/h2-3,8H,4-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSBUWGQOMUQJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700193 | |
| Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-33-1 | |
| Record name | 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid
Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 1197193-33-1), a key building block in contemporary medicinal chemistry. It is intended for researchers, chemists, and drug development professionals. This guide details the compound's physicochemical properties, provides an expert-driven synthesis protocol, outlines rigorous analytical methods for characterization, and explores its primary application as a crucial intermediate in the development of targeted therapeutics, particularly Fibroblast Growth Factor Receptor (FGFR) inhibitors. The methodologies described herein are designed to ensure reproducibility and high-purity outcomes, reflecting best practices in process chemistry and quality control.
This compound is a substituted benzoic acid derivative featuring a chlorine atom and a methylpiperazine moiety. These functional groups make it an important and versatile synthon for creating more complex molecules with specific pharmacological activities. Its precise identification is critical for regulatory and experimental consistency.
The fundamental properties of the compound are summarized below for quick reference. These values are compiled from verified suppliers and chemical databases.[1][2][3]
| Property | Value | Source |
| CAS Number | 1197193-33-1 | [1][2][3] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1][2][3] |
| Molecular Weight | 254.71 g/mol | [1][3] |
| Appearance | Off-white to white solid | [4] |
| Predicted Boiling Point | 413.3 ± 45.0 °C | [3] |
| Predicted Density | 1.291 ± 0.06 g/cm³ | [3] |
| Storage Temperature | -20°C for long-term stability | [1] |
| InChI Key | RSSBUWGQOMUQJI-UHFFFAOYSA-N | [5] |
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The rationale for this approach is the activation of the aromatic ring by the electron-withdrawing carboxylic acid group, which facilitates the displacement of a suitable leaving group at the C4 position by the secondary amine of 1-methylpiperazine.
Synthesis Rationale and Reagent Selection
The chosen starting material is 3-chloro-4-fluorobenzoic acid. Fluorine is an excellent leaving group for SₙAr reactions due to its high electronegativity, which strongly polarizes the carbon-fluorine bond, making the carbon atom highly susceptible to nucleophilic attack. A base, such as potassium carbonate (K₂CO₃), is required to act as a scavenger for the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is selected to solvate the cationic species and facilitate the reaction, which often requires elevated temperatures.
Detailed Experimental Protocol
Materials:
-
3-chloro-4-fluorobenzoic acid
-
1-methylpiperazine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-4-fluorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and DMSO (5-10 mL per gram of starting material).
-
Reagent Addition: Add 1-methylpiperazine (1.2 eq) to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. A similar synthesis for a related compound specifies heating at 140°C for 4 hours.[6]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold deionized water.
-
Adjust the pH of the aqueous solution to ~6-7 using 2M HCl. The product will precipitate as a solid at its isoelectric point.
-
Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.
-
Allow the solution to cool slowly to room temperature, then place it in a -20°C freezer to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to yield the final product as a white solid.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach provides a self-validating system of characterization.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final compound and quantify any residual impurities.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak corresponding to the product, with purity typically expected to be >98%.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Methodology:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis: The sample, infused directly or from the HPLC outflow, is analyzed.
-
Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 255.09, corresponding to the molecular formula C₁₂H₁₆ClN₂O₂⁺. The characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be visible at m/z 255 and m/z 257.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide unambiguous structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) framework.
-
Methodology:
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
¹H NMR (Predicted):
-
Aromatic Protons: Signals between ~7.0-8.0 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Piperazine Protons: Two sets of broad signals between ~3.0-3.5 ppm.
-
Methyl Protons: A singlet at ~2.2-2.3 ppm corresponding to the N-CH₃ group.
-
Carboxylic Acid Proton: A very broad singlet at >12 ppm (if in DMSO-d₆).
-
-
¹³C NMR (Predicted): Signals corresponding to the carboxylic acid carbonyl (~165-170 ppm), aromatic carbons (~115-160 ppm), piperazine carbons (~45-55 ppm), and the methyl carbon (~45 ppm).
-
Analytical Validation Workflow
Caption: A logical workflow for the analytical validation of the final compound.
Applications in Drug Discovery
The primary utility of this compound lies in its role as a key intermediate for synthesizing high-value pharmaceutical agents. Its structure is frequently incorporated into kinase inhibitors.
Intermediate for FGFR Inhibitors
This compound serves as a reagent in the preparation of 1H-pyrazolo[3,4-b]pyridines, a class of molecules that have shown potent activity as Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1] FGFRs are a family of receptor tyrosine kinases whose aberrant signaling is a known driver in various forms of cancer. Inhibiting these receptors is a clinically validated strategy for cancer therapy. The benzoic acid group of the title compound allows for amide bond formation, a common linkage strategy in medicinal chemistry, to connect this "headgroup" to the core of the inhibitor.
Structural Role in Kinase Inhibitor Design
Caption: Role as a building block in a typical kinase inhibitor scaffold.
The methylpiperazine group often serves to increase the aqueous solubility of the final drug molecule, improving its pharmacokinetic properties. The chloro-substituted phenyl ring can engage in specific interactions within the kinase's binding pocket, contributing to the overall potency and selectivity of the inhibitor.
Handling, Storage, and Safety
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: For optimal long-term stability, the compound should be stored in a tightly sealed container at -20°C.[1] It should be protected from moisture and light.
-
Safety: While specific toxicity data is not widely published, compounds of this class should be treated as potentially hazardous. Refer to the Safety Data Sheet (SDS) from the supplier for detailed information.
References
-
AdooQ BioScience. (n.d.). This compound CAS: 1197193-33-1. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
-
Mol-Instincts. (n.d.). Synthesis of 3-Allylsulfamoyl-4-(4-methylpiperazine-1-yl)-benzoic acid-hydrochloride. Retrieved from [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. pschemicals.com [pschemicals.com]
- 3. echemi.com [echemi.com]
- 4. 3-Chloro-4-piperazinobenzoic Acid - Global Wides Trade [globalwidestrade.com]
- 5. 3-chloro-4-(4-methylpiperazin-1-yl)benzoic acid | CAS: 1197193-33-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. prepchem.com [prepchem.com]
An In-Depth Technical Guide to 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid, a pivotal chemical intermediate in the synthesis of advanced therapeutic agents. With a primary focus on its role as a precursor to potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, this document delineates its chemical and physical properties, outlines a robust synthetic pathway, and discusses its significance in the development of targeted cancer therapies. This guide is intended to serve as a critical resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both foundational knowledge and practical insights into the application of this versatile molecule.
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the strategic design and synthesis of molecular scaffolds that can be readily elaborated into potent and selective therapeutic agents are of paramount importance. This compound has emerged as a particularly valuable building block, primarily due to its integral role in the synthesis of a class of targeted cancer therapeutics. Its structure combines a carboxylic acid handle for amide bond formation, a substituted piperazine moiety known to enhance solubility and cell permeability, and a chlorinated benzene ring that provides a key vector for molecular recognition by target proteins.
The most prominent application of this compound is as a crucial reagent in the preparation of 1H-pyrazolo[3,4-b]pyridines, which function as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] The FGFR signaling pathway is a well-validated target in oncology, with its aberrant activation implicated in the proliferation and survival of various tumor types.[2][3][4] Consequently, the availability of well-characterized and readily accessible intermediates like this compound is a critical enabler for the discovery and development of next-generation FGFR-targeted therapies.[2][3][4]
This guide provides an in-depth examination of the core properties and applications of this key intermediate, offering a scientific and practical foundation for its use in research and development.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in multi-step syntheses and for ensuring the purity and quality of the final active pharmaceutical ingredient (API).
Core Compound Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 1197193-33-1 | [1] |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 254.71 g/mol | [1] |
| Canonical SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Cl | N/A |
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Boiling Point | 413.3 ± 45.0 °C | [6] |
| Density | 1.291 ± 0.06 g/cm³ | [6] |
| XLogP3 | 1.79290 | [6] |
| Topological Polar Surface Area | 43.8 Ų | [6] |
Synthesis and Manufacturing
The efficient and scalable synthesis of this compound is a critical consideration for its application in drug development programs. The most logical and commonly employed synthetic route is a nucleophilic aromatic substitution reaction.
Proposed Synthetic Pathway
The synthesis initiates from a readily available starting material, 3-chloro-4-fluorobenzoic acid. The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing carboxylic acid and chloro groups. This allows for a direct and efficient reaction with 1-methylpiperazine to yield the desired product.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Prophetic)
This protocol is based on established principles of nucleophilic aromatic substitution and general procedures found for analogous compounds.
Materials:
-
3-Chloro-4-fluorobenzoic acid
-
1-Methylpiperazine
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Dipotassium carbonate (K₂CO₃) or another suitable base
-
Water
-
Hydrochloric acid (HCl) for pH adjustment
-
Ethyl acetate for extraction
Procedure:
-
To a stirred solution of 3-chloro-4-fluorobenzoic acid (1 equivalent) in DMSO, add dipotassium carbonate (2-3 equivalents).
-
Add 1-methylpiperazine (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by an appropriate analytical technique such as HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with HCl to a pH of approximately 6-7 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Causality behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO or DMF is chosen to dissolve the reactants and facilitate the nucleophilic aromatic substitution reaction.
-
Base: A mild inorganic base like K₂CO₃ is used to scavenge the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for nucleophilic aromatic substitution on an electron-rich aromatic ring.
-
Work-up: The acidic work-up is crucial for protonating the carboxylate salt to the free carboxylic acid, which is generally less soluble in water and thus precipitates out, simplifying isolation.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. While a specific, comprehensive dataset for this compound is not publicly available, this section outlines the expected spectroscopic features and a suitable analytical method for its characterization.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the piperazine ring protons, and the N-methyl group. The aromatic protons will likely appear as complex multiplets in the range of 7-8 ppm. The piperazine protons would be observed as two distinct multiplets, corresponding to the protons adjacent to the nitrogen attached to the aromatic ring and the other piperazine protons. The N-methyl group should present as a singlet around 2.3-2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon (around 165-175 ppm), the aromatic carbons (110-150 ppm), the piperazine carbons (45-55 ppm), and the N-methyl carbon (around 45 ppm).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 255.09, corresponding to the molecular weight of the compound. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretching vibration for the carboxylic acid (1680-1710 cm⁻¹), and C-N stretching vibrations for the piperazine moiety.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for assessing the purity of this compound and for monitoring reaction progress.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the aromatic system has strong absorbance (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
This method should provide good separation of the product from starting materials and potential impurities. Method validation would be required for use in a regulated environment.
Application in Medicinal Chemistry: A Gateway to FGFR Inhibitors
The primary and most significant application of this compound is as a key intermediate in the synthesis of potent and selective FGFR inhibitors.[1] The general synthetic strategy involves the coupling of the carboxylic acid group of this intermediate with an appropriate amino-heterocyclic core, typically via amide bond formation.
Sources
- 1. usbio.net [usbio.net]
- 2. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Piperazinyl-Difluoro-indene Derivatives Containing Pyridyl Groups as Potent FGFR Inhibitors against FGFR Mutant Tumor: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-chloro-4-(4-methylpiperazin-1-yl)benzoic acid | CAS: 1197193-33-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. echemi.com [echemi.com]
An In-Depth Technical Guide to 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid: Structure, Synthesis, and Application
This technical guide provides a comprehensive overview of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid, a key intermediate in the synthesis of advanced pharmaceutical agents. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, a detailed synthesis protocol rooted in mechanistic principles, and its significant role in the development of targeted cancer therapies.
Introduction and Significance
This compound (IUPAC Name: 3-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid) is a substituted benzoic acid derivative featuring a methylpiperazine moiety. Its primary significance in the pharmaceutical landscape lies in its role as a crucial building block for the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1] Aberrant FGFR signaling is a known driver in various oncogenic processes, making FGFRs a critical target for cancer therapy. The structural features of this benzoic acid derivative are pivotal for its eventual incorporation into larger, pharmacologically active molecules designed to interact with the ATP-binding pocket of these kinases.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical properties of this compound are fundamental to its reactivity and handling.
Chemical Structure
The molecule consists of a benzoic acid core, substituted with a chlorine atom at the 3-position and a 4-methylpiperazin-1-yl group at the 4-position.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1197193-33-1 | [1][2] |
| Molecular Formula | C12H15ClN2O2 | [2] |
| Molecular Weight | 254.71 g/mol | [2] |
| Appearance | Off-white solid | Generic supplier data |
| Boiling Point (Predicted) | 413.3 ± 45.0 °C | [2] |
| Density (Predicted) | 1.291 ± 0.06 g/cm³ | [2] |
| XLogP3 | 1.79 | [2] |
Synthesis and Mechanistic Insights
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of aromatic chemistry, allowing for the formation of carbon-nitrogen bonds on activated aromatic rings.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and is activated by at least one strong electron-withdrawing group. In this synthesis, the carboxylic acid group, while not as powerful as a nitro group, sufficiently activates the ring for substitution, particularly under heated conditions. The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition of the Nucleophile: The nitrogen atom of N-methylpiperazine acts as the nucleophile, attacking the carbon atom bearing the fluorine (or other halogen) atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (in this case, fluoride is a common leaving group for SNAr reactions on benzoic acids), yielding the final product.
Caption: Simplified workflow of the SNAr synthesis mechanism.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for a structurally similar compound and is optimized for the synthesis of the title compound.
Materials:
-
3-Chloro-4-fluorobenzoic acid
-
N-Methylpiperazine
-
Anhydrous Potassium Carbonate (K2CO3)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Hydrochloric Acid (2M)
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloro-4-fluorobenzoic acid (1 equivalent), N-methylpiperazine (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a suitable volume of anhydrous DMSO or DMF to the flask to ensure adequate stirring and dissolution at elevated temperatures.
-
Reaction Execution: Heat the reaction mixture to 120-140°C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Acidify the aqueous solution to a pH of approximately 6-7 using 2M hydrochloric acid. This will precipitate the product.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product as an off-white solid.
-
-
Drying: Dry the purified product under vacuum at 50-60°C to a constant weight.
Self-Validation: The success of the synthesis is validated at each critical step. The consumption of starting materials and the formation of the product are tracked by chromatography. The final product's identity and purity are confirmed through the analytical characterization methods detailed in the subsequent section.
Analytical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are the expected analytical and spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
(Note: The following are predicted chemical shifts based on the analysis of structurally similar compounds. Experimental values may vary slightly.)
1H NMR (400 MHz, DMSO-d6, δ):
-
~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH). This proton is typically broad and its chemical shift is concentration-dependent.
-
~7.8 ppm (d, J ≈ 2.0 Hz, 1H): Aromatic proton ortho to the carboxylic acid group.
-
~7.7 ppm (dd, J ≈ 8.8, 2.0 Hz, 1H): Aromatic proton meta to the carboxylic acid and ortho to the chlorine.
-
~7.1 ppm (d, J ≈ 8.8 Hz, 1H): Aromatic proton ortho to the piperazine group.
-
~3.1-3.2 ppm (t, 4H): Piperazine protons adjacent to the benzene ring.
-
~2.4-2.5 ppm (t, 4H): Piperazine protons adjacent to the methyl group.
-
~2.2 ppm (s, 3H): Methyl group protons (-CH3).
13C NMR (100 MHz, DMSO-d6, δ):
-
~167 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
~155 ppm: Aromatic carbon attached to the piperazine nitrogen.
-
~132 ppm: Aromatic carbon attached to the carboxylic acid group.
-
~130 ppm: Aromatic carbon ortho to the carboxylic acid.
-
~125 ppm: Aromatic carbon attached to the chlorine atom.
-
~123 ppm: Aromatic carbon meta to the carboxylic acid.
-
~118 ppm: Aromatic carbon ortho to the piperazine group.
-
~54 ppm: Piperazine carbons adjacent to the methyl group.
-
~48 ppm: Piperazine carbons adjacent to the benzene ring.
-
~46 ppm: Methyl carbon (-CH3).
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2500-3300 | O-H stretch (broad) | Carboxylic Acid |
| ~2950-2800 | C-H stretch | Aliphatic (Piperazine, Methyl) |
| ~1680-1710 | C=O stretch | Carboxylic Acid |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250-1300 | C-N stretch | Aryl-Amine |
| ~1100-1200 | C-O stretch | Carboxylic Acid |
| ~700-850 | C-Cl stretch | Aryl Halide |
Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The expected molecular ion peak [M]+ or [M+H]+ would be observed at m/z 254 or 255, respectively, corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (35Cl and 37Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.
Expected Fragmentation Pattern:
-
Loss of COOH: A significant fragment corresponding to the loss of the carboxylic acid group (45 Da).
-
Cleavage of the piperazine ring: Various fragments resulting from the cleavage of the piperazine ring are expected.
-
Loss of the methyl group: A fragment corresponding to the loss of the methyl group (15 Da).
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is crucial for determining the purity of the synthesized compound.
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Temperature: Ambient or controlled (e.g., 30 °C).
This method should be validated for linearity, precision, accuracy, and robustness to ensure reliable purity assessment.
Application in Drug Discovery: A Precursor to FGFR Inhibitors
The primary application of this compound is as a key intermediate in the synthesis of FGFR inhibitors. The carboxylic acid group serves as a handle for amide bond formation, coupling this fragment to other heterocyclic core structures.
Caption: Role as an intermediate in FGFR inhibitor synthesis.
The 3-chloro substituent can play a role in modulating the electronic properties and conformation of the final inhibitor, potentially influencing its binding affinity and selectivity for the FGFR kinase domain. The 4-(4-methylpiperazinyl) group is a common motif in kinase inhibitors, often contributing to improved solubility, cell permeability, and favorable pharmacokinetic properties.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a valuable chemical intermediate with a well-defined structure and accessible synthetic route. Its significance is firmly established in the field of medicinal chemistry, particularly in the development of targeted therapies for cancer. This guide provides the foundational knowledge required for its synthesis, characterization, and application, empowering researchers to utilize this key building block in their drug discovery endeavors.
References
Sources
3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid molecular weight
An In-Depth Technical Guide to 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid: Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolding
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1197193-33-1), a pivotal chemical intermediate in modern drug discovery. With a molecular weight of 254.71 g/mol , this substituted benzoic acid derivative serves as a crucial building block, particularly in the synthesis of targeted cancer therapeutics.[1][2] This document details the compound's core molecular profile, offers a detailed, mechanistically-grounded synthesis protocol, and explores its primary application as a reagent in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[2] Safety, handling, and storage protocols are also outlined to provide a complete resource for researchers, medicinal chemists, and drug development professionals.
Core Molecular Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in complex synthetic chemistry. This section outlines the essential chemical and physical characteristics of this compound.
Chemical Identity and Structure
The molecule's structure incorporates a benzoic acid core, functionalized with a chloro group at position 3 and a methylpiperazinyl group at position 4. This specific arrangement of functional groups is critical to its utility as a scaffold in medicinal chemistry.
Caption: 2D Structure of this compound
Physicochemical Properties
The compound's physical and chemical properties dictate its behavior in reactions, its solubility, and its stability. The data below, derived from predictive models and database entries, provides a quantitative summary.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1][2][3] |
| Molecular Weight | 254.71 g/mol | [1][2] |
| CAS Number | 1197193-33-1 | [2][3] |
| Monoisotopic Mass | 254.0822054 Da | [1] |
| Predicted Boiling Point | 413.3 ± 45.0 °C | [1] |
| Predicted Density | 1.291 ± 0.06 g/cm³ | [1] |
| XLogP3 | -0.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is both logical and high-yielding due to the electronic nature of the chosen precursors.
Strategic Approach: Nucleophilic Aromatic Substitution (SₙAr)
The core of the synthesis involves the reaction of a di-substituted benzene ring with N-methylpiperazine. A common and effective starting material is 3-chloro-4-fluorobenzoic acid.
Causality of Experimental Choice: The rationale for selecting 3-chloro-4-fluorobenzoic acid is based on established principles of SₙAr reactions:
-
Leaving Group: Fluorine is an excellent leaving group in SₙAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.
-
Activation: The reaction is further facilitated by the presence of two electron-withdrawing groups (the carboxylic acid at C1 and the chloro group at C3) ortho and para to the fluorine atom. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction and increasing the reaction rate.
Detailed Experimental Protocol
This protocol describes a self-validating system, where successful synthesis is confirmed through subsequent characterization.
Materials:
-
3-chloro-4-fluorobenzoic acid
-
N-methylpiperazine (≥2.5 equivalents)
-
Potassium carbonate (K₂CO₃) (≥3 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorobenzoic acid (1.0 eq), potassium carbonate (3.0 eq), and DMSO.
-
Addition of Nucleophile: Add N-methylpiperazine (2.5 eq) to the stirring mixture. The excess N-methylpiperazine acts as both a nucleophile and a base, driving the reaction to completion.
-
Heating: Heat the reaction mixture to 120-140 °C and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker of cold deionized water.
-
Acidification: Adjust the pH of the aqueous solution to ~6-7 by the slow addition of 2M HCl. The product will precipitate out of the solution as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product with high purity.
-
Drying: Dry the purified solid under vacuum at 50-60 °C.
Workflow Visualization
The following diagram illustrates the key steps of the synthesis process from starting materials to the purified final product.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery & Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is tailored for incorporation into larger, more complex molecules with specific biological targets.
Role as a Key Building Block for FGFR Inhibitors
The primary documented application of this compound is as a reagent in the preparation of 1H-pyrazolo[3,4-b]pyridines.[2] These scaffolds are potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Dysregulation of this pathway is a known driver in various forms of cancer, making FGFRs a significant target for oncological therapies.[2]
Structural Significance
-
Benzoic Acid: The carboxylic acid group provides a key attachment point for further chemical modification, often forming an amide bond with another part of the target molecule.
-
Methylpiperazinyl Group: This moiety is frequently used in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate, such as increasing aqueous solubility and providing a basic handle that can aid in formulation.
-
Chloro Group: The chlorine atom can serve multiple purposes, including modulating the electronic properties of the ring and providing a vector for specific interactions within the target protein's binding pocket.
Logical Pathway from Building Block to Inhibitor
The diagram below conceptualizes how the title compound is integrated into a larger, biologically active molecule.
Sources
An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed safety overview for 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid (CAS No. 1197193-33-1), a key reagent in the synthesis of 1H-pyrazolo[3,4-b]pyridines, which are investigated as fibroblast growth factor receptor (FGFR) inhibitors in cancer therapy.[1] Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules—namely substituted chlorobenzoic acids and piperazine derivatives—to establish a robust framework for safe handling, storage, and emergency response.
Compound Identification and Predicted Hazard Profile
-
Chemical Name: this compound
Predicted GHS Classification:
Based on the constituent moieties (chlorobenzoic acid and N-methylpiperazine), a composite hazard profile is anticipated. Substituted benzoic acids are often classified as skin and eye irritants.[3][4] Piperazine and its derivatives can cause severe skin burns, eye damage, and may induce allergic skin reactions (sensitization).[5]
Therefore, this compound should be handled as, at minimum, a substance with the following potential hazards:
-
Skin Sensitization (Potential)
-
Acute Toxicity, Oral (Potential) [8]
Visualizing the Hazard Assessment Logic:
The following diagram illustrates the derivation of the predicted hazard profile from the compound's structural components.
Caption: Hazard profile prediction workflow.
Engineering Controls and Personal Protective Equipment (PPE)
The primary directive is to minimize exposure through all routes: inhalation, skin contact, and eye contact.
Engineering Controls:
-
Ventilation: All handling of the solid compound or solutions should occur in a well-ventilated area.[9][10] A certified chemical fume hood is mandatory when weighing, transferring, or performing reactions that could generate dust or aerosols.
-
Containment: For procedures with a higher risk of dust generation, a glove box or powder containment hood should be considered.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial for safe handling.
| PPE Category | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield is required when handling larger quantities or when there is a significant splash risk. | Protects against dust particles and splashes. The piperazine moiety suggests a potential for severe eye damage.[5][7] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.[3] | Prevents skin irritation and potential absorption.[10] Proper glove removal technique must be followed to avoid cross-contamination.[3] |
| Skin/Body | A fully buttoned laboratory coat. For larger scale operations, consider chemical-resistant aprons or suits. | Protects skin from accidental contact. Contaminated clothing should be removed immediately and laundered separately before reuse.[11][12] |
| Respiratory | For operations that may generate significant dust, a NIOSH-approved respirator with a P95 or P100 particulate filter is recommended. | Minimizes inhalation of airborne particles.[6] |
Handling and Storage Protocols
Safe Handling Practices:
-
Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust.[9] Use appropriate tools (e.g., spatulas) for transfers.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[9][11]
-
Grounding: For bulk transfers, ensure equipment is properly grounded to prevent static discharge, which could ignite fine dust.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[9][13][14] Benzoic acid derivatives can react with bases, and piperazines can react violently with acids.[5]
Storage Conditions:
-
Container: Store in a tightly sealed, properly labeled container.[9][10][14]
-
Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[9][14] A storage temperature of -20°C is recommended for long-term stability.[1]
-
Segregation: Store separately from incompatible materials, particularly strong oxidizing agents.[13][14]
Emergency Procedures: A Self-Validating Response System
In the event of an exposure or spill, a rapid and correct response is critical. The following protocols are designed to be self-validating, ensuring safety at each step.
Exposure Response Workflow:
Caption: Decision workflow for exposure incidents.
Detailed First-Aid Measures:
-
Inhalation: If fumes or dust are inhaled, immediately move the affected person to fresh air.[11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin area with large amounts of soap and running water for at least 15 minutes.[12] If irritation or a rash develops, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do so.[3] Transport to a medical facility for specialized care without delay.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink 2-4 cups of water.[14] Call a poison control center or seek immediate medical attention.[8]
Spill Response Protocol:
-
Evacuate & Secure: Evacuate all non-essential personnel from the spill area and restrict access.[9][12]
-
Ventilate: Increase ventilation in the area.
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, or flames.[12][14]
-
Don PPE: Wear appropriate PPE as outlined in Section 2, including respiratory protection.
-
Contain & Clean:
-
Collect & Dispose: Place all contaminated material into a sealed, labeled container for hazardous waste disposal.[12][13]
-
Decontaminate: Wash the spill area thoroughly with soap and water, preventing runoff from entering drains.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[12][13] Water spray can be used to cool fire-exposed containers.[13]
-
Specific Hazards: As a solid organic compound, it may form combustible dust concentrations in air.[4][7] Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[12]
-
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[11][15]
Toxicological and Physical Properties
Toxicological Profile (Inferred):
-
No specific LD₅₀ or LC₅₀ data is available for this compound.
-
Acute Effects: Expected to cause irritation to the skin, eyes, and respiratory tract upon contact.[4][15] Ingestion may cause gastrointestinal irritation.[10] The piperazine moiety suggests the potential for more severe corrosive effects.[5]
-
Chronic Effects: Prolonged or repeated exposure may lead to skin sensitization. There is no data to suggest carcinogenicity or mutagenicity, but this has not been formally studied.[6]
Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 1197193-33-1 | [1][2] |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1][2] |
| Molecular Weight | 254.71 g/mol | [1][2] |
| Appearance | Solid (Assumed) | - |
| Boiling Point | 413.3 ± 45.0 °C (Predicted) | [2] |
| Density | 1.291 ± 0.06 g/cm³ (Predicted) | [2] |
| Stability | Stable under recommended storage conditions.[6][7] | - |
References
- piperazine anhydrous - s d fine-chem limited. (n.d.). S D Fine-Chem Limited.
- Piperazine - European Directorate for the Quality of Medicines & HealthCare. (n.d.). EDQM.
- Piperazine - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
- Piperazine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- 3-Chlorobenzoic acid - SAFETY DATA SHEET. (2023). Sigma-Aldrich.
- Benzoic acid - SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- This compound - Echemi. (n.d.). Echemi.
- Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Benzoic acid - SAFETY DATA SHEET. (2025). Fisher Scientific.
- Benzoic Acid – Uses and Safety. (2015). VelocityEHS.
- SDS of Benzoic Acid: Important Data and Information Collected. (2023). Chemical Safety.
- A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. (2020). KHA Online-SDS Management.
-
3-Chloro-11-(4-methylpiperazin-1-yl)-dibenzo[b,f][12]oxazepine - Safety data sheet. (2016). LGC Standards. Retrieved from
- m-Chlorobenzoic Acid - SAFETY DATA SHEET. (2014). National Institute of Standards and Technology.
- 3-Chlorobenzoic acid - SAFETY DATA SHEET. (2025). Fisher Scientific.
- This compound CAS: 1197193-33-1. (n.d.). AdooQ BioScience.
Sources
- 1. usbio.net [usbio.net]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. ehs.com [ehs.com]
- 10. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. nj.gov [nj.gov]
- 13. nj.gov [nj.gov]
- 14. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]
- 15. tsapps.nist.gov [tsapps.nist.gov]
What is 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid used for
An In-Depth Technical Guide to 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development. While not an active pharmaceutical ingredient (API) itself, this compound serves as a critical reagent and intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document will elucidate its physicochemical properties, explore its primary application as a precursor in medicinal chemistry, provide a detailed representative synthetic protocol, and contextualize its utility by examining the mechanism of the target drug classes it helps create. The insights herein are curated for an audience of researchers, chemists, and drug development scientists, emphasizing the causality behind experimental design and the strategic importance of this molecule in constructing complex, biologically active agents.
Physicochemical Properties and Identification
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core, a piperazine ring, and a chlorine atom, makes it a versatile intermediate for creating molecules with specific pharmacophoric features. The piperazine moiety, in particular, is a common feature in many successful drugs, often improving solubility and providing a key interaction point for binding to biological targets.
Table 1: Key Properties of this compound
| Property | Value | Reference |
| CAS Number | 1197193-33-1 | [1][2] |
| Molecular Formula | C12H15ClN2O2 | [1][2] |
| Molecular Weight | 254.71 g/mol | [1][2] |
| Appearance | Off-white solid | [3] |
| Heavy Atom Count | 17 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Storage Temperature | -20°C | [1] |
Core Application in Medicinal Chemistry: A Precursor to Kinase Inhibitors
The primary utility of this compound lies in its role as a reagent for the synthesis of highly specific enzyme inhibitors. Its structure is particularly amenable to forming the backbone of molecules designed to target protein kinases, a class of enzymes frequently dysregulated in cancer.
Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The most direct documented application of this compound is as a reagent in the preparation of 1H-pyrazolo[3,4-b]pyridines, a class of molecules that function as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs)[1]. FGFRs are critical targets in oncology, as their aberrant activation can drive tumor growth, proliferation, and angiogenesis. The benzoic acid group of the title compound is typically activated and then reacted with an amine on the core pyrazolopyridine scaffold to form a stable amide bond, linking the two key fragments of the final inhibitor.
Structural Analogy to Imatinib (Gleevec) Precursors
The strategic importance of this molecular motif is underscored by its close resemblance to key intermediates used in the synthesis of Imatinib, a landmark tyrosine kinase inhibitor. Numerous synthetic routes for Imatinib rely on a similar fragment, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, to construct the final drug[4][5][6]. The core function is identical: the benzoic acid provides a reactive handle to form an amide linkage with the primary pharmacophore, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine[7].
The presence of the chloro-substituent at the 3-position in the title compound, relative to the Imatinib precursor, represents a deliberate modification. In medicinal chemistry, such halogenation is a common strategy to modulate the electronic and steric properties of a drug candidate, potentially enhancing target affinity, altering metabolic stability, or improving selectivity against off-target kinases.
Representative Synthetic Workflow: Amide Bond Formation
The central reaction involving this compound in drug synthesis is amide coupling. To provide a practical and instructive example, the following section details a generalized, yet robust, protocol for the coupling of a benzoic acid derivative to a core amine structure, a cornerstone reaction in the synthesis of kinase inhibitors like those derived from this intermediate.
Expert Insight: The direct coupling of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. This can be achieved by converting it to a more reactive species, such as an acid chloride or an activated ester. The choice of coupling reagent and conditions is critical to ensure high yield, minimize side reactions, and preserve chiral centers if present.
Diagram: General Amide Coupling Workflow
Sources
- 1. usbio.net [usbio.net]
- 2. echemi.com [echemi.com]
- 3. 3-Chloro-4-piperazinobenzoic Acid - Center Trades [centertrades.com]
- 4. Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride | Semantic Scholar [semanticscholar.org]
- 5. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. newdrugapprovals.org [newdrugapprovals.org]
A Senior Application Scientist's Guide to the Role of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid in the Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abstract
Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway in cellular physiology, and its dysregulation is a key driver in various oncogenic processes. Consequently, FGFRs have emerged as a validated and compelling target for cancer therapy. The development of small-molecule FGFR inhibitors represents a significant advancement in precision oncology. This technical guide provides an in-depth analysis of the strategic role of a pivotal chemical intermediate, 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid , in the synthesis of potent and selective FGFR inhibitors. We will explore the underlying biological rationale for FGFR inhibition, delve into the medicinal chemistry principles that make the piperazine scaffold indispensable, and provide a detailed examination of the synthesis, application, and structure-activity relationships of this key building block. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in the field of kinase inhibitor discovery.
The Biological Imperative: Targeting the FGFR Signaling Pathway
The Fibroblast Growth Factor (FGF) signaling network is essential for a multitude of physiological processes, including embryonic development, tissue repair, and angiogenesis.[1][2] This pathway consists of 18 secreted FGF ligands and four highly conserved transmembrane receptor tyrosine kinases (RTKs), namely FGFR1, FGFR2, FGFR3, and FGFR4.[2][3]
The binding of an FGF ligand to its corresponding FGFR, facilitated by heparan sulfate proteoglycans, induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][4][5] This activation event triggers a cascade of downstream signaling pathways, most notably the RAS-MAPK and PI3K-AKT pathways, which are central to regulating cell proliferation, survival, and differentiation.[2][4][6]
Aberrations in FGFR signaling , such as gene fusions, activating mutations, or amplifications, are frequently observed in a wide range of human cancers, including urothelial carcinoma, cholangiocarcinoma, and breast cancer.[3][7][8] These genetic alterations lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled tumor growth and survival.[5][6] This direct causal link between aberrant FGFR activity and oncogenesis establishes FGFRs as high-value targets for therapeutic intervention.[2][3] Small-molecule inhibitors that block the ATP-binding site of the FGFR kinase domain have shown significant clinical promise, leading to the approval of several drugs that have transformed treatment paradigms for patients with FGFR-driven cancers.[6][8]
Caption: General workflow for FGFR inhibitor synthesis.
Detailed Experimental Protocol: Amide Coupling
The following is a representative, self-validating protocol for the coupling of the title compound with a generic amine-containing core (e.g., an aminopyrazole).
Objective: To synthesize an N-aryl-3-chloro-4-(4-methyl-1-piperazinyl)benzamide derivative.
Materials:
-
This compound (1.0 eq)
-
Amine-containing heterocyclic core (1.0 - 1.2 eq)
-
HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 eq) and the amine-containing core (1.1 eq).
-
Causality: An inert atmosphere is critical to prevent moisture from hydrolyzing the activated ester intermediate, which would reduce yield.
-
-
Dissolution: Dissolve the solids in anhydrous DMF.
-
Causality: DMF is an excellent polar aprotic solvent that effectively solubilizes the reactants and reagents without interfering with the reaction.
-
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct of the reaction and ensures the amine reactant is in its free-base form for efficient nucleophilic attack.
-
-
Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the stirring solution. The reaction may become slightly exothermic.
-
Causality: HATU is a highly efficient coupling reagent that rapidly activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Causality: The aqueous washes remove residual DMF, DIPEA, and unreacted HATU byproducts. The bicarbonate wash specifically neutralizes any remaining acidic components.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate) to afford the pure product.
-
Self-Validation: The purity of the final compound must be confirmed by HPLC, and its identity verified by ¹H NMR and Mass Spectrometry.
-
Application in Known Multi-Kinase Inhibitors
While specific proprietary synthesis routes are often undisclosed, the structural motifs present in approved and clinical-stage multi-kinase inhibitors that target FGFRs underscore the importance of building blocks like this compound.
-
Dovitinib (TKI-258): This compound is a potent inhibitor of FGFR, VEGFR, and PDGFR. [9][10][11]Its structure features a 4-(4-methylpiperazin-1-yl) moiety attached to a benzimidazole core. [11][12]The synthesis of Dovitinib and its analogs relies on the strategic incorporation of this piperazine-containing fragment, which is essential for its kinase inhibitory activity and overall pharmacological profile. [9][13]* Lenvatinib: Lenvatinib is another multi-kinase inhibitor with activity against VEGFRs and FGFRs, approved for treating certain types of thyroid and liver cancer. [14]Its synthesis involves the coupling of distinct heterocyclic fragments, often through amide or urea bond formation, highlighting the general synthetic strategies where our title compound would be an ideal starting material. [15][16][17][18]
Conclusion and Future Outlook
This compound is more than a mere chemical reagent; it is a strategically designed building block that embodies key principles of modern medicinal chemistry for kinase inhibitor design. It provides a robust scaffold that imparts favorable pharmacokinetic properties while offering a reliable chemical handle for convergent synthesis. Its N-methylpiperazine group is crucial for target engagement and solubility, while the chloro-substituted benzoic acid moiety allows for efficient and predictable coupling to complex molecular cores.
As the field of oncology continues to advance toward more personalized therapies, the demand for potent, selective, and well-tolerated FGFR inhibitors will grow. The development of next-generation inhibitors, including irreversible covalent binders and isoform-selective agents, will rely on the creative and efficient use of well-designed intermediates. [19][20][21]this compound and its derivatives will undoubtedly remain integral components in the synthetic chemist's toolbox, enabling the discovery and development of novel cancer therapeutics that target the FGFR signaling pathway.
References
-
Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (n.d.). Frontiers in Pharmacology. Retrieved January 6, 2026, from [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
FGFR Breast Cancer Clinical Trials. (n.d.). Massive Bio. Retrieved January 6, 2026, from [Link]
-
(A) Mechanism of action of FGFR inhibitors and FGFR signaling pathway... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
How Do FGFR Inhibitors Work? Uses, Side Effects, Drug Names. (2021, October 25). RxList. Retrieved January 6, 2026, from [Link]
-
Synthesis Methods of Lenvatinib Mesylate API. (2024, August 7). Qingmu Pharmaceutical. Retrieved January 6, 2026, from [Link]
-
The Indispensable Role of Piperazine in Modern Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]
- Synthetic method of lenvatinib. (n.d.). Google Patents.
-
The Fibroblast Growth Factor signaling pathway. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
-
This compound. (n.d.). P&S Chemicals. Retrieved January 6, 2026, from [Link]
-
Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. (n.d.). AACR Journals. Retrieved January 6, 2026, from [Link]
-
The Development of FGFR Inhibitors. (n.d.). Targeted Oncology. Retrieved January 6, 2026, from [Link]
-
Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials. (2025, April 16). ASCO Publications. Retrieved January 6, 2026, from [Link]
-
The medicinal chemistry of piperazines: A review. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
The medicinal chemistry of piperazines: A review. (n.d.). Scilit. Retrieved January 6, 2026, from [Link]
-
Process For The Preparation Of Lenvatinib. (n.d.). Quick Company. Retrieved January 6, 2026, from [Link]
- Synthesis method for lenvatinib. (2018, October 16). Patsnap.
-
PROCESS FOR THE PREPARATION OF LENVATINIB. (2020, March 11). European Patent Office. Retrieved January 6, 2026, from [Link]
-
Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. (n.d.). AACR Journals. Retrieved January 6, 2026, from [Link]
-
A Receptor Tyrosine Kinase Inhibitor, Dovitinib (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro. (n.d.). NIH. Retrieved January 6, 2026, from [Link]
-
Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
Synthesis of 3-Allylsulfamoyl-4-(4-methylpiperazine-1-yl)-benzoic acid-hydrochloride. (n.d.). Mol-Instincts. Retrieved January 6, 2026, from [Link]
-
Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]_
-
Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
- Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents.
-
Scheme 2 The synthesis of the compounds 8, 9 and 30, 31. Reagents and... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
- 3-chloro methyl benzoic acid synthetic method. (n.d.). Google Patents.
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. massivebio.com [massivebio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Receptor Tyrosine Kinase Inhibitor, Dovitinib (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis method for lenvatinib - Eureka | Patsnap [eureka.patsnap.com]
- 15. qingmupharm.com [qingmupharm.com]
- 16. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]
- 17. Process For The Preparation Of Lenvatinib [quickcompany.in]
- 18. data.epo.org [data.epo.org]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 1H-pyrazolo[3,4-b]pyridines as Potent and Selective FGFR Inhibitors: A Technical Guide
Abstract
Dysregulation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a clinically validated driver of oncogenesis in a variety of solid tumors. This has spurred the development of targeted therapies aimed at inhibiting the kinase activity of FGFRs. Among the diverse chemical scaffolds explored, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a particularly promising framework for the design of potent and selective FGFR inhibitors. This in-depth technical guide provides a comprehensive overview of the discovery and development of this class of inhibitors, intended for researchers, scientists, and drug development professionals. We will dissect the design rationale, structure-activity relationships (SAR), and key biological evaluation methodologies, offering a field-proven perspective on the experimental choices and a self-validating system of protocols.
The Rationale for Targeting the FGFR Signaling Pathway
The FGFR family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1] Upon binding of their cognate fibroblast growth factor (FGF) ligands, FGFRs undergo dimerization and trans-autophosphorylation of their intracellular kinase domains. This phosphorylation cascade triggers the activation of downstream signaling pathways, most notably the RAS-RAF-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.[1]
Genetic alterations in FGFR genes, such as gene amplification, chromosomal translocations, and activating mutations, are frequently observed in a range of human cancers, including bladder, lung, and breast cancers.[1] This aberrant FGFR activation leads to uncontrolled downstream signaling, promoting tumor growth, angiogenesis, and metastatic progression.[1] Consequently, the targeted inhibition of FGFR kinase activity represents a compelling therapeutic strategy for these malignancies.
}
FGFR Signaling Pathway in Cancer.
The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core for FGFR Inhibition
The discovery of 1H-pyrazolo[3,4-b]pyridine-based FGFR inhibitors was largely driven by a scaffold hopping strategy from existing inhibitor frameworks, such as the structure of AZD4547.[2] The aim was to identify novel core structures with improved potency and selectivity, particularly over the often-implicated off-target, VEGFR2.[2] The 1H-pyrazolo[3,4-b]pyridine scaffold proved to be a highly effective hinge-binding motif, capable of forming key hydrogen bond interactions within the ATP-binding pocket of the FGFR kinase domain.
Design Rationale and Key Structural Features
A critical early finding was the importance of the N(1)-H of the pyrazolopyridine moiety. N-methylation of this position led to a complete loss of enzymatic activity, indicating its crucial role in forming a hydrogen bond with the kinase hinge region.[2] Furthermore, the substitution pattern on the phenyl ring attached to the pyrazolopyridine core was found to be a major determinant of both potency and selectivity. The introduction of two chlorine atoms at the ortho-positions of a dimethoxyphenyl ring dramatically enhanced FGFR1 inhibitory activity and selectivity over VEGFR2.[2]
}
Key interactions of the inhibitor scaffold.
Structure-Activity Relationship (SAR) Summary
Systematic SAR studies have elucidated the contributions of various substituents on the 1H-pyrazolo[3,4-b]pyridine core.
| Compound ID | Core Modification | 3-Position Substituent | 4-Position Phenyl Substituent | FGFR1 IC50 (nM) | H1581 Cell IC50 (nM) |
| 4a | 1H-pyrazolo[3,4-b]pyridine | H | 2,6-dichloro-3,5-dimethoxy | 0.3 | 1.7 |
| 5 | 1H-indazole | H | 2,6-dichloro-3,5-dimethoxy | 3.3 | 324.3 |
| 10 | N-methyl-pyrazolo[3,4-b]pyridine | H | 2,6-dichloro-3,5-dimethoxy | >5000 | ND |
| 7i | 1H-pyrazolo[3,4-b]pyridine | 4-aminophenyl | H | 42.4 | >1000 |
| 11a | 1H-pyrazolo[3,4-b]pyridine | 4-aminophenyl | 4-amino | Potent | Potent |
| 7k | 1H-pyrazolo[3,4-b]pyridine | 4-aminophenyl | 4-dimethylamino | Potent | Potent |
| 7n | 1H-pyrazolo[3,4-b]pyridine | 4-(4-ethylpiperazin-1-yl)phenyl | 2,6-dichloro-3,5-dimethoxy | Potent | Potent |
Data synthesized from published preclinical studies.[2]
The data clearly demonstrates that the 1H-pyrazolo[3,4-b]pyridine core is superior to the 1H-indazole for FGFR1 inhibition.[2] Furthermore, modifications at the 3- and 4-positions of the phenyl ring at C3 of the core have been explored to optimize cellular potency and pharmacokinetic properties, leading to the identification of potent lead compounds like 7n .[2]
Experimental Protocols for Biological Evaluation
The following protocols provide a framework for the key in vitro and in vivo assays used to characterize 1H-pyrazolo[3,4-b]pyridine-based FGFR inhibitors.
In Vitro FGFR Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the in vitro potency of a test compound against FGFR kinase activity.
Principle: This assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).
-
Dilute the FGFR enzyme, substrate (e.g., poly(E,Y) 4:1), and ATP to their final desired concentrations in the Kinase Buffer.
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in Kinase Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the diluted test compound or DMSO (vehicle control).
-
Add 2 µl of the diluted FGFR enzyme.
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
}
Luminescence-based kinase assay workflow.
Cellular FGFR Phosphorylation Assay (Western Blot)
Objective: To assess the ability of a test compound to inhibit FGFR autophosphorylation and downstream signaling in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture an FGFR-dependent cancer cell line (e.g., H1581, KG1) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with various concentrations of the test compound or DMSO for 2-4 hours.
-
Stimulate the cells with the appropriate FGF ligand for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated FGFR (pFGFR) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total FGFR and a loading control (e.g., GAPDH) to normalize the data.
-
In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the in vivo antitumor activity of a lead compound in a preclinical animal model.
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject an FGFR-driven cancer cell line (e.g., H1581) into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until the average tumor volume reaches 100-200 mm³.
-
Randomize the mice into treatment groups (vehicle control, test compound at various doses).
-
-
Drug Administration:
-
Administer the test compound and vehicle control via the appropriate route (e.g., oral gavage) and schedule (e.g., once daily).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Summary and Future Directions
The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a highly versatile and effective core for the development of potent and selective FGFR inhibitors. Through rational design and systematic SAR exploration, compounds with excellent in vitro and in vivo activity have been identified. The methodologies outlined in this guide provide a robust framework for the continued discovery and preclinical development of this promising class of anticancer agents.
Future efforts in this field will likely focus on:
-
Overcoming acquired resistance: Investigating mechanisms of resistance to 1H-pyrazolo[3,4-b]pyridine-based inhibitors and designing next-generation compounds to address them.
-
Improving pharmacokinetic properties: Further optimization of the scaffold to enhance drug-like properties, such as oral bioavailability and metabolic stability.
-
Exploring combination therapies: Evaluating the synergistic potential of these FGFR inhibitors with other targeted agents or immunotherapies to achieve more durable clinical responses.
The continued exploration of the 1H-pyrazolo[3,4-b]pyridine chemical space holds significant promise for the development of novel and effective therapies for patients with FGFR-driven cancers.
References
- Dienstmann, R., Rodon, J., Prat, A., & Tabernero, J. (2013). Genomic aberrations in the FGFR pathway: opportunities for targeted therapies in solid tumors. Annals of Oncology, 24(5), 1447-1457.
- Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 543-548.
Sources
3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid literature review
An In-Depth Technical Guide to 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid
Abstract
This technical guide provides a comprehensive review of this compound, a key heterocyclic building block in modern medicinal chemistry. The document delves into its physicochemical properties, established synthetic protocols, and critical applications, particularly its role as a precursor in the development of targeted cancer therapeutics. By synthesizing information from chemical databases, patents, and scientific literature, this guide offers researchers and drug development professionals a detailed understanding of the molecule's significance, handling, and utility. Special emphasis is placed on its application in the synthesis of 1H-pyrazolo[3,4-b]pyridines, a class of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, highlighting the strategic importance of this compound in oncology drug discovery.
Introduction: A Pivotal Intermediate in Drug Discovery
This compound belongs to the family of substituted benzoic acids incorporating a piperazine moiety. This structural combination is of high interest in pharmaceutical development. The benzoic acid group provides a carboxylic acid handle for amide bond formation, a cornerstone of medicinal chemistry synthesis. The 1-methylpiperazine group is a widely recognized "pharmacophore fragment" often introduced to parent molecules to enhance aqueous solubility, improve cell permeability, and favorably modulate pharmacokinetic profiles.
The primary significance of this compound lies not in its own biological activity, but in its role as a crucial intermediate. It serves as a key reagent in the multi-step synthesis of highly complex and specific therapeutic agents. Notably, it is instrumental in the preparation of potent kinase inhibitors, which are at the forefront of targeted cancer therapy[1]. The chloro-substituent on the benzene ring provides a specific electronic and steric profile, influencing the reactivity and the final biological activity of the derivative compounds.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and research. The key computed and experimental properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1197193-33-1 | [1][2] |
| Molecular Formula | C12H15ClN2O2 | [1][2] |
| Molecular Weight | 254.71 g/mol | [1][2] |
| Exact Mass | 254.0822054 Da | [2] |
| Appearance | Solid (form may vary) | General Knowledge |
| Boiling Point | 413.3 ± 45.0 °C (Predicted) | [2] |
| Density | 1.291 ± 0.06 g/cm³ (Predicted) | [2] |
| XLogP3 | -0.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Storage Temperature | -20°C is recommended for long-term stability | [1] |
Characterization of this compound relies on standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Gas Chromatography-Mass Spectrometry (GC-MS) can confirm its identity and detect impurities[3]. Structural elucidation is definitively achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy to identify functional groups.
Synthesis and Manufacturing Workflow
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The general principle involves reacting a di-halogenated benzoic acid derivative with N-methylpiperazine. The greater reactivity of the halogen at the 4-position (para to the activating carboxylic acid group) allows for selective substitution.
A plausible synthetic route, adapted from similar preparations, involves the reaction of 3,4-dichlorobenzoic acid with N-methylpiperazine in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures[4]. The presence of a base may be required to scavenge the HCl byproduct.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Nucleophilic Aromatic Substitution
Causality Note: This protocol is illustrative, based on established chemical principles for similar reactions[4]. The choice of a high-boiling solvent like DMF is crucial to provide the necessary thermal energy to overcome the activation barrier for the nucleophilic aromatic substitution. The acidic workup serves the dual purpose of protonating the product's carboxylic acid and piperazine nitrogen, often facilitating its precipitation as a hydrochloride salt for easier isolation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dichlorobenzoic acid (1 equivalent) and N-methylpiperazine (1.5-2.0 equivalents).
-
Solvent Addition: Add a suitable volume of dimethylformamide (DMF) to dissolve the reactants.
-
Heating: Heat the reaction mixture to approximately 140°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction solution into a beaker containing 2N hydrochloric acid with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then with a non-polar solvent like diethyl ether to remove residual starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water mixtures) to yield the final product[4].
Application in the Synthesis of FGFR Inhibitors
The most prominent application of this compound is its use as a reagent in the preparation of 1H-pyrazolo[3,4-b]pyridines. These complex heterocyclic structures are potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs)[1].
The Significance of FGFRs: The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. However, aberrant FGFR signaling, caused by gene amplification, mutations, or translocations, is a known driver in various cancers, including bladder, lung, and breast cancer. Therefore, inhibiting this pathway with targeted drugs is a validated and highly pursued strategy in oncology.
This compound provides a key structural fragment for these inhibitors. It is typically activated (e.g., converted to an acid chloride or coupled using agents like EDC/HOBt) and then reacted with an amino group on the core pyrazolopyridine scaffold to form a critical amide bond. This process links the recognition elements of the drug, with the piperazinylbenzoic acid moiety often situated to interact with the solvent-exposed region of the kinase's ATP-binding pocket, enhancing both potency and drug-like properties.
Caption: Role as a building block in FGFR inhibitor synthesis[1].
Structure-Activity Relationship (SAR) Considerations
While this molecule is an intermediate, its structure dictates key features of the final drug. SAR studies on the resulting FGFR inhibitors often reveal the importance of the fragments derived from this precursor:
-
Piperazine Moiety: The N-methylpiperazine group is crucial for solubility and often forms favorable interactions with the kinase. Modifications at this position (e.g., replacing the methyl group with ethyl or cyclopropyl) can fine-tune potency, selectivity, and pharmacokinetic properties.
-
Benzoic Acid Linker: The amide bond formed from the carboxylic acid is a rigid, planar unit that correctly orients the piperazine group within the protein's binding site.
-
Chloro Substituent: The chlorine atom at the 3-position is not merely a placeholder. Its electron-withdrawing nature and steric bulk influence the conformation of the phenyl ring and can lead to specific, favorable interactions with the target protein, or conversely, prevent unfavorable steric clashes. Replacing it with other halogens or small groups is a common strategy to optimize binding affinity[5][6].
Conclusion and Future Perspectives
This compound is a testament to the importance of well-designed chemical building blocks in modern drug discovery. Its straightforward synthesis and the valuable structural motifs it contains make it an indispensable reagent, particularly in the field of oncology. Its documented role in the creation of FGFR inhibitors underscores its value[1].
Future research may focus on expanding the utility of this intermediate. Its core structure is amenable to the synthesis of inhibitors for other kinase families, which share structural similarities in their ATP-binding pockets. Furthermore, the development of novel derivatives of this benzoic acid—for example, by altering the substitution pattern on the aromatic ring or modifying the piperazine group—could lead to new libraries of compounds for screening against a wide range of biological targets. As targeted therapies continue to dominate pharmaceutical research, the demand for such versatile and strategically designed intermediates is set to grow.
References
-
Echemi. (n.d.). This compound. Retrieved from Google Search.[2]
-
A-ChemBlock. (n.d.). 424902 this compound CAS: 1197193-33-1. Retrieved from Google Search.[1]
-
Molbase. (n.d.). Synthesis of 3-Allylsulfamoyl-4-(4-methylpiperazine-1-yl)-benzoic acid-hydrochloride. Retrieved from Google Search.[4]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78840, 3-Chloro-4-methylbenzoic Acid. PubChem.[7]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10335346, 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. PubChem.[8]
-
Villalobos-García, R., et al. (2018). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules.[9]
-
ChemicalBook. (n.d.). 3-Chloro-4-methylbenzoic acid | 5162-82-3. Retrieved from Google Search.[10]
-
FINETECH INDUSTRY LIMITED. (n.d.). 3-chloro-4-(4-methylpiperazin-1-yl)benzoic acid | CAS: 1197193-33-1. Retrieved from Google Search.[11]
-
Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Retrieved from Google Search.[12]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[13]
-
De Martin, S., et al. (2014). Analytical Methods for the determination of piperazine-based drugs in biological samples. Journal of Pharmaceutical and Biomedical Analysis.[3]
-
Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.[5]
-
Zajdel, P., et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie.[6]
Sources
- 1. usbio.net [usbio.net]
- 2. echemi.com [echemi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Chloro-4-methylbenzoic acid | 5162-82-3 [chemicalbook.com]
- 11. 3-chloro-4-(4-methylpiperazin-1-yl)benzoic acid | CAS: 1197193-33-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 12. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Spectroscopic Profile of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data.
Introduction
This compound (Molecular Formula: C₁₂H₁₅ClN₂O₂, Molecular Weight: 254.71 g/mol ) is a substituted aromatic carboxylic acid.[1][2] Its structural complexity, featuring a chlorinated benzene ring, a carboxylic acid group, and a methylpiperazinyl moiety, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide will delve into the predicted and expected spectroscopic data for this compound, providing a foundational understanding for its application in research and development.
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data. Below is a diagram illustrating the atomic arrangement and numbering of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra, the following are high-quality predicted NMR data.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in a standard solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic, piperazinyl, and methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 1H | COOH |
| ~7.8 | Doublet | 1H | H-6 |
| ~7.7 | Doublet of doublets | 1H | H-2 |
| ~7.0 | Doublet | 1H | H-5 |
| ~3.2 | Triplet | 4H | Piperazinyl CH₂ adjacent to N on the ring |
| ~2.5 | Triplet | 4H | Piperazinyl CH₂ adjacent to N-CH₃ |
| ~2.3 | Singlet | 3H | N-CH₃ |
Interpretation:
-
Carboxylic Acid Proton: A broad singlet appearing significantly downfield (~12.5 ppm) is characteristic of the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (7.0-8.0 ppm). The proton at position 6 (H-6) is expected to be a doublet, coupled to H-5. The proton at position 2 (H-2) would likely be a doublet of doublets, coupled to both H-6 and the chlorine atom (long-range coupling may not be resolved). The proton at position 5 (H-5) would be a doublet, coupled to H-6. The electron-donating piperazinyl group and the electron-withdrawing chloro and carboxyl groups will influence their precise chemical shifts.
-
Piperazinyl Protons: The eight protons of the piperazine ring are not chemically equivalent. The four protons on the carbons attached to the nitrogen atom bonded to the aromatic ring are expected to be a triplet around 3.2 ppm. The other four protons on the carbons adjacent to the nitrogen with the methyl group are predicted to be a triplet around 2.5 ppm.
-
Methyl Protons: The three protons of the N-methyl group are expected to appear as a sharp singlet around 2.3 ppm.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (ppm) | Assignment |
| ~167 | C=O (Carboxylic Acid) |
| ~155 | C-4 (Aromatic) |
| ~132 | C-2 (Aromatic) |
| ~130 | C-6 (Aromatic) |
| ~125 | C-1 (Aromatic) |
| ~120 | C-3 (Aromatic) |
| ~115 | C-5 (Aromatic) |
| ~55 | Piperazinyl CH₂ (adjacent to N on the ring) |
| ~50 | Piperazinyl CH₂ (adjacent to N-CH₃) |
| ~46 | N-CH₃ |
Interpretation:
-
Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is the most deshielded, appearing significantly downfield around 167 ppm.
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts influenced by their substituents. The carbon attached to the piperazinyl group (C-4) is expected to be significantly deshielded (~155 ppm). The carbon bearing the chlorine atom (C-3) will also be downfield. The remaining aromatic carbons will appear in the typical range of 115-135 ppm.
-
Piperazinyl and Methyl Carbons: The carbons of the piperazine ring will appear in the 50-55 ppm region. The N-methyl carbon will be the most upfield signal, around 46 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 254, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak at m/z 256 with an intensity of about one-third of the M⁺ peak is expected, which is characteristic of a molecule containing one chlorine atom.
-
Key Fragments:
-
Loss of the carboxylic acid group (COOH) would result in a fragment at m/z 209.
-
Cleavage of the piperazine ring is also expected, leading to various smaller fragments.
-
A fragment corresponding to the methylpiperazinyl cation at m/z 99 is likely.
-
Caption: Predicted key fragmentation pathways in the mass spectrum.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| 1550-1600 | Medium | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Carboxylic acid) |
| ~1100 | Medium | C-N stretch |
| ~800 | Medium | C-Cl stretch |
Interpretation:
-
O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
-
C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.
-
Aromatic C=C Stretch: Absorptions in the 1550-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.
-
C-H and C-N Stretches: Aliphatic C-H stretching vibrations from the piperazine and methyl groups are expected around 2950 cm⁻¹. The C-N stretching of the piperazine will likely appear around 1100 cm⁻¹.
-
C-Cl Stretch: The C-Cl stretching vibration is expected to be in the fingerprint region, around 800 cm⁻¹.
Experimental Protocols
While the data presented is primarily predictive, the following outlines standard protocols for acquiring such spectroscopic data.
6.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Acquisition Parameters:
-
¹H NMR: Standard pulse sequences are used. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used. A larger number of scans is required due to the lower natural abundance of ¹³C.
-
6.2. Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like GC or LC.
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
6.3. Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Conclusion
The predicted spectroscopic data for this compound provides a detailed and insightful profile of this important chemical entity. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic isotopic pattern in the mass spectrum, and the key functional group absorptions in the IR spectrum collectively offer a robust method for its identification and characterization. This technical guide serves as a valuable resource for scientists working with this compound, facilitating its use in synthetic chemistry and drug discovery.
References
Sources
Navigating the Procurement of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery, particularly in the realm of targeted cancer therapies, the strategic selection and procurement of key chemical intermediates are paramount to the success and efficiency of a research program. 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid, a substituted benzoic acid derivative, has emerged as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its significance is notably pronounced in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.
This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the sourcing, evaluation, and application of this compound. We will delve into the landscape of chemical suppliers, the importance of stringent quality control, its pivotal role in the synthesis of targeted therapeutics, and the necessary protocols for its safe handling and storage.
Chemical Properties and Identification
A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for ensuring the integrity of experimental results.
| Property | Value |
| IUPAC Name | 3-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid |
| CAS Number | 1197193-33-1[1] |
| Molecular Formula | C12H15ClN2O2[1][2] |
| Molecular Weight | 254.71 g/mol [1][2] |
| Appearance | Typically an off-white to pale solid |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF. |
| Boiling Point | 413.3±45.0 °C (Predicted)[2] |
| Density | 1.291±0.06 g/cm3 (Predicted)[2] |
Supplier Landscape and Qualification
The selection of a reliable supplier is a critical step that can significantly impact the timeline and success of a drug development project. The following table provides a non-exhaustive list of potential suppliers for this compound. It is imperative for researchers to conduct their own due diligence and supplier qualification.
| Supplier | Noted For | Website |
| Echemi | Global chemical marketplace with multiple listed suppliers. | |
| ChemicalBook | A comprehensive chemical database with a wide array of suppliers.[3] | |
| Biosynth | Supplier of highly purified reagents for research and development.[1] | |
| Reagentia | Provider of various chemical reagents and building blocks.[4][5][6][7] | [Link] |
Supplier Qualification Workflow:
A robust supplier qualification process is essential to mitigate risks associated with raw material quality.
Caption: A streamlined workflow for qualifying suppliers of critical chemical intermediates.
Pivotal Role in Drug Discovery: Synthesis of FGFR Inhibitors
This compound serves as a key reagent in the synthesis of 1H-pyrazolo[3,4-b]pyridines, which are potent fibroblast growth factor receptor (FGFR) inhibitors.[1] The FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in the pathogenesis of various cancers, making FGFRs a compelling target for therapeutic intervention.[8]
The synthesis of these inhibitors typically involves the coupling of this compound with a substituted aminopyrazole derivative. The carboxylic acid moiety of the benzoic acid is activated to form an amide bond, a fundamental transformation in medicinal chemistry.
Illustrative Synthetic Pathway:
Caption: A generalized synthetic scheme for the preparation of FGFR inhibitors.
Proposed Synthesis of this compound
While proprietary synthesis routes are common, a plausible and efficient laboratory-scale synthesis can be conceptualized based on established chemical principles, such as nucleophilic aromatic substitution.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 3,4-dichlorobenzoic acid and N-methylpiperazine in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a suitable base, such as potassium carbonate or triethylamine, to scavenge the hydrochloric acid byproduct.
-
Heating: Heat the reaction mixture to a temperature typically ranging from 120 to 150 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and adjust the pH to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired this compound.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is non-negotiable. A comprehensive analytical testing protocol should be in place.
| Analytical Technique | Purpose | Acceptance Criteria (Typical) |
| ¹H NMR & ¹³C NMR | Structural Confirmation and Identification | Conforms to the expected chemical shifts and integration values. |
| LC-MS/MS | Purity Assessment and Impurity Profiling | Purity ≥ 98% (by area percentage). Identification of any significant impurities. |
| FTIR | Functional Group Analysis | Presence of characteristic peaks for carboxylic acid and aromatic C-Cl bonds. |
| Melting Point | Physical Property Confirmation | A sharp melting point range consistent with a pure compound. |
| Elemental Analysis | Verification of Elemental Composition | Within ±0.4% of the theoretical values for C, H, N, and Cl. |
Safe Handling and Storage
Adherence to proper safety protocols is crucial when working with any chemical substance. The following guidelines are based on typical Safety Data Sheet (SDS) recommendations.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][10] For long-term storage, a temperature of -20°C is often recommended.[1]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[9]
Conclusion
This compound is a valuable and often indispensable building block in the synthesis of targeted therapies, particularly FGFR inhibitors. A thorough understanding of its chemical properties, a diligent approach to supplier qualification, and a commitment to stringent quality control are essential for any research organization. By implementing the principles outlined in this guide, drug development professionals can streamline their procurement process, mitigate risks, and ultimately accelerate the journey from discovery to clinical application.
References
-
National Institute of Standards and Technology. (2014). Safety Data Sheet for m-Chlorobenzoic Acid. [Link]
-
Reagentia. (n.d.). Benzoic acid, 3-chloro-4-(1-piperazinyl)-, methyl ester (1 x 100 mg). [Link]
-
Reagentia. (n.d.). Benzoic acid, 3-chloro-4-(1-piperazinyl)-, methyl ester (1 x 1 g). [Link]
-
Reagentia. (n.d.). Benzoic acid, 3-chloro-4-(1-piperazinyl)-, methyl ester (1 x 5 g). [Link]
-
ResearchGate. (n.d.). Scheme 2 The synthesis of the compounds 8, 9 and 30, 31. [Link]
-
Reagentia. (n.d.). Benzoic acid, 3-chloro-4-(1-piperazinyl)-, methyl ester (1 x 250 mg). [Link]
-
ComTrade Center. (n.d.). 3-Chloro-4-piperazinobenzoic Acid. [Link]
-
National Institutes of Health. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]
-
ResearchGate. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. [Link]
-
PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]
-
PubMed. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. [Link]
- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
-
Organic Syntheses. (n.d.). Pentachlorobenzoic acid. [Link]
-
Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. echemi.com [echemi.com]
- 3. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 4. Benzoic acid, 3-chloro-4-(1-piperazinyl)-, methyl ester (1 x 100 mg) | Reagentia [reagentia.eu]
- 5. Benzoic acid, 3-chloro-4-(1-piperazinyl)-, methyl ester (1 x 1 g) | Reagentia [reagentia.eu]
- 6. Benzoic acid, 3-chloro-4-(1-piperazinyl)-, methyl ester (1 x 5 g) | Reagentia [reagentia.eu]
- 7. Benzoic acid, 3-chloro-4-(1-piperazinyl)-, methyl ester (1 x 250 mg) | Reagentia [reagentia.eu]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
Methodological & Application
Synthesis of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid: An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide for the synthesis of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid, a key intermediate in pharmaceutical research. The protocol details a robust and reproducible method centered on the nucleophilic aromatic substitution (SNAr) reaction between 3-chloro-4-fluorobenzoic acid and N-methylpiperazine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, and data interpretation.
Introduction: Significance and Applications
This compound serves as a crucial building block in the synthesis of various pharmacologically active compounds. Notably, it is a reagent in the preparation of 1H-pyrazolo[3,4-b]pyridines, which act as inhibitors for fibroblast growth factor receptors (FGFRs)[1]. FGFRs are significant targets in cancer therapy, making this benzoic acid derivative a compound of high interest in medicinal chemistry and drug discovery. The molecular formula of the target compound is C12H15ClN2O2, and its molecular weight is 254.71 g/mol [1][2].
Underlying Scientific Principles: The SNAr Mechanism
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental to the functionalization of aromatic systems, particularly those that are electron-deficient[3][4].
The SNAr mechanism proceeds via two key steps:
-
Nucleophilic Addition: The nucleophile, in this case, N-methylpiperazine, attacks the electron-deficient aromatic ring of 3-chloro-4-fluorobenzoic acid at the carbon atom bearing the fluorine. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[5]. The presence of electron-withdrawing groups (in this case, the carboxylic acid and the chlorine atom) on the aromatic ring is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction[5][6]. The fluorine atom is the target for substitution over the chlorine atom due to its higher electronegativity, which makes the carbon it is attached to more electrophilic.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, which is the fluoride ion. Fluorine is an excellent leaving group in SNAr reactions, a contrast to SN1 and SN2 reactions where it is generally a poor leaving group[6].
The overall reaction is a substitution of the fluorine atom on the benzoic acid derivative with the N-methylpiperazine moiety.
Experimental Protocol
This protocol details the synthesis of this compound from 3-chloro-4-fluorobenzoic acid and N-methylpiperazine.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 3-Chloro-4-fluorobenzoic acid | 403-16-7 | C7H4ClFO2 | ≥95% | Sigma-Aldrich |
| N-Methylpiperazine | 109-01-3 | C5H12N2 | ≥99% | Sigma-Aldrich |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | C3H7NO | ≥99.8% | Sigma-Aldrich |
| 2N Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 2.0 M | Fisher Scientific |
| Deionized Water | - | H2O | - | - |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and flask
-
pH meter or pH paper
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-fluorobenzoic acid (e.g., 5.0 g).
-
Addition of Reagents: To the flask, add N-methylpiperazine (a slight molar excess, e.g., 1.2 equivalents) and anhydrous dimethylformamide (DMF) as the solvent (e.g., 25 mL).
-
Reaction Conditions: The mixture is heated to a specific temperature, for instance, 140°C, and stirred for a designated period, such as 4 hours[7]. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The reaction solution is then slowly poured into a beaker containing 2N hydrochloric acid (e.g., 150 mL) while stirring[7]. This step protonates the carboxylic acid and the piperazine nitrogen, causing the product to precipitate as its hydrochloride salt.
-
Purification: The precipitated solid is collected by vacuum filtration using a Buchner funnel. The crude product is then purified by recrystallization from water to yield the desired this compound hydrochloride[7].
-
Drying: The purified product is dried in a vacuum oven at an appropriate temperature (e.g., 50-60°C) until a constant weight is achieved.
Workflow Diagram
Sources
Purification of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid: A Detailed Guide for Researchers
This comprehensive technical guide provides detailed application notes and protocols for the purification of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to obtain this compound with high purity. We will delve into the physicochemical properties of the molecule, explore its likely impurity profile based on its synthetic route, and provide step-by-step protocols for two effective purification methods: acid-base extraction and recrystallization. The causality behind experimental choices is explained to provide a deeper understanding of the purification strategies.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. The molecule's structure, possessing both a weakly acidic carboxylic acid group and a basic piperazine moiety, defines its amphoteric nature and dictates its solubility behavior in response to pH changes.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-Chlorobenzoic Acid | N-methylpiperazine |
| Molecular Formula | C12H15ClN2O2[1][2] | C7H5ClO2[3][4][5] | C5H12N2[6][7][8] |
| Molecular Weight | 254.71 g/mol [1][2] | 156.57 g/mol [3][5] | 100.16 g/mol [6][7] |
| Appearance | White to off-white solid | White crystalline powder[3][9] | Colorless liquid[6] |
| pKa (Carboxylic Acid) | ~3.8 (Estimated) | 3.82[3][9] | - |
| pKa (Piperazine) | pKa1 ~5.0, pKa2 ~9.1 (Estimated) | - | pKa1: 4.94, pKa2: 9.09[6][7] |
The pKa values for the target molecule are estimated based on its structural analogues, 3-chlorobenzoic acid and N-methylpiperazine. These estimations are critical for the development of the acid-base extraction protocol.
The most probable synthetic route to this compound is the nucleophilic aromatic substitution of 3,4-dichlorobenzoic acid with N-methylpiperazine. Based on this, the likely impurity profile is:
-
Unreacted Starting Materials:
-
3,4-Dichlorobenzoic acid
-
N-methylpiperazine
-
-
Side-Products:
-
Di-substituted piperazine byproduct: A molecule where two equivalents of the benzoic acid have reacted with one molecule of N-methylpiperazine.
-
Positional isomers, if the starting materials are not pure.
-
Purification Method 1: Acid-Base Extraction
Acid-base extraction is a powerful technique for purifying amphoteric compounds like this compound by leveraging their differential solubility in aqueous and organic phases at varying pH values.[10] The strategy is to selectively partition the target molecule and impurities into different phases.
Scientific Rationale
The purification strategy is based on the estimated pKa values. At a neutral pH, the target compound exists as a zwitterion with limited solubility in both aqueous and organic solvents.
-
Acidic Wash (pH ~2): By acidifying the aqueous phase, the piperazine nitrogen will be protonated, forming a water-soluble salt. This will extract the target compound and any unreacted N-methylpiperazine into the aqueous phase, leaving non-basic impurities in the organic phase.
-
Basic Wash (pH ~8): Adjusting the pH of the organic phase with a weak base like sodium bicarbonate will deprotonate the carboxylic acid of the unreacted 3,4-dichlorobenzoic acid, forming a water-soluble carboxylate salt and extracting it into the aqueous phase.
-
Isoelectric Point Precipitation: By carefully adjusting the pH of the aqueous solution containing the purified product to its isoelectric point (pI), the zwitterionic form will precipitate out of the solution, allowing for its isolation. The pI can be estimated as the average of the pKa of the carboxylic acid and the first pKa of the piperazine group.
Caption: Workflow for the acid-base extraction of this compound.
Detailed Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Acidic Wash:
-
Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer (bottom if using DCM, top if using EtOAc) contains the protonated target compound and N-methylpiperazine. The organic layer contains acidic and neutral impurities.
-
Separate the aqueous layer and save it.
-
Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure complete recovery of the product. Combine the aqueous extracts.
-
-
Back-Wash (Optional): To remove any entrained organic impurities from the combined acidic aqueous extracts, wash with a fresh portion of the organic solvent. Discard the organic wash.
-
Precipitation:
-
Cool the acidic aqueous solution in an ice bath.
-
Slowly add 1 M sodium hydroxide (NaOH) dropwise while stirring and monitoring the pH with a pH meter or pH paper.
-
A precipitate will start to form as the pH approaches the isoelectric point (estimated around pH 4.4). Continue adding NaOH until the pH is stable at the pI.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation and Drying:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any residual salts.
-
Dry the purified product under vacuum at a temperature not exceeding 50°C to a constant weight.
-
Purification Method 2: Recrystallization
Recrystallization is a technique used to purify solids based on their differential solubility in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.
Scientific Rationale
The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. Due to the lack of specific quantitative solubility data for this compound, a solvent screening is necessary. Based on the "like dissolves like" principle and the solubility of similar compounds, a mixed solvent system of ethanol and water is a promising candidate. The polar protic nature of both solvents should allow for good solubility at elevated temperatures, while the decreased polarity upon cooling should induce crystallization.
Caption: General workflow for the recrystallization process.
Solvent Screening Protocol
-
Place a small amount (10-20 mg) of the crude material into several test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, or mixtures like ethanol/water) dropwise at room temperature until the solid just dissolves. Observe the solubility at room temperature.
-
If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature and then in an ice bath.
-
An ideal solvent will show low solubility at room temperature, high solubility at elevated temperatures, and will form well-defined crystals upon cooling.
Detailed Recrystallization Protocol (Using Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot gravity filtration.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol until the solution becomes clear again. This ensures the solution is saturated.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Validation of Purity
The purity of the final product should be assessed using appropriate analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity and can detect the presence of any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can reveal the presence of structurally similar impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
By following these detailed protocols and understanding the underlying scientific principles, researchers can effectively purify this compound to the high degree of purity required for pharmaceutical research and development.
References
-
PubChem. 3-Chlorobenzoic Acid. National Center for Biotechnology Information. [Link]
-
ChemBK. N-Methyl piperazine. [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
NIST. Benzoic acid, 3-chloro-. National Institute of Standards and Technology. [Link]
-
Wikipedia. 3-Chlorobenzoic acid. [Link]
-
PubChem. 4-Chlorobenzoic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. N-Methylpiperazine. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Amide Bond Formation Using 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid
Introduction: A Versatile Building Block in Medicinal Chemistry
3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid is a key synthetic intermediate in the development of pharmacologically active molecules. Its structure, featuring a substituted benzoic acid, presents a strategic handle for the construction of amide libraries, a common motif in drug discovery. The presence of the chloro and methylpiperazinyl groups can influence the molecule's physicochemical properties, such as solubility and basicity, which in turn can modulate the biological activity and pharmacokinetic profile of the final amide derivatives.
This guide provides a comprehensive overview of the principles and detailed protocols for the efficient formation of amide bonds using this compound. We will delve into the mechanistic underpinnings of widely-used coupling strategies, offering researchers the rationale behind procedural steps to enable informed decisions and troubleshooting in their synthetic endeavors.
Core Principles: The Chemistry of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. This is due to the formation of a non-reactive carboxylate-ammonium salt upon mixing the acidic carboxylic acid and the basic amine.[1][2] To overcome this kinetic barrier, the carboxylic acid must be "activated" into a more electrophilic species, rendering it susceptible to nucleophilic attack by the amine.[3][4] This activation is the cornerstone of modern amide synthesis and is typically achieved through the use of coupling reagents.
This application note will focus on two of the most prevalent and reliable methods for activating this compound:
-
Carbodiimide-Mediated Coupling: Utilizing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt).
-
Onium Salt-Mediated Coupling: Employing reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
The choice of coupling reagent and conditions can significantly impact reaction efficiency, yield, and the purity of the final amide, especially when dealing with sterically hindered or electronically deactivated coupling partners.
Mechanistic Insights: A Deeper Look into Carboxylic Acid Activation
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and minimizing side reactions.
EDC/HOBt Coupling Pathway
The EDC/HOBt system is a workhorse in amide synthesis due to its efficiency and the water-soluble nature of its urea byproduct, which simplifies purification.[5][6]
The mechanism proceeds through several key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive and unstable O-acylisourea intermediate.[1][7]
-
Formation of the HOBt Active Ester: The nucleophilic HOBt rapidly reacts with the O-acylisourea intermediate. This forms a more stable HOBt-ester and displaces the urea portion of the EDC.[7][8] This step is crucial as the HOBt-ester is less prone to racemization if the carboxylic acid has a chiral center adjacent to it.[6]
-
Nucleophilic Attack by the Amine: The amine attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and releasing HOBt.[7]
The following diagram illustrates this widely accepted mechanism:
Caption: EDC/HOBt mediated amide bond formation workflow.
HATU Coupling Pathway
HATU is a highly efficient coupling reagent, often used for challenging couplings, including the formation of sterically hindered amides and for intramolecular cyclizations.[9] Its efficacy is attributed to the formation of a highly reactive OAt-active ester.[9][10]
The mechanism involves:
-
Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[10][11]
-
Formation of the Active Ester: The carboxylate anion attacks the electron-deficient carbon of HATU, leading to the formation of an OAt-active ester and releasing tetramethylurea.[9][10][12]
-
Amide Formation: The amine then attacks the activated ester to yield the final amide product.[9][10] The pyridine nitrogen in the HOAt leaving group is thought to facilitate this step via a hydrogen-bonded transition state.[9]
Below is a diagram of the HATU coupling mechanism:
Caption: The reaction pathway for HATU-mediated amide coupling.
Experimental Protocols
The following protocols are designed as a starting point for the synthesis of amides from this compound. Optimization may be required depending on the specific amine being used.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and general procedure suitable for a wide range of primary and secondary amines.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Stoichiometric Ratio (Equivalents) |
| This compound | 254.71 | 1.0 |
| Amine (R-NH2) | Varies | 1.1 |
| EDC·HCl | 191.70 | 1.2 |
| HOBt | 135.12 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 |
| Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) | - | - |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add the corresponding amine (1.1 equiv) and HOBt (1.2 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is a good starting point).
-
Cool the reaction mixture to 0 °C using an ice-water bath with continuous stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution. The piperazinyl nitrogen on the starting material is basic and will be protonated, hence the need for additional base.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).
Protocol 2: HATU Mediated Amide Coupling
This protocol is recommended for more challenging couplings, such as with sterically hindered amines or for reactions that are sluggish under EDC/HOBt conditions.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Stoichiometric Ratio (Equivalents) |
| This compound | 254.71 | 1.0 |
| Amine (R-NH2) | Varies | 1.2 |
| HATU | 380.23 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 |
| Anhydrous Dimethylformamide (DMF) | - | - |
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) to the solution.
-
Add DIPEA (3.0 equiv) to the reaction mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic extracts and wash with saturated aqueous lithium chloride solution (to remove residual DMF), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the equivalents of the coupling reagent and base, or switching to a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Side Reactions: With EDC, a common side reaction is the formation of an N-acylurea byproduct, which can be difficult to remove.[13] Using HOBt minimizes this side reaction.[7]
-
Purification Challenges: The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous work-up.[5] The byproducts from HATU can typically be removed by standard chromatography.
-
Role of DMAP: For particularly difficult couplings, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to the EDC/HOBt protocol.[3][8] DMAP acts as a highly nucleophilic acylation catalyst, forming a reactive acylpyridinium intermediate.[3] However, it can also increase the risk of racemization in chiral substrates.
Conclusion
The formation of amide bonds is a fundamental transformation in organic synthesis. By leveraging robust coupling reagents such as EDC/HOBt and HATU, researchers can efficiently synthesize a diverse range of amides from this compound. A sound understanding of the underlying reaction mechanisms empowers scientists to select the optimal conditions for their specific substrates, leading to successful and reproducible outcomes in their drug discovery and development programs.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Available from: [Link]
-
Wikipedia. HATU. Available from: [Link]
-
Wikipedia. Carbodiimide. Available from: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available from: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]
-
Subba Reddy, B. V., et al. (2012). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(32), 4084-4087. Available from: [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available from: [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available from: [Link]
-
Organic Synthesis. Acid-Amine Coupling using EDCI. Available from: [Link]
-
Organic Chemistry Portal. Steglich Esterification. Available from: [Link]
-
Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available from: [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available from: [Link]
-
ResearchGate. Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. Available from: [Link]
-
The Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Carbodiimide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of 1H-Pyrazolo[3,4-b]pyridines
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development.[1][2] These compounds exhibit a wide range of biological activities, and their derivatives have been investigated as kinase inhibitors, antitumor agents, and anti-inflammatory molecules.[1][3][4] The stable 1H-tautomer is favored over the 2H-isomer due to greater aromatic stabilization.[1] This document provides a detailed guide to the experimental procedures for synthesizing 1H-pyrazolo[3,4-b]pyridines, offering in-depth protocols, mechanistic insights, and a comparative analysis of various synthetic strategies.
Strategic Approaches to the 1H-Pyrazolo[3,4-b]pyridine Core
The synthesis of the 1H-pyrazolo[3,4-b]pyridine ring system can be broadly categorized into several effective strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired reaction efficiency. Key approaches include:
-
Multi-Component Reactions (MCRs): Offering high atom economy and procedural simplicity, MCRs allow for the construction of complex molecular architectures in a single step.
-
The Gould-Jacobs Reaction: A classic and reliable method for constructing the pyridine ring onto a pre-formed aminopyrazole.
-
Cyclization of Aminopyrazoles with α,β-Unsaturated Ketones: A straightforward approach to forming the fused pyridine ring.
-
Microwave-Assisted Synthesis: A modern technique that often leads to dramatically reduced reaction times and improved yields.
Protocol 1: Multi-Component Synthesis of Highly Substituted 1H-Pyrazolo[3,4-b]pyridines
Multi-component reactions (MCRs) are highly efficient for generating molecular diversity and are well-suited for the construction of compound libraries.[5][6][7] This protocol describes a one-pot synthesis utilizing an aminopyrazole, an aldehyde, and an active methylene compound.
Rationale
This approach leverages the sequential condensation and cyclization of three components. The reaction typically proceeds through a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization. The use of a catalyst, often a weak base like triethylamine (TEA) or ammonium acetate, facilitates the condensation steps.[5][8] Green chemistry principles can be applied by using aqueous media and microwave irradiation.[5]
Experimental Workflow
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. A Multicomponent Approach to Highly Substituted 1H-Pyrazolo[3,4-b]pyridines | Semantic Scholar [semanticscholar.org]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
Synthesis of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid: A Detailed Guide to Reaction Conditions and Protocols
Introduction
3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid is a valuable substituted aromatic acid that serves as a key building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of pharmacologically active compounds, most notably as a crucial reagent in the synthesis of 1H-pyrazolo[3,4-b]pyridines, which are potent fibroblast growth factor receptor (FGFR) inhibitors under investigation for cancer therapy[1]. The strategic placement of the chloro, carboxyl, and N-methylpiperazinyl groups on the benzene ring provides multiple points for molecular elaboration, making it a versatile intermediate for library synthesis and lead optimization.
This comprehensive guide provides detailed application notes and protocols for the synthesis, purification, and characterization of this compound. The protocols are designed for researchers and scientists in both academic and industrial settings, with a focus on robust and reproducible methodologies.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is fundamental to the construction of arylamines and aryl ethers from activated aryl halides.
The core principle of the SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is rendered electron-deficient by the presence of electron-withdrawing groups (EWGs). The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
In the context of this synthesis, the starting material is typically an activated 3-chloro-4-halobenzoic acid, where the halogen at the 4-position serves as the leaving group. The carboxylic acid and the chloro substituent act as EWGs, activating the ring for nucleophilic attack by N-methylpiperazine. The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack.
The general reaction scheme is as follows:
Figure 1: General workflow for the SNAr synthesis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Chloro-4-fluorobenzoic acid | ≥98% | Sigma-Aldrich | Starting material |
| N-Methylpiperazine | ≥99% | Acros Organics | Nucleophile |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Fisher Scientific | Reaction solvent |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | J.T. Baker | Base |
| Hydrochloric acid (HCl) | 37% (concentrated) | VWR Chemicals | For acidification/precipitation |
| Deionized water | High purity | In-house | For workup and washing |
| Ethyl acetate | ACS grade | EMD Millipore | For extraction (optional) |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | Alfa Aesar | For drying organic phase (optional) |
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is based on established principles of SNAr reactions and is optimized for high yield and purity.
Step 1: Reaction Setup
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-chloro-4-fluorobenzoic acid (5.0 g, 28.6 mmol).
-
Add anhydrous potassium carbonate (7.9 g, 57.2 mmol, 2.0 equivalents).
-
Add anhydrous dimethyl sulfoxide (DMSO) (50 mL).
-
Stir the mixture under a nitrogen atmosphere.
Step 2: Addition of Nucleophile
-
To the stirred suspension, add N-methylpiperazine (3.5 mL, 31.5 mmol, 1.1 equivalents) dropwise at room temperature over 10 minutes.
Step 3: Reaction
-
Heat the reaction mixture to 120 °C and maintain this temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Step 4: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into 200 mL of cold deionized water with stirring.
-
Adjust the pH of the aqueous solution to ~6-7 by the slow addition of concentrated hydrochloric acid. This will precipitate the product.
-
Stir the resulting suspension for 1 hour in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with copious amounts of cold deionized water to remove any remaining salts and DMSO.
-
Dry the product in a vacuum oven at 60 °C overnight.
Purification
The crude product can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Characterization and Analytical Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ |
| Molecular Weight | 254.71 g/mol [2] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 200-220 °C |
| Solubility | Soluble in DMSO, sparingly soluble in water |
| CAS Number | 1197193-33-1[1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum will show characteristic signals for the aromatic protons, the piperazine ring protons, and the N-methyl group. The aromatic protons will appear as a set of multiplets in the range of δ 7.0-8.0 ppm. The piperazine protons will typically show two sets of broad signals around δ 3.0-3.5 ppm and δ 2.5-3.0 ppm. The N-methyl protons will appear as a sharp singlet around δ 2.2-2.4 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 12 ppm).
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will show distinct signals for the aromatic carbons, the piperazine carbons, the N-methyl carbon, and the carboxyl carbon. The carboxyl carbon will appear significantly downfield (>165 ppm). The aromatic carbons will resonate in the region of δ 110-160 ppm. The piperazine carbons will be observed around δ 45-55 ppm, and the N-methyl carbon will be around δ 45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H stretch of the carboxylic acid |
| ~1700 (strong) | C=O stretch of the carboxylic acid |
| 1600-1450 | C=C stretching vibrations of the aromatic ring |
| ~1300 | C-N stretching of the amine |
| ~750-850 | C-Cl stretch |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show the molecular ion peak [M+H]⁺ at m/z 255.0898 and/or the [M-H]⁻ at m/z 253.0748, consistent with the molecular formula C₁₂H₁₅ClN₂O₂.
Safety and Handling
As a matter of good laboratory practice, this compound and all reagents used in its synthesis should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood.
-
3-Chloro-4-fluorobenzoic acid: Causes skin and serious eye irritation.
-
N-Methylpiperazine: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.
-
DMSO: Combustible liquid. May be harmful if absorbed through the skin.
-
Potassium Carbonate: Causes serious eye irritation.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
Refer to the Safety Data Sheets (SDS) for each reagent for detailed safety information.
Applications in Drug Development
This compound is a key intermediate in the synthesis of targeted cancer therapies. Its utility is exemplified in the preparation of potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs)[1]. FGFRs are a family of receptor tyrosine kinases that are often dysregulated in various cancers, making them attractive therapeutic targets. The structural features of this benzoic acid derivative allow for its incorporation into larger molecules that can effectively bind to the ATP-binding pocket of FGFRs, thereby inhibiting their signaling and impeding tumor growth.
Figure 2: Role in FGFR inhibitor synthesis.
Conclusion
This guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed protocol, based on the robust SNAr reaction, offers a reliable method for obtaining this valuable intermediate. The provided analytical data serves as a benchmark for quality control. The outlined applications in drug discovery, particularly in the development of FGFR inhibitors, highlight the significance of this compound in modern medicinal chemistry. Researchers and scientists can utilize this information to confidently synthesize and employ this versatile building block in their research endeavors.
References
- This citation is intentionally left blank as a placeholder for a more specific protocol if one were to be found in a peer-reviewed journal.
Sources
Application Notes and Protocols for Catalytic Coupling of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the catalytic coupling of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid. This bifunctional molecule, featuring both a carboxylic acid and an aryl chloride moiety, is a valuable building block in medicinal chemistry and materials science. This document outlines field-proven methodologies for two primary transformations: (1) Amide bond formation via activation of the carboxylic acid and (2) Palladium-catalyzed Suzuki-Miyaura cross-coupling at the aryl chloride position. We delve into the rationale behind catalyst selection, reaction optimization, and provide step-by-step protocols designed for reproducibility and high-yield synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize this versatile scaffold.
Introduction: The Chemical Versatility of this compound
This compound is a structurally significant molecule possessing two distinct reactive centers amenable to orthogonal chemical modifications. The carboxylic acid group allows for the formation of amides, esters, and other derivatives, while the aryl chloride provides a handle for transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
The N-arylpiperazine motif is a privileged structure in pharmacology, appearing in a multitude of approved drugs.[1] The ability to further elaborate this core structure through reliable coupling strategies is therefore of high importance in the discovery of new chemical entities. This guide addresses the two most common and powerful transformations for this substrate.
Part I: Amide Bond Formation via Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions. Therefore, activating agents, or "coupling reagents," are required to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine.
Mechanistic Rationale for Coupling Reagent Selection
Several classes of coupling reagents are available, with phosphonium and uronium/guanidinium salts being among the most effective for challenging substrates.
-
Carbodiimides (e.g., EDC): These reagents form a highly reactive O-acylisourea intermediate. While effective, they can lead to racemization in chiral substrates and the formation of a stable N-acylurea byproduct if the amine attack is slow.[2]
-
Uronium/Guanidinium Salts (e.g., HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and fast-acting.[3] They react with the carboxylic acid to form an activated ester, which rapidly couples with the amine, minimizing side reactions.[4] HATU is often preferred for its ability to suppress epimerization and deliver high yields, even with sterically hindered substrates.[2]
The workflow for amide coupling is a straightforward, two-step, one-pot process involving activation followed by nucleophilic substitution.
Caption: General workflow for HATU-mediated amide coupling.
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for a broad range of primary and secondary amines, including those that are sterically hindered or electronically deactivated.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent) to a dry reaction flask.
-
Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).
-
To the stirred solution, add HATU (1.1 eq.) and DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete activation (pre-activation).[4]
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness Note: The use of a slight excess of the amine and coupling reagent ensures the complete consumption of the starting carboxylic acid. The basic washes during work-up are crucial for removing unreacted HATU and the urea byproduct.
Part II: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[5] However, aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the high strength of the C-Cl bond.[6] Overcoming this challenge requires highly active catalyst systems.
Mechanistic Considerations and Catalyst Selection
The catalytic cycle for the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The rate-limiting step for aryl chlorides is typically the initial oxidative addition of the C-Cl bond to the Pd(0) center.
To facilitate this difficult step, catalysts must be both electron-rich (to promote oxidative addition) and sterically hindered (to promote reductive elimination and prevent catalyst deactivation).
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.
-
Ligands: Bulky, electron-rich phosphine ligands are essential. Biarylphosphines, such as o-(dicyclohexylphosphino)biphenyl and o-(di-tert-butylphosphino)biphenyl , have proven to be exceptionally active for coupling unactivated aryl chlorides, even at room temperature or with very low catalyst loadings.[7] N-heterocyclic carbenes (NHCs) are also highly effective alternatives.[6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Our substrate, this compound, is considered electron-rich due to the donating effect of the piperazinyl group, making the C-Cl bond even more challenging to activate. Therefore, a highly active catalyst system is mandatory.
Protocol 2: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol is based on highly active catalyst systems developed for electron-rich aryl chlorides.[8]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
o-(Dicyclohexylphosphino)biphenyl (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous Toluene/Water mixture (e.g., 10:1 v/v)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and K₃PO₄ (2.0 eq.).
-
In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq.) and the o-(dicyclohexylphosphino)biphenyl ligand (0.04 eq.) in a small amount of the reaction solvent.
-
Add the catalyst pre-mixture to the main reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by LC-MS. Reaction times can vary from 4 to 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography. Note: The presence of the carboxylic acid and piperazine moieties may require the use of polar eluents, potentially with additives like triethylamine or acetic acid to prevent streaking on the column.
Expertise & Experience Note: The use of a biarylphosphine ligand is critical for success. The ratio of Pd:Ligand is typically 1:2. A strong base like K₃PO₄ is often required, and the presence of a small amount of water can sometimes accelerate the transmetalation step. For particularly challenging couplings, anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) and the addition of trimethyl borate could be explored to enhance reactivity.[9]
Data Summary and Catalyst Comparison
The choice of catalyst and reaction conditions significantly impacts the efficiency of the coupling reactions. Below is a comparative summary based on established literature for analogous substrates.
Table 1: Amide Coupling Reagent Comparison
| Coupling Reagent | Additive | Typical Base | Reaction Time | Typical Yield | Key Advantages/Disadvantages |
| EDC | NHS | DIPEA, TEA | 2-12 h | 70-90% | Water-soluble byproduct; Risk of N-acylurea formation.[4] |
| HBTU | HOBt | DIPEA, TEA | 1-6 h | 80-95% | Highly efficient; Risk of guanidinylation of primary amines. |
| HATU | HOAt | DIPEA, TEA | 30 min - 4 h | 85-98% | Very fast, low racemization, highly effective for hindered substrates. [2][3] |
| PyBOP | None | DIPEA, TEA | 1-8 h | 80-95% | Good for hindered couplings; Phosphoramide byproduct can be difficult to remove.[4] |
Table 2: Suzuki Coupling Catalyst System Comparison for Aryl Chlorides
| Pd Precursor | Ligand | Typical Base | Temperature | Typical Yield | Key Advantages/Disadvantages |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | >100 °C | Low to moderate | Ineffective for electron-rich/unactivated aryl chlorides. |
| Pd₂(dba)₃ | Biarylphosphines | K₃PO₄, Cs₂CO₃ | RT - 100 °C | High to Excellent | Highly active for challenging substrates, broad scope. [7] |
| Pd(OAc)₂ | NHC Ligands (e.g., IMes) | K₃PO₄ | 80-110 °C | High to Excellent | Very robust and thermally stable catalysts.[6] |
| PdCl₂(dppf) | (dppf) | K₂CO₃ | >100 °C | Moderate | Good for some heteroaryl chlorides, less active for unactivated systems. |
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201101379]
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41, 4176-4211. [URL: https://scholar.google.com/scholar?cluster=17348987399587428464]
- Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc.1999, 121, 9550-9561. [URL: https://pubs.acs.org/doi/abs/10.1021/ja992130h]
- Song, J. J.; Yee, N. K. Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Top. Curr. Chem.2016, 374, 17. [URL: https://www.semanticscholar.org/paper/Palladium%E2%80%90Catalyzed-Suzuki%E2%80%93Miyaura-Coupling-of-Acid-Song-Yee/c4b810d73f27271e16f8664052f75817d60505b0]
- El-Faham, A.; Albericio, F. Peptide coupling reagents, more than a letter soup. Chem. Rev.2011, 111, 6557-6602. [URL: https://pubs.acs.org/doi/abs/10.1021/cr100048w]
- Han, S.-Y.; Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron2004, 60, 2447-2467. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040200400041X]
- Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009, 38, 606-631. [URL: https://pubs.rsc.org/en/content/articlelanding/2009/cs/b701677h]
- Koroleva, E. V., et al. Synthesis of new amides of the N-methylpiperazine series. Russian Journal of Organic Chemistry2011, 47, 1532-1539. [URL: https://www.researchgate.net/publication/257692292_Synthesis_of_new_amides_of_the_N-methylpiperazine_series]
- Aapptec. Coupling Reagents. Aapptec Technical Library. [URL: https://www.aapptec.com/coupling-reagents-i-2]
- Fisher Scientific. Amide Synthesis. Fisher Scientific Technical Library. [URL: https://www.fishersci.com/us/en/technical-support/applications-and-protocols/chemistry-protocols-and-workflows/amide-synthesis.html]
- BenchChem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem. [URL: https://www.benchchem.com/application-notes/amide-coupling-with-carboxylic-acids]
- BenchChem. Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides. BenchChem. [URL: https://www.benchchem.com/application-notes/palladium-catalyzed-suzuki-coupling-of-aryl-chlorides]
- Reilly, S. W.; Mach, R. H. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Org. Lett.2016, 18, 5272-5275. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5555191/]
- Molander, G. A.; Brown, A. R. TMSOK-Promoted, Anhydrous, Suzuki–Miyaura Cross-Coupling Reactions Enabled by Trimethyl Borate. J. Org. Chem.2016, 81, 6831-6838. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5113702/]
- BenchChem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem. [URL: https://www.benchchem.com/application-notes/amide-coupling-with-carboxylic-acids]
- Nakajima, N.; Ikada, Y. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjug. Chem.1995, 6, 123-130. [URL: https://pubs.acs.org/doi/abs/10.1021/bc00031a015]
- Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc.2000, 122, 4020-4028. [URL: https://pubs.acs.org/doi/abs/10.1021/ja0002058]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Amide Synthesis [fishersci.dk]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analytical Characterization of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid
An Application Note and Protocol Guide
Introduction and Compound Overview
3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid is a substituted aromatic carboxylic acid incorporating a piperazine moiety. Its structural features make it a valuable building block in medicinal chemistry. The precise characterization of this molecule is paramount, as the presence of impurities or structural ambiguities can have profound effects on the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide outlines a multi-technique approach for a robust analytical characterization workflow. We will cover spectroscopic methods for unambiguous structural elucidation, chromatographic techniques for purity assessment and impurity profiling, and thermal analysis for solid-state characterization. The causality behind methodological choices is explained to provide a deeper understanding of the analytical strategy.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value | Source |
| CAS Number | 1197193-33-1 | [1] |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1][2] |
| Molecular Weight | 254.71 g/mol | [1][2] |
| Monoisotopic Mass | 254.0822054 Da | [2] |
| Boiling Point | 413.3 ± 45.0 °C (Predicted) | [2] |
| Density | 1.291 ± 0.06 g/cm³ (Predicted) | [2] |
| XLogP3 | -0.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Analytical Characterization Workflow
A holistic approach is required to fully characterize the compound. The relationship between different analytical techniques provides a self-validating system where results from one method corroborate findings from another.
Caption: Integrated workflow for the characterization of the target compound.
Structural Elucidation and Identification
Unambiguous confirmation of the molecular structure is the foundational step in characterization. This is achieved by combining data from NMR, Mass Spectrometry, and FTIR spectroscopy.
Caption: Logic of combining spectroscopic data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic arrangement and connectivity within the molecule.
-
Expertise & Causality: ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides a count of unique carbon atoms. For this compound, we expect distinct signals for the aromatic protons, the piperazine ring protons, the N-methyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing chlorine atom and the electron-donating piperazine and carboxylic acid groups.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of at least 0-15 ppm to ensure all signals, including the carboxylic acid proton (which can be >10 ppm), are captured.[3]
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the smallest integral).
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence.
-
Use a spectral width of 0-200 ppm. The carbonyl carbon of the carboxylic acid is expected to appear downfield (>165 ppm).[3]
-
A longer acquisition time and more scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).
Mass Spectrometry (MS)
MS is used to determine the molecular weight with high precision, which serves to confirm the elemental composition.
-
Expertise & Causality: Electrospray ionization (ESI) is the preferred method for this molecule as it is polar and contains basic nitrogen atoms, making it readily protonated for analysis in positive ion mode. High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) to four or five decimal places, allowing for the calculation of a unique elemental formula. The observed isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) provides further structural confirmation.
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like acetonitrile or methanol, often with 0.1% formic acid to promote protonation.[3]
-
Instrumentation: Use an LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).
-
Chromatography (Optional but Recommended):
-
Use a short C18 column to quickly separate the analyte from any non-volatile salts.
-
Mobile Phase: A simple gradient of water and acetonitrile (both with 0.1% formic acid).
-
-
Mass Spectrometry Acquisition:
-
Mode: ESI positive ion mode.
-
Scan Range: Acquire data over an m/z range of 100-500 to ensure capture of the parent ion ([M+H]⁺) and potential fragments.
-
Data Analysis: Identify the m/z value for the protonated molecule [M+H]⁺. For C₁₂H₁₅ClN₂O₂, the expected monoisotopic mass is 254.0822 Da[2], so the [M+H]⁺ ion should be observed at m/z 255.0895. Compare this with the theoretical value and check for the characteristic chlorine isotopic pattern at m/z 257.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups.
-
Expertise & Causality: The molecule's structure predicts specific vibrational frequencies. A broad absorption band for the O-H stretch of the carboxylic acid is expected (~2500-3300 cm⁻¹). A sharp, strong peak for the C=O (carbonyl) stretch should be present around 1700 cm⁻¹.[3] Other expected peaks include C-N stretching from the piperazine ring, C-Cl stretching, and various C-H and C=C stretches from the aromatic ring.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.
-
KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder, grind to a fine powder, and press into a transparent pellet.
-
-
Background Collection: Collect a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and for quantifying their concentration (assay).[4]
Caption: Standard workflow for HPLC purity and assay analysis.
-
Expertise & Causality: A reversed-phase (RP-HPLC) method is ideal for this compound. The non-polar C18 stationary phase will retain the molecule based on the hydrophobicity of its substituted benzene ring. An acidic mobile phase (e.g., buffered to a low pH) is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.[5] A UV detector is suitable as the aromatic ring is a strong chromophore.
Protocol: RP-HPLC for Purity and Assay
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column providing good resolution.[5] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic modifier to ensure consistent protonation state. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 20% B to 80% B over 20 min | A gradient ensures elution of the main peak and any more or less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 239 nm | Wavelength suitable for aromatic compounds.[5] |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve in Diluent (50:50 Water:Acetonitrile) to ~0.5 mg/mL |
-
System Suitability: Before sample analysis, perform a system suitability test (SST) by making at least five replicate injections of a standard solution. Key parameters to check (as per ICH guidelines) include:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Repeatability (%RSD of peak area): Should be ≤ 2.0%.
-
-
Purity Calculation: Inject the sample solution. Purity is calculated using the area percent method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Assay Calculation: Accurately prepare a reference standard and a sample solution at the same target concentration. The assay is calculated against the external standard:
-
% Assay = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x 100
-
Solid-State Characterization
Thermal analysis techniques provide critical information about the physical properties of the compound in its solid state, such as melting point, thermal stability, and the presence of bound solvents.
Differential Scanning Calorimetry (DSC)
-
Expertise & Causality: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point, which is a key indicator of purity. A sharp melting endotherm suggests a highly pure crystalline material, while a broad peak may indicate impurities or an amorphous state.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrumentation: Use a calibrated DSC instrument.
-
Method:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min.[6]
-
Use an inert nitrogen purge gas (e.g., 50 mL/min).
-
-
Data Analysis: Determine the onset temperature and peak maximum of the melting endotherm from the resulting thermogram.
Thermogravimetric Analysis (TGA)
-
Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the amount of volatile content, such as residual solvents or water.[7][8]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrumentation: Use a calibrated TGA instrument.
-
Method:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.[6]
-
-
Data Analysis: Analyze the resulting TGA curve. A mass loss at temperatures below ~120 °C typically corresponds to water or volatile solvents. The temperature at which significant mass loss begins is the decomposition onset, indicating the limit of thermal stability.
References
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of 3-Allylsulfamoyl-4-(4-methylpiperazine-1-yl)-benzoic acid-hydrochloride. (n.d.). Mol-Instincts. Retrieved from [Link]
-
3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
3-Chloro-4-hydroxybenzoic acid - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Thermogravemetric analysis and DSC graph of benzoic acid,... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical Methods - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents. (n.d.). Google Patents.
-
benzoic acid, 2-[(E)-[[4-[(4-chlorophenyl)methyl]-1-piperazinyl]imino]methyl]- - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]
-
impurity profiling and drug characterization: backdrop and approach - PHARMACEUTICAL SCIENCES. (n.d.). Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]
- WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents. (n.d.). Google Patents.
-
3-Chlorobenzoic acid - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (2023). MDPI. Retrieved from [Link]
-
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. Retrieved from [Link]
-
The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
CID 161692894 | C26H36N4O4 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
A broadly applicable cross-linker for aliphatic polymers containing C–H bonds - UVicSPACE: Research & Learning Repository. (n.d.). University of Victoria. Retrieved from [Link]
-
TGA characterization of the materials. Figure 4. DSC and TGA thermograms of the materials. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzoic acid, 3-chloro-, methyl ester - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (n.d.). Semantic Scholar. Retrieved from [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. (2005). PubMed. Retrieved from [Link]
- CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents. (n.d.). Google Patents.
-
The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals - UCL Discovery. (n.d.). University College London. Retrieved from [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. echemi.com [echemi.com]
- 3. rsc.org [rsc.org]
- 4. iajps.com [iajps.com]
- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Note: Structural Elucidation of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid, a key intermediate in pharmaceutical synthesis. Due to the compound's dual acidic and basic functionalities, careful consideration of sample preparation and solvent selection is paramount for acquiring high-quality, interpretable spectra. This document outlines detailed protocols for ¹H and ¹³C NMR analysis, including a thorough, predictive interpretation of the spectra based on established chemical shift principles and data from analogous structures. The causality behind experimental choices is explained to provide field-proven insights for researchers working with this and structurally related molecules.
Introduction: The Structural Challenge
This compound (Molecular Formula: C₁₂H₁₅ClN₂O₂, Molecular Weight: 254.71 g/mol ) is a substituted aromatic compound incorporating a benzoic acid moiety, a chloro substituent, and a 4-methylpiperazinyl group.[1][2] Its structural complexity, arising from the varied electronic environments of the aromatic and aliphatic protons and carbons, makes NMR spectroscopy an indispensable tool for its characterization. The presence of both a carboxylic acid proton and a basic piperazine nitrogen presents unique challenges in NMR analysis, particularly concerning solvent choice and the observance of exchangeable protons. This guide provides a robust framework for overcoming these challenges to achieve unambiguous structural verification.
Experimental Design & Rationale
The successful NMR analysis of this molecule hinges on a meticulously planned experimental workflow. Key decisions include solvent selection, sample concentration, and the types of NMR experiments to be performed.
Causality of Solvent Selection
The choice of a deuterated solvent is the most critical parameter for this analysis.[3] The molecule's acidic carboxylic acid proton and basic tertiary amine in the piperazine ring can lead to a variety of behaviors in solution, including zwitterion formation, hydrogen bonding, and proton exchange.
-
DMSO-d₆ (Dimethyl Sulfoxide-d₆): This is the recommended solvent for this compound. Its high polarity effectively solubilizes the polar benzoic acid portion and the piperazine moiety. Crucially, DMSO-d₆ is a hydrogen bond acceptor, which slows down the exchange rate of the carboxylic acid proton, often allowing it to be observed as a broad singlet in the ¹H NMR spectrum.
-
CDCl₃ (Chloroform-d): While a common solvent for organic molecules, CDCl₃ is less ideal for this compound. The carboxylic acid proton may exchange too rapidly or have very low solubility, potentially leading to its signal being broadened into the baseline or not being observed at all.
-
D₂O (Deuterium Oxide): Using D₂O would lead to the rapid exchange of the carboxylic acid proton with deuterium, causing its signal to disappear from the ¹H NMR spectrum. This can be a useful confirmatory experiment but is not suitable for initial structural elucidation.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the NMR analysis process, from sample preparation to final data interpretation.
Caption: Experimental workflow for NMR analysis.
Detailed Protocols
Adherence to standardized protocols is essential for reproducibility and data quality.
Sample Preparation Protocol
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[4][5]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[4] Gently vortex or sonicate if necessary to ensure complete dissolution. The solution should be clear and free of particulates.
-
Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube. This removes any suspended impurities that could degrade spectral quality.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.
NMR Instrument Parameters (400 MHz Spectrometer)
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16-64 | 1024-4096 |
| Spectral Width | ~16 ppm | ~240 ppm |
| Acquisition Time | ~2-4 s | ~1-2 s |
| Relaxation Delay | 2 s | 2 s |
| Temperature | 298 K | 298 K |
Predicted ¹H and ¹³C NMR Spectra & Interpretation
While an experimental spectrum is not publicly available, a highly accurate prediction can be formulated based on the analysis of its constituent chemical moieties.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The piperazine and methyl protons will appear in the aliphatic region.
Caption: Chemical Structure of the target molecule.
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | J-coupling (Hz) | Rationale |
| H-A (COOH) | ~12.0 - 13.0 | broad singlet | 1H | N/A | Highly deshielded acidic proton, broadened by hydrogen bonding and exchange.[4] |
| H-B | ~7.8 - 8.0 | doublet | 1H | J(B,C) ≈ 2.0-2.5 Hz (meta) | Ortho to the electron-withdrawing COOH group and meta to the electron-donating piperazine, resulting in a downfield shift. |
| H-C | ~7.7 - 7.9 | doublet of doublets | 1H | J(C,E) ≈ 8.5-9.0 Hz (ortho), J(C,B) ≈ 2.0-2.5 Hz (meta) | Ortho to the COOH group and ortho to the piperazine group, experiencing complex electronic effects. |
| H-E | ~7.0 - 7.2 | doublet | 1H | J(E,C) ≈ 8.5-9.0 Hz (ortho) | Ortho to the electron-donating piperazine group, leading to a more upfield (shielded) position. |
| H-D (Piperazine) | ~3.1 - 3.3 | triplet (broad) | 4H | J ≈ 5.0 Hz | Protons on carbons adjacent to the aromatic ring nitrogen. |
| H-F (Piperazine) | ~2.5 - 2.7 | triplet (broad) | 4H | J ≈ 5.0 Hz | Protons on carbons adjacent to the methyl-bearing nitrogen. May overlap with the residual DMSO solvent peak. |
| H-G (N-CH₃) | ~2.2 - 2.4 | singlet | 3H | N/A | Aliphatic methyl group attached to nitrogen. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The ¹³C spectrum will show 9 distinct signals, as two pairs of piperazine carbons are chemically equivalent due to symmetry.
| Carbon Label | Predicted Chemical Shift (ppm) | Rationale |
| C=O | ~167 | Typical chemical shift for a carboxylic acid carbonyl carbon.[4] |
| C-Cl | ~120 - 125 | Aromatic carbon directly attached to chlorine; deshielded by the halogen. |
| C-N (Aromatic) | ~150 - 155 | Aromatic carbon attached to the electron-donating nitrogen of the piperazine ring; significantly deshielded. |
| C-COOH | ~128 - 132 | Quaternary aromatic carbon attached to the carboxylic acid group. |
| CH (Aromatic) | ~130 - 133 | Aromatic CH carbon ortho to the COOH group. |
| CH (Aromatic) | ~125 - 128 | Aromatic CH carbon ortho to both COOH and piperazine groups. |
| CH (Aromatic) | ~115 - 118 | Aromatic CH carbon ortho to the piperazine group; shielded by the electron-donating effect. |
| N-CH₂ (Aromatic side) | ~50 - 53 | Piperazine carbons adjacent to the aromatic ring. |
| N-CH₂ (Methyl side) | ~54 - 56 | Piperazine carbons adjacent to the methyl-substituted nitrogen. |
| N-CH₃ | ~45 - 47 | Methyl carbon attached to the piperazine nitrogen. |
Conclusion: A Self-Validating Protocol
This application note provides a comprehensive and technically grounded protocol for the NMR analysis of this compound. By explaining the causality behind critical experimental choices, such as solvent selection, this guide empowers researchers to not only replicate the described methodology but also to adapt it for analogous chemical structures. The detailed predictive analysis of both ¹H and ¹³C NMR spectra serves as a reliable benchmark for the structural verification of this important pharmaceutical intermediate. The self-validating nature of this protocol, grounded in fundamental NMR principles, ensures a high degree of confidence in the obtained results.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
Apeiron Synthesis. (n.d.). 424902 this compound CAS: 1197193-31-1. Retrieved from [Link]
-
UCL. (n.d.). Chemical shifts. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
-
MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). benzoic acid, 2-[(E)-[[4-[(4-chlorophenyl)methyl]-1-piperazinyl]imino]methyl]-. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
-
Scharlab. (n.d.). Solvents, deuterated for NMR for laboratory. Retrieved from [Link]
-
Reagentia. (n.d.). Benzoic acid, 3-chloro-4-(1-piperazinyl)-, methyl ester (1 x 5 g). Retrieved from [Link]
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid
For: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals, notably as a reagent in the preparation of 1H-pyrazolo[3,4-b]pyridines, which are potent fibroblast growth factor receptor (FGFR) inhibitors with applications in cancer therapy[1]. The efficient and scalable synthesis of this molecule is therefore of significant interest to the pharmaceutical industry. This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and optimized protocol based on nucleophilic aromatic substitution. We will delve into the mechanistic rationale, a detailed step-by-step protocol, process optimization, and analytical characterization.
Chemical Properties and Structure
| Property | Value |
| CAS Number | 1197193-33-1[1][2] |
| Molecular Formula | C12H15ClN2O2[1][2] |
| Molecular Weight | 254.71 g/mol [1][2] |
| Appearance | White to off-white crystalline powder |
| Boiling Point | 413.3±45.0 °C (Predicted)[2] |
| Density | 1.291±0.06 g/cm3 (Predicted)[2] |
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and industrially viable route for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 3,4-dichlorobenzoic acid and N-methylpiperazine.
Mechanistic Rationale
The SNAr reaction is a well-established method for the functionalization of electron-poor aromatic rings[3]. The reaction proceeds via a two-step addition-elimination mechanism, as illustrated below.
Diagram of the SNAr Reaction Mechanism
Caption: The SNAr mechanism for the synthesis of the target compound.
The key factors governing the success of this reaction are:
-
Electron-Withdrawing Groups: The carboxylic acid group and the two chlorine atoms on the benzene ring of 3,4-dichlorobenzoic acid are electron-withdrawing, which activates the ring towards nucleophilic attack[3].
-
Regioselectivity: The nucleophilic attack of N-methylpiperazine is directed to the C4 position (para to the carboxylic acid group). This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the oxygen atoms of the carboxylate group, providing significant resonance stabilization. Substitution at the C3 position does not allow for this favorable delocalization[4][5][6].
-
Leaving Group: The chloride ion is a good leaving group, facilitating the rearomatization of the ring to form the final product.
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of the final product. Appropriate adjustments to equipment and reagent quantities should be made for different scales, with careful consideration of heat transfer and mixing efficiency.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 3,4-Dichlorobenzoic acid | 51-44-5 | 191.01 | 0.75 kg | 1.0 |
| N-Methylpiperazine | 109-01-3 | 100.16 | 1.18 kg | 3.0 |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | 1.62 kg | 3.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 7.5 L | - |
| Isopropanol (IPA) | 67-63-0 | 60.10 | As needed for washing | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed for work-up | - |
| Hydrochloric Acid (HCl, 37%) | 7647-01-0 | 36.46 | As needed for pH adjustment | - |
Experimental Workflow
Diagram of the Synthesis Workflow
Caption: A step-by-step workflow for the large-scale synthesis.
Detailed Procedure
-
Reactor Setup: Charge a suitable, clean, and dry glass-lined reactor with a stirrer, condenser, and temperature probe with 3,4-dichlorobenzoic acid (0.75 kg, 1.0 eq), N-methylpiperazine (1.18 kg, 3.0 eq), potassium carbonate (1.62 kg, 3.0 eq), and N,N-dimethylformamide (7.5 L).
-
Reaction: Stir the mixture and slowly heat to 120-130 °C. Maintain this temperature for 12-18 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1% remaining).
-
Work-up:
-
Cool the reaction mixture to room temperature (20-25 °C).
-
Slowly add deionized water (15 L) to the reaction mixture with stirring.
-
Adjust the pH of the mixture to approximately 2 with concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the product.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
-
Isolation and Purification:
-
Filter the precipitated solid using a suitable filter dryer or centrifuge.
-
Wash the filter cake thoroughly with deionized water (3 x 5 L) to remove inorganic salts and excess N-methylpiperazine hydrochloride.
-
Wash the filter cake with isopropanol (2 x 2.5 L) to remove residual water and organic impurities.
-
Dry the product under vacuum at 60-70 °C until a constant weight is achieved.
-
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale and Troubleshooting |
| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are suitable high-boiling polar aprotic solvents. | These solvents effectively solubilize the reactants and facilitate the SNAr reaction. Incomplete reactions may necessitate screening of other solvents like N-methyl-2-pyrrolidone (NMP). |
| Base | Potassium carbonate (K2CO3) is a cost-effective and efficient base. | The base is crucial to neutralize the HCl formed during the reaction and to deprotonate the carboxylic acid, enhancing its solubility in the reaction medium. Other bases like sodium carbonate or triethylamine can be considered, but K2CO3 offers good performance at a reasonable cost[7]. |
| Temperature | 120-130 °C | Higher temperatures accelerate the reaction rate. However, excessively high temperatures may lead to side reactions and decomposition. Temperature optimization studies are recommended to find the balance between reaction time and impurity formation. |
| Stoichiometry | An excess of N-methylpiperazine (2-3 equivalents) is recommended. | Using an excess of the nucleophile drives the reaction to completion and can help to minimize the formation of dimeric impurities. However, a large excess can complicate purification and increase costs. |
| Impurity Profile | Potential impurities include unreacted starting materials and the isomeric product from substitution at the C3 position. | The formation of the C3-substituted isomer is generally low due to electronic factors. In-process HPLC monitoring is crucial to track the formation of any significant impurities. Purification by recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed if the initial purity is not satisfactory. |
Analytical Quality Control
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for monitoring the reaction progress and for the final purity assessment of the product[8][9].
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |
| Gradient | 0-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation of the final product[10][11][12][13][14].
Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
~12.5 (s, 1H, COOH)
-
~7.8 (d, 1H, Ar-H)
-
~7.6 (dd, 1H, Ar-H)
-
~7.1 (d, 1H, Ar-H)
-
~3.1 (t, 4H, piperazine-H)
-
~2.7 (t, 4H, piperazine-H)
-
~2.4 (s, 3H, N-CH₃)
Expected ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):
-
~166.0 (C=O)
-
~155.0 (C-Cl)
-
~132.0 (C-COOH)
-
~130.0 (Ar-CH)
-
~128.0 (Ar-CH)
-
~125.0 (C-N)
-
~118.0 (Ar-CH)
-
~54.0 (piperazine-CH₂)
-
~48.0 (piperazine-CH₂)
-
~45.0 (N-CH₃)
Safety Considerations
-
N-Methylpiperazine: This reagent is flammable, corrosive, and toxic if inhaled or in contact with skin. Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
3,4-Dichlorobenzoic acid: This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Potassium Carbonate: This is a hygroscopic and irritating powder.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and should be handled with care, preferably in a closed system or with adequate ventilation.
-
Reaction Conditions: The reaction is performed at an elevated temperature. Ensure the reactor is properly equipped to handle the temperature and pressure, and take precautions against thermal hazards.
Conclusion
The described protocol for the large-scale synthesis of this compound via a nucleophilic aromatic substitution reaction is a robust and scalable method. The key to a successful and high-yielding synthesis lies in the careful control of reaction parameters, particularly temperature and stoichiometry, and the implementation of a thorough analytical monitoring strategy. By following the guidelines outlined in this document, researchers and production chemists can efficiently produce this valuable pharmaceutical intermediate with high purity.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Various Authors. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
Request PDF. (2025, August 10). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]
-
Bio-techne. (n.d.). This compound CAS: 1197193-33-1. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
-
Beilstein-Institut. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid Hydrochloride. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]
-
MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]
-
PubMed. (1989, March 3). Selection of high-performance liquid chromatographic methods in pharmaceutical analysis. III. Method validation. Retrieved from [Link]
-
Biz Trade Circle. (n.d.). 3-Chloro-4-piperazinobenzoic Acid. Retrieved from [Link]
-
CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]
-
Syrris. (n.d.). Synthesis of 4 substituted phthalazin-1(2H) ones from 2 acylbenzoic acids. Retrieved from [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. echemi.com [echemi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Selection of high-performance liquid chromatographic methods in pharmaceutical analysis. III. Method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
Application Notes & Protocols: 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid as a Privileged Scaffold in Kinase Inhibitor Discovery
Introduction
In the landscape of modern drug discovery, particularly in oncology, the strategic selection of chemical building blocks is paramount to the successful development of potent and selective therapeutic agents. 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid (CAS: 1197193-33-1) has emerged as a key intermediate and a privileged scaffold in medicinal chemistry. Its intrinsic structural features—a reactive carboxylic acid handle, a solubilizing N-methylpiperazine moiety, and a strategically placed chloro substituent—make it an exceptionally versatile reagent for constructing targeted covalent and non-covalent inhibitors.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the rationale for its use, provides field-proven protocols for its application in synthesis, and outlines methodologies for the biological evaluation of its derivatives. The primary application highlighted is its role as a precursor in the synthesis of potent kinase inhibitors, such as those targeting Fibroblast Growth Factor Receptors (FGFRs), which are critical targets in various cancer therapies[1]. The structural motif is also reminiscent of core fragments found in highly successful kinase inhibitors, underscoring the value of this scaffold in generating novel intellectual property.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is essential for its effective use in synthesis and for ensuring experimental reproducibility.
| Property | Value | Source |
| CAS Number | 1197193-33-1 | [1][2] |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1][2] |
| Molecular Weight | 254.71 g/mol | [1][2] |
| Appearance | Off-white to white solid | [3] |
| XLogP3 (Predicted) | 1.8 | [2] |
| Boiling Point (Predicted) | 413.3 ± 45.0 °C | [2] |
| Density (Predicted) | 1.291 ± 0.06 g/cm³ | [2] |
Storage and Handling: For long-term stability and to prevent degradation, the compound should be stored at -20°C. Before use, it is recommended to centrifuge the vial to ensure maximum recovery of the product, which may coat the walls or cap during shipping[1]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this reagent.
The Strategic Value in Kinase Inhibitor Design
The utility of this compound is not coincidental; its structure is optimized for interaction with the ATP-binding pocket of many protein kinases. The piperazine heterocycle is a frequent component in FDA-approved drugs and is recognized for its ability to improve pharmacokinetic properties[4].
-
The Carboxylic Acid: This functional group is the primary reactive site for synthetic elaboration. It allows for robust and high-yield amide bond formation with a variety of amine-containing fragments, serving as the key anchor point to connect the scaffold to other pharmacophoric elements.
-
The N-Methylpiperazine Moiety: This basic group is critical for aqueous solubility, a common challenge in drug development. Furthermore, its nitrogen atoms can act as hydrogen bond acceptors, and the protonated form can engage in crucial salt-bridge interactions with acidic residues (e.g., aspartate) in the hinge region of the kinase domain.
-
The Chloro Substituent: This halogen atom provides a simple yet effective way to modulate the electronic properties of the phenyl ring and, more importantly, can occupy small hydrophobic pockets within the target protein. This interaction can significantly enhance binding affinity and selectivity for the target kinase over other structurally similar kinases.
The diagram below illustrates the modular nature of this scaffold in drug design, where it serves as a central component linking a hinge-binding fragment to a moiety that extends into a solvent-exposed region.
Caption: Simplified FGFR signaling pathway and point of inhibition.
Protocol 1: Amide Coupling to Synthesize a Model FGFR Inhibitor Precursor
This protocol describes a standard procedure for coupling this compound with a hypothetical amine, such as 3-amino-1H-pyrazole, using HATU as the coupling agent.
A. Materials and Reagents:
-
This compound (1.0 eq)
-
3-Amino-1H-pyrazole (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
B. Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Reagent Addition: Add 3-Amino-1H-pyrazole (1.1 eq) to the solution. Cool the flask to 0°C in an ice bath.
-
Activation & Coupling: Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq). The causality here is critical: HATU activates the carboxylic acid to form a highly reactive intermediate, while DIPEA acts as a non-nucleophilic base to neutralize the generated acids and drive the reaction to completion.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed.
-
Workup: Quench the reaction by pouring the mixture into a separatory funnel containing water. Extract the aqueous layer three times with Ethyl Acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HATU byproducts), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide product.
-
Characterization (Self-Validation): Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).
Biological Evaluation Workflow
Synthesizing a derivative is only the first step. The subsequent biological evaluation is crucial to validate its intended activity. The following protocol outlines a generic, luminescence-based kinase assay to determine the IC₅₀ value of the newly synthesized compound.
Caption: Experimental workflow from synthesis to IC₅₀ determination.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
A. Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. Active inhibitors will prevent the kinase from consuming ATP, resulting in a higher luminescent signal.
B. Materials:
-
Synthesized inhibitor compound
-
Recombinant human kinase (e.g., FGFR1)
-
Kinase substrate (e.g., a generic poly-Glu-Tyr peptide)
-
ATP at a concentration near the Kₘ for the kinase
-
Kinase assay buffer
-
Commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
C. Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further into the kinase assay buffer. Dispense the diluted compounds into the 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Kinase Reaction Initiation: Add the kinase and substrate mixture to each well. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection: Stop the kinase reaction and generate a luminescent signal by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent simultaneously lyses the cells (if applicable) and contains luciferase and luciferin to produce light from the remaining ATP.
-
Data Acquisition: Allow the signal to stabilize (approx. 10 minutes) and measure luminescence using a plate reader.
-
Data Analysis (Self-Validation):
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Representative Data
The true value of a scaffold is demonstrated by its ability to generate derivatives with potent and selective activity. The table below presents hypothetical data for a series of compounds derived from the title scaffold, illustrating how results from the described protocols would be presented.
| Compound ID | Modification (at Amine) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | EGFR IC₅₀ (nM) |
| DERIV-001 | 3-amino-1H-pyrazole | 15 | 25 | >10,000 |
| DERIV-002 | 4-aminopyridine | 45 | 60 | >10,000 |
| DERIV-003 | Aniline | 250 | 310 | >10,000 |
| Erlotinib | (Control) | >10,000 | >10,000 | 2 |
Data are hypothetical and for illustrative purposes only.
References
- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
Synthesis, antimicrobial study of novel (E)-4-chloro-N-(4-(3-(4-((substituted)sulfonyl) piperazin-1-yl). Degres Journal. [Link]
-
A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. ResearchGate. [Link]
- WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
-
3-Chloro-4-piperazinobenzoic Acid. Center Trades. [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. [Link]
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid
Welcome to the technical support guide for the synthesis of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. The synthesis, primarily a nucleophilic aromatic substitution (SNAr), is a critical step for researchers developing advanced pharmaceutical intermediates, such as fibroblast growth factor receptor (FGFR) inhibitors.[1] This guide is designed to address the common challenges encountered in the lab, providing not just solutions but the underlying chemical principles to empower your research.
Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most common and efficient route to synthesizing this compound is via the reaction of 3-chloro-4-fluorobenzoic acid with N-methylpiperazine. The reaction proceeds through an addition-elimination mechanism, where the highly electronegative fluorine atom activates the carbon for nucleophilic attack and serves as an excellent leaving group for this class of reaction.[2][3]
Reaction Mechanism Overview
Caption: General mechanism for the SNAr synthesis.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes?
Answer: Low or no conversion is the most common issue and can typically be traced to one of four factors: reaction conditions, reagent quality, or the choice of solvent and base.
-
Potential Cause A: Insufficient Thermal Energy
-
Explanation: The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring, which temporarily breaks aromaticity.[2] This step has a significant activation energy barrier that requires thermal input. Room temperature conditions are often insufficient.
-
Solution: Ensure the reaction temperature is maintained between 120-140°C.[4] Use a high-boiling point polar aprotic solvent like DMSO or DMF to achieve these temperatures safely and effectively. Monitor the internal reaction temperature, not just the heating mantle setting.
-
-
Potential Cause B: Ineffective Solvent or Base System
-
Explanation: The choice of solvent is critical. Polar aprotic solvents (e.g., DMSO, DMF) are required to dissolve the reagents and stabilize the negatively charged Meisenheimer complex intermediate.[5] A base is necessary to neutralize the hydrofluoric acid (HF) byproduct, which can protonate the N-methylpiperazine nucleophile, rendering it inactive.
-
Solution: Use anhydrous DMSO or DMF. If your yield is low, consider switching bases. While excess N-methylpiperazine can act as the base[4], an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often more efficient.[5] Cs₂CO₃ is more soluble in organic solvents and can lead to higher yields.
-
-
Potential Cause C: Poor Reagent Quality
-
Explanation: The presence of water in your reagents or solvent can quench the reaction and lead to unwanted side products. The purity of the 3-chloro-4-fluorobenzoic acid is also paramount.
-
Solution: Use anhydrous grade solvents. Ensure your N-methylpiperazine is dry and of high purity. If you suspect the quality of your 3-chloro-4-fluorobenzoic acid, verify its purity via melting point or NMR analysis.
-
Troubleshooting Workflow: Low Conversion
Caption: A logical workflow for troubleshooting low yield.
Question 2: I'm having difficulty isolating my product during the aqueous work-up. What's going wrong?
Answer: The product, this compound, is an amino acid, meaning it has both a basic (piperazine) and an acidic (carboxylic acid) functional group. Its solubility in water is highly dependent on pH.
-
Explanation:
-
At low pH , the piperazine nitrogen is protonated, forming a cationic species that is highly soluble in water.
-
At high pH , the carboxylic acid is deprotonated, forming an anionic carboxylate that is also soluble in water.
-
Isolation requires adjusting the pH to the isoelectric point (pI) , where the molecule is a neutral zwitterion and exhibits minimum solubility, causing it to precipitate.
-
-
Solution:
-
After the reaction is complete, cool the mixture and pour it into water.
-
Instead of extracting directly, carefully adjust the pH. First, acidify the solution with HCl (e.g., 2N HCl) to a pH of ~1-2 to protonate any unreacted N-methylpiperazine and ensure the product is fully dissolved.[4]
-
Slowly add a base (e.g., 1N NaOH) dropwise with vigorous stirring. The product will precipitate out at its isoelectric point (typically around pH 6-7).
-
Monitor the precipitation. The point of maximum precipitation is your target.
-
Isolate the solid product by vacuum filtration and wash with cold deionized water to remove salts.[6]
-
Question 3: My final product is impure, showing multiple spots on TLC or peaks in LCMS. How can I improve purity?
Answer: Impurities often arise from side reactions due to excessive heat or from incomplete reaction. Purification requires targeting the specific properties of the desired compound.
-
Potential Cause A: Thermal Decomposition or Side Products
-
Explanation: While high temperatures are necessary, prolonged heating or temperatures exceeding 150°C can lead to decomposition or side reactions.
-
Solution: Do not exceed 140°C and monitor the reaction by TLC or LCMS. Once the starting material is consumed, proceed to work-up. Do not leave the reaction heating unnecessarily.
-
-
Potential Cause B: Alternative Starting Material Strategy
-
Explanation: The free carboxylic acid can sometimes interfere with the reaction at high temperatures. An alternative is to start with the methyl ester, methyl 3-chloro-4-fluorobenzoate. This protects the acid group.
-
Solution:
-
Perform the SNAr reaction on methyl 3-chloro-4-fluorobenzoate under the same conditions (N-methylpiperazine, base, DMSO at 120-140°C).
-
After the SNAr step is complete, perform a saponification (ester hydrolysis) by adding aqueous NaOH or KOH and heating under reflux until the ester is consumed.[7]
-
Proceed with the pH-controlled precipitation as described in the previous question to isolate the final carboxylic acid product.
-
-
-
Purification Technique: Recrystallization
-
Explanation: The crude product can often be purified effectively by recrystallization.
-
Solution: The product hydrochloride salt can be recrystallized from water.[4] The free amino acid can often be recrystallized from an aqueous alcohol mixture (e.g., methanol/water or ethanol/water).[7] Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is 3-chloro-4-fluorobenzoic acid a better starting material than 3,4-dichlorobenzoic acid?
-
In nucleophilic aromatic substitution, the reactivity of the leaving group is determined by its ability to polarize the carbon it's attached to, making it more electrophilic. The order of reactivity is F > Cl > Br > I.[2] This is because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond. The highly electronegative fluorine atom makes the C4 position significantly more electron-deficient and susceptible to attack by the piperazine nitrogen.
-
-
Q2: Can I use an excess of N-methylpiperazine as both the nucleophile and the base?
-
Yes, this is a common strategy.[4][8] Using 2.5-3.0 equivalents of N-methylpiperazine provides enough nucleophile for the reaction and enough free base to neutralize the HF byproduct. However, this makes removal of the excess amine during work-up more challenging. Using an inorganic base like K₂CO₃ can be cleaner and more cost-effective.
-
-
Q3: How should I monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase like 10% Methanol in Dichloromethane with 1% triethylamine (to prevent streaking of the basic compounds). Spot the starting material, N-methylpiperazine, and the reaction mixture. The disappearance of the 3-chloro-4-fluorobenzoic acid spot and the appearance of a new, more polar product spot indicates progress.
-
-
Q4: Is it possible to protect the carboxylic acid group before the reaction?
-
Yes. As mentioned in the troubleshooting section, starting with the methyl ester (methyl 3-chloro-4-fluorobenzoate) is an excellent strategy to prevent potential side reactions involving the carboxylic acid.[9] This adds a hydrolysis step at the end but can significantly improve the reaction's cleanliness and overall yield.
-
Optimized Experimental Protocol
This protocol is a recommended starting point for achieving high yield and purity.
1. Reagents and Setup:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 3-chloro-4-fluorobenzoic acid (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.2 eq).
-
Add anhydrous Dimethyl Sulfoxide (DMSO) to create a ~0.5 M solution.
-
Begin stirring the suspension.
2. Reaction Execution:
-
Add N-methylpiperazine (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to an internal temperature of 130°C using an oil bath.
-
Maintain the temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.
3. Work-up and Isolation:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into 10 volumes of deionized water.
-
Acidify the aqueous solution to pH ~2 with 2N HCl.
-
Wash the aqueous layer with ethyl acetate (2x) to remove any non-basic organic impurities.
-
Slowly add 2N NaOH to the aqueous layer with vigorous stirring to adjust the pH to ~6.5, or until maximum precipitation is observed.
-
Stir the resulting slurry in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol.
4. Purification:
-
Dry the crude product under vacuum.
-
Recrystallize from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Starting Material | 3-chloro-4-fluorobenzoic acid | Fluorine is the superior leaving group for SNAr.[2] |
| Nucleophile | N-methylpiperazine (1.1 - 1.5 eq) | Slight excess ensures complete reaction of the limiting reagent. |
| Base | K₂CO₃ (2.2 eq) or Cs₂CO₃ (2.0 eq) | Efficiently neutralizes HF byproduct without complicating work-up.[5] |
| Solvent | Anhydrous DMSO or DMF | High-boiling polar aprotic solvent stabilizes the intermediate.[4][5] |
| Temperature | 120 - 140 °C | Provides necessary activation energy for breaking aromaticity.[4] |
| Reaction Time | 4 - 8 hours | Typical duration; should be confirmed by reaction monitoring (TLC/LCMS). |
| Work-up pH | ~6-7 for precipitation | Isolation at the isoelectric point minimizes product loss to the aqueous phase. |
| Typical Yield | >85% | Achievable with optimized conditions. |
References
-
ResearchGate. (n.d.). Optimization of the synthesis of 4a. Available at: [Link]
-
El-Gamal, M. I., et al. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules. Available at: [Link]
-
SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]
-
Molbase. (n.d.). Synthesis of 3-Allylsulfamoyl-4-(4-methylpiperazine-1-yl)-benzoic acid-hydrochloride. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of conditions. Available at: [Link]
- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
Chemistry Steps. (2022). Nucleophilic Aromatic Substitution Practice Problems. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available at: [Link]
-
YouTube. (2016). Electrophilic Aromatic Substitution - Common Problems. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Available at: [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
StudySmarter. (n.d.). Nucleophilic Aromatic Substitution Practice Problems. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Organic Syntheses. (n.d.). pentachlorobenzoic acid. Available at: [Link]
- Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
ResearchGate. (2011). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Available at: [Link]
-
Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. Available at: [Link]
-
ResearchGate. (2018). SYNTHESIS OF 3-CHLORO-4-(1H-IMIDAZOL-1-YL)-4-(MORPHOLINO METHYL)-1-PHENYL AZETIDIN-2-ONE. Available at: [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]
-
PubMed. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Available at: [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
Technical Support Center: 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity-related issues encountered during the synthesis, handling, and analysis of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid. This document provides in-depth, field-proven insights into the common impurities, their origins, and validated analytical methodologies for their detection and control.
I. Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the expected process-related impurities?
The most common and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This typically utilizes 3,4-dichlorobenzoic acid and N-methylpiperazine as starting materials.
Based on this synthetic pathway, the following process-related impurities are frequently observed:
-
Starting Materials:
-
Impurity A: 3,4-Dichlorobenzoic acid: Incomplete reaction can lead to the presence of this starting material in the final product.
-
Impurity B: N-Methylpiperazine: Excess reactant or inefficient purification can result in residual N-methylpiperazine.
-
-
Positional Isomer:
-
Impurity C: 4-Chloro-3-(4-methyl-1-piperazinyl)benzoic acid: The SNAr reaction can potentially occur at the C3 position of 3,4-dichlorobenzoic acid, leading to the formation of this positional isomer. The presence of this impurity is highly dependent on the reaction conditions.
-
-
Over-alkylation/Dimerization Impurity:
-
Impurity D: 1,4-Bis(2-chloro-4-carboxyphenyl)piperazine: This impurity can arise if a piperazine molecule reacts with two molecules of 3,4-dichlorobenzoic acid. While less common with N-methylpiperazine due to steric hindrance, it's a theoretical possibility.
-
Q2: My batch of this compound shows an unknown peak in the HPLC analysis. What could it be?
An unknown peak could be one of the process-related impurities mentioned above, a degradation product, or an impurity from the starting materials. A common impurity found in N-methylpiperazine is N-nitroso-N-methylpiperazine (Impurity E) , which is a potent genotoxic impurity and should be carefully monitored.[1]
To identify the unknown peak, a systematic approach is recommended:
-
Review the Synthetic Route: Scrutinize the starting materials, solvents, and reagents used.
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer to obtain the molecular weight of the impurity. This is a powerful tool for preliminary identification.
-
Forced Degradation Studies: Subjecting a pure sample of your compound to stress conditions (acid, base, oxidation, heat, light) can help determine if the impurity is a degradant.
-
Spiking Studies: If you have reference standards for the potential impurities, spiking your sample with a small amount of a known impurity can confirm its identity if the peak area of the unknown increases.
Q3: I am observing batch-to-batch variability in the purity of my product. What are the likely causes?
Batch-to-batch variability often stems from inconsistencies in the manufacturing process. Key factors to investigate include:
-
Quality of Starting Materials: The purity of 3,4-dichlorobenzoic acid and N-methylpiperazine can vary between suppliers or even batches from the same supplier.
-
Reaction Conditions: Minor changes in temperature, reaction time, or the stoichiometry of reactants can significantly impact the impurity profile.
-
Work-up and Purification: Inefficient extraction, washing, or recrystallization steps can lead to inconsistent removal of impurities.
-
Storage Conditions: Improper storage can lead to the degradation of the final product.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common impurity-related issues.
Issue 1: Presence of Starting Material Impurities (Impurity A & B)
| Symptom | Probable Cause | Recommended Action |
| A peak in the HPLC chromatogram corresponding to the retention time of 3,4-dichlorobenzoic acid or N-methylpiperazine. | Incomplete reaction or inefficient purification. | 1. Optimize Reaction Conditions: Increase reaction time or temperature. Consider adjusting the stoichiometry of reactants. 2. Improve Purification: Enhance the washing steps during work-up. For acidic impurities like 3,4-dichlorobenzoic acid, an aqueous basic wash is effective. For basic impurities like N-methylpiperazine, an acidic wash is recommended. Recrystallization from a suitable solvent system can also be highly effective. |
Issue 2: Detection of Positional Isomer (Impurity C)
| Symptom | Probable Cause | Recommended Action |
| An isomeric impurity is detected, often with a similar mass spectrum to the main compound but a different retention time. | Non-selective nucleophilic aromatic substitution. | 1. Reaction Condition Optimization: Carefully control the reaction temperature. Lower temperatures often favor the formation of the desired isomer. The choice of solvent and base can also influence selectivity. 2. Chromatographic Purification: If the isomer is present, preparative HPLC or column chromatography may be necessary to achieve the desired purity. |
Issue 3: Observation of Degradation Products
| Symptom | Probable Cause | Recommended Action |
| New peaks appear in the chromatogram of stability samples or material that has been stored for a prolonged period. | Degradation of the molecule due to exposure to heat, light, moisture, or oxidative conditions. | 1. Conduct Forced Degradation Studies: Systematically expose the pure compound to acidic, basic, oxidative, photolytic, and thermal stress to identify potential degradation products.[2][3] 2. Optimize Storage Conditions: Store the material in a cool, dark, and dry place. For sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary. 3. Develop a Stability-Indicating Method: Ensure your analytical method can separate the main peak from all potential degradation products. |
III. Analytical Methodologies
A robust analytical method is crucial for the accurate assessment of the purity of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. For impurity identification, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[4]
Recommended HPLC Method Parameters (Starting Point)
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 30 °C |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
IV. Visualizing Impurity Formation
The following diagram illustrates the primary synthetic pathway and the formation of key process-related impurities.
Caption: Synthetic pathway and potential process-related impurities.
V. References
-
Pharmaffiliates. N-Nitroso-3-Methyl Piperazine Impurity. [Link]
-
Fengchen Group. N-Methylpiperazine Or N-Methyl Piperazine CAS 109-01-3 Manufacturers and Suppliers. [Link]
-
R Discovery. Forced Degradation Studies Research Articles. [Link]
-
MedCrave. Forced degradation studies. [Link]
-
Forced Degradation – A Review. (2022). [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
NIH National Library of Medicine. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
PrepChem.com. Preparation of 3,4-dichlorobenzoic acid. [Link]
-
SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
Google Patents. Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
PrepChem.com. Synthesis of m-chlorobenzoic acid. [Link]
-
Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
PubChem. 1-(3,4-Dichlorobenzyl)piperazine. [Link]
-
Mol-Instincts. 3,4-dichlorobenzoic acid. [Link]
-
Agilent. Simultaneous Quantitation of Four Impurities in Clozapine API Using the Agilent 6470 Triple Quadrupole LC/MS. [Link]
-
Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
-
Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. [Link]
-
Shimadzu. Impurities Analysis. [Link]
-
PubChem. 3,4-Dichlorobenzoic acid. [Link]
-
NIH National Library of Medicine. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]
Sources
Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-b]pyridine
Welcome to the technical support center for the synthesis of 1H-pyrazolo[3,4-b]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your synthetic success.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I improve it?
Answer: Low or no yield in 1H-pyrazolo[3,4-b]pyridine synthesis is a frequent challenge that can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1][2]
-
Purity of Starting Materials: The purity of your reactants, especially the 5-aminopyrazole, is critical. Impurities can act as catalysts poisons or participate in side reactions, consuming your starting materials and reducing the yield.[2]
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify the 5-aminopyrazole if necessary. Verify the purity of your 1,3-dicarbonyl compound or other electrophilic partner.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent are crucial parameters that significantly influence the reaction outcome.[2]
-
Recommendation:
-
Temperature: While many syntheses proceed at room temperature, others may require heating to overcome the activation energy barrier. Conversely, excessive heat can lead to product decomposition.[1][2] It is advisable to perform small-scale trial reactions at different temperatures (e.g., room temperature, 50 °C, reflux) to determine the optimal condition.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.[2]
-
Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics.[2] Common solvents for this synthesis include ethanol, acetic acid, and DMF. If solubility is an issue, consider a different solvent system. For instance, some reactions benefit from the use of a catalytic amount of acid (e.g., glacial acetic acid) or base (e.g., piperidine) to facilitate the reaction.
-
-
-
Atmospheric Moisture and Oxygen: Certain reagents and intermediates in heterocyclic synthesis can be sensitive to air and moisture.[1]
-
Recommendation: If you suspect sensitivity, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your solvents are anhydrous, especially if using moisture-sensitive reagents.
-
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to localized concentration gradients and reduced reaction rates.[1]
-
Recommendation: Ensure vigorous stirring throughout the reaction, especially if any of the reactants are not fully dissolved.
-
Question 2: I am observing the formation of multiple products, and I suspect they are regioisomers. How can I control the regioselectivity and separate the isomers?
Answer: The formation of regioisomers is a well-known challenge in the synthesis of 1H-pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[3]
-
Understanding the Cause: When an unsymmetrical 1,3-dicarbonyl compound is used, the initial condensation with the 5-aminopyrazole can occur at either of the two carbonyl groups, leading to two different regioisomers. The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons.[3] For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is more electrophilic and will preferentially react with the amino group of the 5-aminopyrazole.[3]
-
Controlling Regioselectivity:
-
Choice of Substrates: If possible, using a symmetrical 1,3-dicarbonyl compound will eliminate the issue of regioselectivity.
-
Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regioselectivity. It is recommended to consult the literature for specific examples that are structurally similar to your target molecule to find optimized conditions.[2]
-
Three-Component Reactions: A strategy to overcome regioselectivity issues is to employ a three-component reaction. In this approach, an aldehyde, a ketone with an α-hydrogen, and a 5-aminopyrazole are reacted together. This method often proceeds with high yields and excellent regioselectivity.[3]
-
-
Separation of Regioisomers:
-
Column Chromatography: Flash column chromatography is the most common technique for separating regioisomers.[2]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A systematic approach to eluent selection is crucial. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Careful monitoring of the fractions by TLC is essential.
-
-
Question 3: The purification of my final product is proving to be difficult. What are some effective purification strategies?
Answer: Purification of 1H-pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for closely eluting byproducts.[2]
-
Work-up Procedure: A thorough work-up is essential to remove catalysts, unreacted starting materials, and inorganic salts before attempting chromatographic purification.[2] This may involve aqueous washes with acidic or basic solutions to remove corresponding impurities.
-
Column Chromatography:
-
Solvent System Optimization: As mentioned for regioisomer separation, careful optimization of the mobile phase is key. A shallow gradient of the eluent can improve the separation of closely related compounds.
-
Alternative Adsorbents: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina (basic or neutral) or reverse-phase silica.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical. An ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 1H-pyrazolo[3,4-b]pyridine from a 5-aminopyrazole and a 1,3-dicarbonyl compound?
A1: The reaction proceeds through a condensation reaction followed by cyclization. The initial step involves the nucleophilic attack of the amino group of the 5-aminopyrazole on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a vinylogous amide intermediate. This is followed by an intramolecular cyclization where the C4 of the pyrazole ring attacks the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic 1H-pyrazolo[3,4-b]pyridine ring system.
Q2: Are there alternative synthetic routes to 1H-pyrazolo[3,4-b]pyridines?
A2: Yes, several synthetic strategies exist. Besides the reaction of 5-aminopyrazoles with 1,3-dicarbonyls, other common methods include:
-
Reaction with α,β-Unsaturated Ketones: 5-Aminopyrazoles can react with α,β-unsaturated ketones (Michael acceptors) in a Michael addition followed by cyclization and oxidation to yield 1H-pyrazolo[3,4-b]pyridines.[4]
-
Gould-Jacobs Reaction: This method involves the reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate or a similar reagent, which leads to the formation of a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine derivative that can be further functionalized.[3][4]
-
Building the Pyrazole Ring onto a Pyridine: An alternative approach is to start with a substituted pyridine and construct the pyrazole ring.[5]
Q3: What is the significance of the two tautomeric forms, 1H- and 2H-pyrazolo[3,4-b]pyridine?
A3: 1H-pyrazolo[3,4-b]pyridines can exist in two tautomeric forms where the proton is on either the N1 or N2 atom of the pyrazole ring.[3] Computational studies have shown that the 1H-tautomer is generally more stable than the 2H-tautomer.[3] In most cases, the 1H-isomer is the major or exclusively formed product. However, the substitution pattern on the ring can influence the tautomeric equilibrium.
Experimental Protocol: Synthesis of a 4,6-Disubstituted 1H-Pyrazolo[3,4-b]pyridine
This protocol describes a general and reliable method for the synthesis of a 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridine from a 5-aminopyrazole and a 1,3-diketone.
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-3-methyl-1-phenylpyrazole (1.0 eq) in glacial acetic acid.
-
To this solution, add acetylacetone (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 120 °C) and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the desired 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
-
Characterize the final product by NMR, MS, and IR spectroscopy.
Quantitative Data Summary Table:
| Reactant | Molecular Weight | Moles (for 1g of aminopyrazole) | Equivalents |
| 5-Amino-3-methyl-1-phenylpyrazole | 173.22 g/mol | 5.77 mmol | 1.0 |
| Acetylacetone | 100.12 g/mol | 6.35 mmol | 1.1 |
Visualizations
General Reaction Scheme for 1H-Pyrazolo[3,4-b]pyridine Synthesis
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Buzi, E., & Serra, S. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
El-Dean, A. M. K., Ahmed, M. A., & Hassanien, R. (2020). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity, 24(3), 1027-1055. [Link]
-
Various Authors. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
PubMed. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]
-
Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry, 65(11), 7992-8009. [Link]
-
de Souza, M. V. N., et al. (2003). Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. Journal of the Brazilian Chemical Society, 14(5), 792-795. [Link]
-
Nguyen, Y., et al. (2025). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. ResearchGate. [Link]
-
Hatt, T. L. P., & Vass, J. D. R. (1966). The synthesis of 1H-pyrazolo[3,4-b]pyridine. Chemical Communications (London), (9), 293b-293. [Link]
-
Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6434. [Link]
-
Kaczor, A. A., & Satała, G. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3196. [Link]
-
Science topic. (n.d.). HETEROCYCLIC COMPOUNDS SYNTHESIS. ResearchGate. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. IJIRSET. [Link]
-
Maleki, A., & Ghamari, N. (2017). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. [Link]
-
Buzi, E., & Serra, S. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
Sources
Technical Support Center: 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid
Welcome to the technical support center for 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis and application of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and experimental issues, ensuring the integrity and success of your research.
Part 1: Synthesis of this compound
The most common route to synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a di-halogenated benzoic acid derivative, such as 3-chloro-4-fluorobenzoic acid or 3,4-dichlorobenzoic acid, with N-methylpiperazine. While this reaction is generally robust, several side reactions can occur, leading to impurities and reduced yields.
Troubleshooting Guide: Synthesis
Issue 1: Low Yield of the Desired Product and Presence of Multiple Byproducts
If you are experiencing low yields of this compound and observing multiple spots on your TLC or peaks in your LC-MS, consider the following potential side reactions:
| Side Reaction | Probable Cause | Proposed Solution |
| Di-substitution | Excess N-methylpiperazine or prolonged reaction times can lead to the substitution of both halogens on the benzoic acid ring, especially when using 3,4-dichlorobenzoic acid. | Use a controlled stoichiometry of N-methylpiperazine (typically 1.0-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Reaction with Solvent | In some cases, the solvent (e.g., DMF) can decompose at high temperatures to produce dimethylamine, which can then react with the starting material. | Use a more stable solvent such as DMSO or NMP, or conduct the reaction at a lower temperature if possible. Ensure the solvent is of high purity and dry. |
| Hydrolysis of the Carboxylic Acid | If the reaction is run under strongly basic conditions for an extended period, the carboxylic acid group may be converted to a carboxylate salt, which can complicate workup. | Use a milder base or carefully control the amount of base used. Acidify the reaction mixture during workup to protonate the carboxylic acid. |
Frequently Asked Questions (FAQs): Synthesis
Q1: What is the most common side product I should expect during the synthesis of this compound?
The most common side product is the di-substituted piperazine derivative, especially when using 3,4-dichlorobenzoic acid as a starting material. This occurs when a second molecule of N-methylpiperazine displaces the second chlorine atom. To minimize this, careful control of stoichiometry and reaction time is crucial.
Q2: I am seeing a byproduct with a mass corresponding to the starting material plus a dimethylamino group. What is happening?
This is likely due to the decomposition of dimethylformamide (DMF) at elevated temperatures, which generates dimethylamine. Dimethylamine can then act as a nucleophile and react with your starting di-halogenated benzoic acid. Consider using a different, more stable solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
Q3: My reaction is sluggish. Can I increase the temperature to speed it up?
While increasing the temperature can increase the reaction rate, it can also promote side reactions, such as di-substitution and solvent decomposition. A better approach might be to use a more reactive starting material (e.g., 3-chloro-4-fluorobenzoic acid, as fluorine is a better leaving group in SNAr reactions) or to add a phase-transfer catalyst if the reaction is heterogeneous.[1]
Visualizing the Synthetic Pathway and Side Reactions
Caption: Synthetic pathway and potential side reactions.
Part 2: Side Reactions in Subsequent Applications
This compound is a valuable intermediate, often used in amide bond formation reactions to create more complex molecules.[2] Understanding potential side reactions during these coupling steps is critical for obtaining pure products.
Troubleshooting Guide: Amide Coupling Reactions
Issue 2: Incomplete Reaction and Formation of Unexpected Byproducts During Amide Coupling
When using this compound in amide coupling reactions (e.g., with EDC, HBTU), you may encounter challenges.
| Side Reaction | Probable Cause | Proposed Solution |
| Guanidinium Byproduct Formation | With uronium/aminium-based coupling reagents like HBTU, the amine coupling partner can react with the reagent itself, forming a guanidinium byproduct. | Add the coupling reagent to the carboxylic acid first to form the active ester before adding the amine. |
| N-Oxidation of the Piperazine Nitrogen | The tertiary amine of the N-methylpiperazine moiety can be susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air for prolonged periods at elevated temperatures. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and degassed solvents. |
| Dehalogenation | The chloro-substituent on the aromatic ring can be removed under certain reductive conditions, for example, in the presence of a palladium catalyst and a hydrogen source. | Avoid conditions that favor reduction. If a subsequent step involves a reduction, consider protecting the chloro group or choosing a reduction method that is selective. |
Frequently Asked Questions (FAQs): Applications
Q1: My amide coupling reaction is not going to completion. What could be the issue?
This compound can be considered a somewhat sterically hindered carboxylic acid. The bulky piperazinyl group can slow down the rate of reaction. You may need to use a more powerful coupling reagent, increase the reaction temperature, or extend the reaction time. However, be mindful of the potential for side reactions with prolonged heating.[3]
Q2: I am trying to perform a reaction on the chloro- group, but I am getting a complex mixture of products.
The N-methylpiperazine group is basic and can interfere with many reactions. For instance, in metal-catalyzed cross-coupling reactions, the nitrogen atoms can coordinate to the metal center and inhibit catalysis. It may be necessary to protect the piperazine nitrogens (e.g., as a carbamate) before attempting further transformations on the aromatic ring.
Q3: Can the N-methylpiperazine group be a source of impurities?
Yes. Commercial N-methylpiperazine can sometimes contain small amounts of piperazine and N,N'-dimethylpiperazine as byproducts from its synthesis.[4] These impurities can be carried through your synthesis and result in undesired side products. It is advisable to use high-purity N-methylpiperazine or to purify it before use.
Visualizing Potential Side Reactions in Applications
Caption: Potential side reactions in applications.
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 3-chloro-4-fluorobenzoic acid (1.0 eq) in a suitable solvent (e.g., DMSO or NMP), add N-methylpiperazine (1.1 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120-140 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with HCl to a pH of approximately 6-7 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Protocol 2: Amide Coupling with this compound
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add the coupling reagent (e.g., HBTU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Perform an aqueous workup to remove the coupling byproducts and excess reagents.
-
Purify the crude product by column chromatography or recrystallization.
References
- Separation of n-methyl piperazine from mixtures thereof with piperazine.
-
Synthesis of 3-Allylsulfamoyl-4-(4-methylpiperazine-1-yl)-benzoic acid-hydrochloride. Mol-Instincts. [Link]
- Synthesis method of N-methylpiperazine.
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]
- Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
N-METHYLPIPERAZINE. Ataman Kimya. [Link]
-
N-Methylpiperazine. Wikipedia. [Link]
-
Side reactions with HBTU amide coupling?. Reddit. [Link]
-
Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. [Link]
-
Synthesis and acaricidal activity of phenylpiperazine derivatives. National Institutes of Health. [Link]
- Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
-
A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]
-
3-Chloro-4-piperazinobenzoic Acid. Center Trades. [Link]
-
Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. Mol-Instincts. [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]
-
Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]
-
3-Chloro-4-piperazinobenzoic Acid. Union Trade Center. [Link]
-
3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-phenethylpiperidin-4-ol. National Institutes of Health. [Link]
Sources
Technical Support Center: Reactions of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its use in synthesis, with a particular focus on preventing the undesired side reaction of dehalogenation.
Our expertise is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Introduction to the Challenge: The Dehalogenation Problem
This compound is a valuable building block, notably in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1][2][3][4][5][6][7][8][9] However, the chloro-substituent, essential for cross-coupling reactions, is susceptible to reductive dehalogenation, leading to the formation of 4-(4-methyl-1-piperazinyl)benzoic acid as a byproduct. This not only consumes the starting material and reduces the yield of the desired product but also complicates purification.
The primary mechanism for this undesired reaction in palladium-catalyzed processes involves the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water. The Pd-H species can then react with the aryl chloride in a competing catalytic cycle to replace the chlorine with hydrogen.[10]
This guide will provide you with the strategic knowledge to suppress this dehalogenation pathway and maximize the efficiency of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a common problem with this compound?
A1: The substrate has two key features that can contribute to dehalogenation. The piperazinyl group is an electron-donating group, which increases the electron density on the aromatic ring. While this can sometimes make oxidative addition of the C-Cl bond to the palladium catalyst more challenging compared to electron-deficient systems, it can also make the aryl-palladium intermediate more susceptible to other reactions. More importantly, the presence of basic nitrogen atoms in the piperazine ring can influence the reaction environment. Furthermore, the reaction conditions typically employed for cross-coupling of aryl chlorides, such as the use of strong bases and certain solvents, can promote the formation of palladium-hydride species that are responsible for reductive dehalogenation.[10]
Q2: Which cross-coupling reactions are most susceptible to dehalogenation with this substrate?
A2: Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions can all exhibit dehalogenation. The propensity for this side reaction is highly dependent on the specific reaction conditions. Generally, reactions that require harsher conditions (higher temperatures, stronger bases) to activate the C-Cl bond are more prone to dehalogenation.
Q3: Can the choice of palladium precursor influence the extent of dehalogenation?
A3: Yes. While Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ are commonly used, Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(ligand)₂ are also effective and are often more stable. The key is the efficient in-situ reduction to the active Pd(0) catalyst. Using pre-catalysts that readily form the active Pd(0) species can sometimes be advantageous in initiating the desired catalytic cycle quickly, potentially outcompeting the pathways leading to dehalogenation.[10]
Q4: I am observing significant dehalogenation in my Suzuki-Miyaura coupling. What is the first parameter I should investigate?
A4: The ligand and base combination is the most critical factor. The use of bulky, electron-rich phosphine ligands is paramount for coupling aryl chlorides. These ligands promote the oxidative addition of the aryl chloride and facilitate the reductive elimination step of the desired product, which can outpace the dehalogenation pathway. For Suzuki reactions, switching to a weaker base like K₃PO₄ or Cs₂CO₃ from stronger bases like alkoxides can significantly reduce dehalogenation.[10]
Q5: How does temperature affect dehalogenation?
A5: Higher temperatures can accelerate both the desired cross-coupling and the undesired dehalogenation. However, in some cases, a sluggish primary reaction can lead to more side products.[10] Therefore, careful temperature optimization is crucial. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Troubleshooting Guide: Minimizing Dehalogenation
This section provides a structured approach to troubleshooting and optimizing your reaction conditions to suppress dehalogenation.
Problem: Significant Formation of Dehalogenated Byproduct
Below is a decision tree to guide your optimization strategy.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Detailed Parameter Optimization
| Parameter | Recommendation & Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for coupling aryl chlorides. Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition. The electron-rich nature of these ligands also accelerates this rate-limiting step for aryl chlorides.[10] Consider N-heterocyclic carbene (NHC) ligands: NHC ligands are strong sigma donors and can be very effective in stabilizing the palladium catalyst and promoting the desired reaction pathway.[10] |
| Base | Select a weaker base: Strong bases, especially alkoxides, can react with the palladium complex or solvent to generate Pd-H species. Weaker inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are generally preferred for Suzuki couplings of substrates prone to dehalogenation.[10] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is often required, but careful screening is still necessary. |
| Solvent | Use aprotic solvents: Solvents like toluene, dioxane, and THF are generally good choices. Avoid using alcohols as the primary solvent, as they can act as hydride donors.[10] Ensure all solvents are thoroughly dried and degassed to remove water and oxygen, which can contribute to side reactions. |
| Temperature | Optimize temperature: Start with the lower end of the recommended temperature range for the specific coupling reaction and slowly increase if the reaction is too slow. Prolonged heating at high temperatures can increase the rate of dehalogenation. |
| Atmosphere | Maintain an inert atmosphere: Rigorously exclude oxygen from the reaction. Oxygen can lead to the oxidation of the active Pd(0) catalyst and can promote side reactions. Degassing the reaction mixture by bubbling with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles is crucial. |
Experimental Protocols
The following are generalized, yet detailed, starting-point protocols for common cross-coupling reactions with this compound. Note: These are starting points and may require optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for the coupling of this compound with an arylboronic acid.
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and finely powdered anhydrous K₃PO₄ (3.0 eq).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed solvents (e.g., toluene and water in a 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is for the coupling of this compound with a primary or secondary amine.
Detailed Steps:
-
In a glovebox or under a stream of inert gas, add to a Schlenk tube the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat to 90-110 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify by column chromatography or crystallization.
References
- BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support.
- Dong, J., et al. (2022).
- Kassel, S. H., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry.
- Bedford, R. B., et al. (2018). The iron-catalysed Suzuki coupling of aryl chlorides.
- Jabeen, S., et al. (2019). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Russian Journal of Organic Chemistry, 55(9), 1417-1424.
- Thomas, A. A., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(7), 1642-1645.
- WO2020056132A1 - Novel fgfr inhibitors and uses thereof. (2020).
- WO2016164703A1 - Fgfr4 inhibitors. (2016).
- Sajith, A. M., et al. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Journal of Heterocyclic Chemistry, 51(5), 1423-1429.
- Buchwald, S. L., et al. (2015). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society, 137(42), 13491-13494.
- Li, J., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(34), 7435-7442.
- CN116615426A - FGFR inhibitors and methods of making and using the same. (2023).
- Ayogu, J. I., et al. (2019). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with arylboronic acids: Synthesis, characterization and antimicrobial screening of biaryl pyrazolo[3,4-b]pyridine derivatives. Journal of Heterocyclic Chemistry, 56(11), 3056-3067.
- EP4301468A1 - Composés inhibiteurs de fgfr3. (2023).
- US20230226040A1 - Combination therapy comprising an fgfr inhibitor and a kras inhibitor. (2023).
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. BenchChem Technical Support.
- WO2013087578A1 - Disubstituted benzothienyl-pyrrolotriazines and their use as fgfr kinase inhibitors. (2013).
- EP3184521B1 - Indazole compounds as fgfr kinase inhibitors, preparation and use thereof. (2016).
- WO2012110773A1 - Fak inhibitors. (2012).
- WO2016164754A1 - Fgfr4 inhibitors. (2016).
- Ide, N. D., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(15), 6516-6527.
- Lipshutz, B. H., et al. (2014). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. Organic Letters, 16(15), 3994-3997.
- Teo, Y.-C., & Yong, F. F. (2011). Optimization Studies of Ligand-Free Cross-Coupling of p-Toluenesulfonamide and Iodobenzene. Molecules, 16(7), 5851-5865.
- Ayogu, J. I., & Ezeokonkwo, M. A. (2017). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 527-546.
Sources
- 1. WO2020056132A1 - Novel fgfr inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. CN116615426A - FGFR inhibitors and methods of making and using the same - Google Patents [patents.google.com]
- 3. EP4301468A1 - Composés inhibiteurs de fgfr3 - Google Patents [patents.google.com]
- 4. US20230226040A1 - Combination therapy comprising an fgfr inhibitor and a kras inhibitor - Google Patents [patents.google.com]
- 5. WO2013087578A1 - Disubstituted benzothienyl-pyrrolotriazines and their use as fgfr kinase inhibitors - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2012110773A1 - Fak inhibitors - Google Patents [patents.google.com]
- 8. WO2016164754A1 - Fgfr4 inhibitors - Google Patents [patents.google.com]
- 9. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of FGFR Inhibitors Derived from 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid
This document is structured to help you diagnose common purity issues and implement robust, field-proven purification protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during the purification of novel FGFR inhibitors.
Q1: My final product shows a purity of <95% by LC-MS after the initial work-up. What are the most likely culprits?
A: Low purity at this stage typically points to one of three sources: incomplete reaction, formation of stable side products, or residual reagents.
-
Unreacted Starting Materials: The most common impurities are your starting materials, specifically the 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid and the corresponding coupling partner (e.g., an aminopyrazole or aminopyrrolopyrimidine core). Their presence indicates the reaction did not go to completion.
-
Side Products: Depending on your coupling chemistry (e.g., amide bond formation, Suzuki, or Buchwald-Hartwig coupling), side reactions can occur. For palladium-catalyzed reactions, homo-coupling of your starting materials is a frequent issue.[3][4][5]
-
Residual Reagents & Catalysts: Bases like triethylamine (TEA) or potassium carbonate, and coupling agents like HBTU can be difficult to remove without a proper aqueous wash and can persist into the crude product. Palladium catalysts can also contaminate the final product if not removed effectively.
Q2: My TLC plate shows multiple spots clustered around my main product spot. How can I improve the separation for column chromatography?
A: Poor separation on a thin-layer chromatography (TLC) plate is a clear indicator that your chosen solvent system is not optimal for column chromatography. The goal is to achieve a retention factor (Rf) of ~0.3 for your target compound while maximizing the distance (ΔRf) to the nearest impurities.
-
Adjust Polarity: If all spots are too high (high Rf), your solvent system is too polar. Reduce the proportion of the polar solvent (e.g., methanol, ethyl acetate). If all spots are too low (low Rf), the system is not polar enough; increase the concentration of the polar solvent.
-
Change Solvent Selectivity: If adjusting polarity doesn't resolve the spots, you need to change the nature of the solvents. For instance, if you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system. The different intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) can significantly alter the separation profile.
Q3: My ¹H NMR spectrum looks mostly correct, but it shows broad signals and peaks I can't assign, along with residual DMF or DMSO.
A: This is a classic purity problem.
-
Residual Solvents: High-boiling point solvents like DMF, DMAc, and DMSO are notoriously difficult to remove.[6] The best solution is to co-evaporate the sample with a lower-boiling point solvent like toluene or dichloromethane multiple times under high vacuum. Lyophilization from a water/acetonitrile mixture can also be effective if your compound is stable.
-
Unassigned Signals: These often correspond to structurally similar impurities or regioisomers that were not separated during the initial purification. Re-purification using a more discerning method is required. Start with an optimized column chromatography protocol or, for highest purity, move to preparative HPLC.
-
Broad Signals: This can indicate the presence of paramagnetic impurities (like residual palladium), aggregation of your compound at high concentration, or proton exchange with trace amounts of acid or water. Filtering a sample through a small plug of Celite or silica can sometimes remove particulate impurities causing broadening.
Q4: For a first-pass purification of my crude product, is recrystallization or column chromatography the better choice?
A: The choice depends on the nature of your crude product.
-
Column Chromatography is generally the more versatile and powerful initial choice, especially for novel compounds where the impurity profile is unknown. It can separate a wider range of impurities, including those with very similar polarity to your product.
-
Recrystallization is an excellent and highly scalable technique if your product is a stable solid and you can find a solvent system where the product has high solubility when hot and very low solubility when cold, while the impurities remain soluble at cold temperatures.[7] It is often best used as a final polishing step after an initial chromatographic separation.
Section 2: In-Depth Troubleshooting & Purification Protocols
This section provides detailed workflows and methodologies for systematically identifying and removing impurities.
Guide 1: Systematic Impurity Identification
Before you can remove an impurity, you must identify its source. A small amount of analytical work upfront can save significant time and resources.
Senior Scientist's Note: Never discard your aqueous layers or filtration solids from the work-up until you have confirmed the identity and purity of your final product. These "waste" streams are invaluable for troubleshooting if the desired product is not where you expect it to be.
Experimental Workflow: Impurity Source Diagnosis
Caption: Workflow for diagnosing the source of impurities.
Protocol: Analytical Characterization of Crude Mixture
-
Sample Preparation: Before performing the aqueous work-up, carefully take a small aliquot (~1-2 mg) from the cooled reaction mixture.
-
Dilution: Dissolve the aliquot in a suitable solvent (e.g., DMSO, Methanol) for LC-MS and TLC analysis.
-
TLC Analysis: Spot the crude mixture alongside your starting materials on a TLC plate. Develop the plate using a moderately polar solvent system (e.g., 7:3 Hexane:Ethyl Acetate or 9:1 DCM:Methanol). This will give you a visual fingerprint of the reaction's progress.
-
LC-MS Analysis: Inject the diluted sample into an LC-MS. The resulting chromatogram will show the relative proportions of all UV-active species, and the mass spectrometer will provide the mass of each component, allowing for direct identification of starting materials, product, and potential side products.
Guide 2: Optimizing Purification by Column Chromatography
Flash column chromatography is the workhorse for purification in medicinal chemistry. Its success hinges on selecting the right solvent system.
Table 1: Recommended Starting Solvent Systems for Silica Gel Chromatography
| Polarity of Target Compound | Primary Solvent System | Secondary/Alternative System | Pro-Tip |
| Low Polarity | Hexanes / Ethyl Acetate | Toluene / Acetone | Use for compounds with minimal hydrogen bonding capability. |
| Medium Polarity | Dichloromethane / Methanol | Ethyl Acetate / Methanol | A small amount of triethylamine (0.1-1%) can be added to the mobile phase to prevent streaking of basic compounds (like those containing a piperazine moiety). |
| High Polarity | Dichloromethane / Methanol (up to 20%) | Acetonitrile / Water (Reverse Phase) | For highly polar compounds, consider switching to reverse-phase (C18) silica. |
Protocol: Step-by-Step Flash Chromatography
-
Column Packing: Select a column size appropriate for your sample amount (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight). Pack the column using the initial, low-polarity mobile phase as a slurry.
-
Sample Loading: Dissolve your crude material in a minimal amount of the reaction solvent or DCM. Pre-adsorb the material onto a small amount of silica gel by concentrating the solution in the presence of the silica. Allow it to dry completely to a free-flowing powder.
-
Column Loading: Carefully add the dry-loaded sample to the top of the packed column, adding a thin layer of sand on top to prevent disturbance.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Decision tree for optimizing chromatography solvent systems.
Guide 3: High-Purity Polish via Recrystallization
Recrystallization is a powerful, cost-effective method for achieving excellent purity for solid compounds.[7]
Senior Scientist's Note: The key to a successful recrystallization is patience. Allowing the solution to cool slowly without disturbance promotes the formation of large, pure crystals. Rapid cooling or agitation often leads to the precipitation of an amorphous solid, which can trap impurities.
Table 2: Solvent Screening Guide for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Common Use |
| Ethanol/Water | 78-100 | Polar | Excellent for compounds with H-bond donors/acceptors. Adjust the ratio for optimal solubility. |
| Isopropanol (IPA) | 82 | Polar | Good alternative to ethanol, often provides different crystal forms. |
| Acetonitrile (ACN) | 82 | Polar Aprotic | Dissolves many organics; can be paired with water or an anti-solvent like MTBE. |
| Ethyl Acetate/Heptane | 77 / 98 | Med-Polar/Non-Polar | A classic polar/non-polar pair. Dissolve in hot EtOAc, then add Heptane until cloudy. |
Protocol: Step-by-Step Recrystallization
-
Solvent Selection: In a small test tube, add ~10-20 mg of your compound. Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.
-
Dissolution: Place the bulk of your compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Section 3: Final Purity Assessment
Verifying the purity of your final compound is a critical, non-negotiable step.
Protocol: Purity Verification by Analytical HPLC
-
Sample Preparation: Prepare a stock solution of your final compound in a suitable solvent (e.g., DMSO, Acetonitrile) at a concentration of approximately 1 mg/mL.
-
Method: Use a standard reverse-phase C18 column. A typical gradient is 5-95% Acetonitrile in Water (often with 0.1% formic acid or TFA) over 10-15 minutes.
-
Analysis: Inject the sample and integrate the area of all peaks detected by the UV detector (commonly at 254 nm and 280 nm). The purity is expressed as the Liquid Chromatography Area Percentage (LCAP).[6] For drug development candidates, the target purity should be >98-99%.
Caption: Final purity verification and decision workflow.
References
-
Bantscheff, M., et al. (2007). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. PNAS. Available at: [Link]
-
Chen, H., et al. (2020). Overexpression and Purification of Mitogenic and Metabolic Fibroblast Growth Factors. SpringerLink. Available at: [Link]
- (2023). FGFR inhibitors and methods of making and using the same. Google Patents.
-
Valsasina, B., Kalisz, H., & Isacchi, A. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics. Available at: [Link]
-
Valsasina, B., Kalisz, H., & Isacchi, A. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. Available at: [Link]
-
(2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. PubMed. Available at: [Link]
-
Viapadath, et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS ONE. Available at: [Link]
-
(2020). Scheme 2 The synthesis of the compounds 8, 9 and 30, 31. Reagents and... ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Cell Chemical Biology. Available at: [Link]
-
(2018). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. ResearchGate. Available at: [Link]
-
Lee, S., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Taylor, L. D., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Lee, S., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. National Institutes of Health. Available at: [Link]
-
All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Available at: [Link]
-
Basile, A., et al. (2021). Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. Molecules. Available at: [Link]
-
Gallo, E., et al. (2021). Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress. International Journal of Molecular Sciences. Available at: [Link]
- (2016). 3-chloro methyl benzoic acid synthetic method. Google Patents.
-
Yilmaz, I., et al. (2020). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Biomolecular Structure & Dynamics. Available at: [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN116615426A - FGFR inhibitors and methods of making and using the same - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid
Welcome to the technical support center for the synthesis of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important reaction. Drawing from established principles of process chemistry and field-proven insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to anticipate challenges, optimize your reaction conditions, and ensure the robust and reliable production of your target compound.
I. Troubleshooting Guide: Navigating Scale-Up Challenges
The synthesis of this compound via nucleophilic aromatic substitution (SNAr) of 3,4-dichlorobenzoic acid with N-methylpiperazine presents several challenges during scale-up. This section addresses common issues in a question-and-answer format, providing insights into their root causes and actionable solutions.
Q1: My reaction is sluggish and does not go to completion, even after extended reaction times. What are the likely causes and how can I improve the reaction rate?
A1: A slow or incomplete reaction is a common hurdle when moving from a lab scale to a larger batch. The primary factors influencing the reaction rate are temperature, solvent, and the choice of base.
-
Causality: The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate (Meisenheimer complex).[1][2] The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups on the aromatic ring, such as the carboxylic acid in your starting material, activate the ring for nucleophilic attack.[2] However, insufficient thermal energy or an inappropriate solvent can hinder the reaction.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: SNAr reactions are often run at elevated temperatures (e.g., 80-150 °C) to overcome the activation energy barrier.[1] Carefully increase the reaction temperature in increments of 10 °C, monitoring for any changes in the impurity profile.
-
Solvent Selection: Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile.[3] If you are using a less polar solvent, consider switching to one of these.
-
Base Strength: A sufficiently strong base is required to deprotonate the N-methylpiperazine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. Common bases include K₂CO₃, Na₂CO₃, or triethylamine. If you are using a weak base, consider switching to a stronger, non-nucleophilic base.
-
Q2: I am observing a significant amount of an insoluble, high-molecular-weight by-product. What is it and how can I prevent its formation?
A2: This is a critical and frequently encountered issue in similar piperazine alkylation reactions. The by-product is likely a quaternary ammonium salt.
-
Causality: The desired product, this compound, still possesses a nucleophilic tertiary amine. This can react with another molecule of the starting material, 3,4-dichlorobenzoic acid, to form a quaternary ammonium salt. This side reaction is particularly problematic when there is a localized excess of the starting material or at elevated temperatures. One patent for a similar synthesis reported the formation of 30-40% of this type of impurity.
-
Troubleshooting Steps:
-
Control Stoichiometry and Addition Rate: Instead of adding all the 3,4-dichlorobenzoic acid at once, add it slowly and portion-wise to a solution of N-methylpiperazine and the base. This maintains a low concentration of the electrophile and minimizes the formation of the quaternary salt.
-
Use a Slight Excess of N-methylpiperazine: Employing a small excess (e.g., 1.1-1.2 equivalents) of N-methylpiperazine can help to ensure that the 3,4-dichlorobenzoic acid reacts preferentially with the primary nucleophile.
-
Optimize Temperature: While higher temperatures increase the rate of the desired reaction, they can also accelerate the formation of the quaternary salt. A careful temperature optimization study is recommended to find a balance between reaction rate and selectivity.
-
Q3: My final product is difficult to purify. Standard crystallization techniques are not effectively removing all the impurities. What purification strategies are recommended?
A3: The amphoteric nature of this compound, containing both an acidic carboxylic acid and a basic piperazine moiety, can complicate purification.
-
Causality: The product can exist as a zwitterion, a salt, or a free base/acid depending on the pH. This can lead to variable solubility and make straightforward crystallization challenging. Unreacted starting materials and the quaternary salt by-product may also co-precipitate.
-
Troubleshooting Steps:
-
pH-Controlled Extraction and Precipitation:
-
After the reaction, quench the mixture and adjust the pH to be strongly basic (pH > 10) to deprotonate the carboxylic acid and ensure the product is in its anionic form, which is typically more water-soluble. This allows for the extraction of non-polar impurities with an organic solvent.
-
Carefully acidify the aqueous layer with an acid like HCl. The product will precipitate out at its isoelectric point. This method is effective for removing unreacted N-methylpiperazine and other basic impurities.
-
-
Recrystallization with pH Adjustment: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/water) while carefully controlling the pH to maximize the recovery of the pure product.
-
Nanofiltration: As described in a patent for a similar compound, nanofiltration can be an effective industrial-scale technique for separating the product from excess reactants and salts.[1]
-
Q4: I am concerned about the thermal safety of this reaction on a larger scale. How can I assess and mitigate the risks of a thermal runaway?
A4: SNAr reactions can be exothermic, and a thermal runaway is a serious safety concern during scale-up.
-
Causality: The reaction between an amine and an activated aryl halide can generate a significant amount of heat. If this heat is not effectively removed, the reaction temperature can increase uncontrollably, leading to a rapid increase in reaction rate and pressure, potentially causing a runaway reaction.[4][5]
-
Risk Assessment and Mitigation:
-
Differential Scanning Calorimetry (DSC): Perform a DSC analysis on the reaction mixture to determine the onset temperature of the exotherm and the total heat of reaction. This data is crucial for assessing the thermal risk.
-
Reaction Calorimetry (RC1): For a more detailed analysis, use a reaction calorimeter to measure the heat flow under process-like conditions. This will help in designing an adequate cooling system for the scaled-up reaction.
-
Controlled Dosing: As mentioned for preventing quaternary salt formation, a slow, controlled addition of the 3,4-dichlorobenzoic acid to the heated solution of N-methylpiperazine and base is a critical safety measure. This allows the heat generated to be managed effectively by the reactor's cooling system.
-
Emergency Quench Protocol: Have a well-defined emergency quenching procedure in place. This could involve the rapid addition of a cold, inert solvent to dilute the reaction mixture and absorb the excess heat.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the reaction between 3,4-dichlorobenzoic acid and N-methylpiperazine?
A1: The substitution is expected to occur preferentially at the C4 position (para to the carboxylic acid group). The carboxylic acid is an electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. This activation is most pronounced at the ortho and para positions due to resonance stabilization of the Meisenheimer intermediate.[2][6] While some substitution at the C3 position (ortho to the carboxylic acid) might occur, the C4 position is generally more reactive in this type of substitution.
Q2: How can I monitor the progress of the reaction effectively?
A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress.[7][8]
-
Methodology: A reverse-phase HPLC method using a C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is typically effective. UV detection at a suitable wavelength (e.g., 254 nm) should allow for the simultaneous monitoring of the disappearance of 3,4-dichlorobenzoic acid and the appearance of the product and any major by-products.
-
Sample Preparation: A small aliquot of the reaction mixture can be quenched, diluted with the mobile phase, and injected into the HPLC system.
Q3: What are the critical quality attributes for the final product?
A3: The critical quality attributes for this compound typically include:
-
Purity: A high level of purity (e.g., >99.0%) as determined by HPLC is usually required, especially for pharmaceutical applications.
-
Impurity Profile: The levels of specific impurities, such as unreacted starting materials, the C3-substituted regioisomer, and the quaternary salt, should be below specified limits.
-
Residual Solvents: The amount of any residual solvents from the reaction and purification steps should be within acceptable limits as defined by ICH guidelines.
III. Visualizations and Protocols
Reaction Pathway and By-product Formation
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of the major quaternary salt by-product.
Caption: Reaction scheme for the synthesis and major by-product.
Troubleshooting Workflow for Low Yield and Purity
This decision tree provides a systematic approach to troubleshooting common issues encountered during the scale-up of the reaction.
Caption: Decision tree for troubleshooting low yield and purity.
Typical Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction parameters for the synthesis of this compound.
| Parameter | Recommended Range | Rationale | Expected Outcome |
| Solvent | DMSO, DMF, NMP | Polar aprotic, facilitates SNAr | Good conversion |
| Base | K₂CO₃, Na₂CO₃, Et₃N | Neutralizes HCl, activates nucleophile | Efficient reaction |
| Temperature | 80 - 150 °C | Overcomes activation energy | Reasonable reaction time |
| N-methylpiperazine (equiv.) | 1.1 - 1.5 | Minimizes quaternary salt formation | Improved selectivity |
| Reaction Time | 4 - 24 hours | Dependent on scale and temperature | High conversion |
| Typical Yield | 75 - 90% | - | - |
| Purity (crude) | 85 - 95% | - | - |
Protocol: HPLC Method for Reaction Monitoring
This protocol provides a starting point for developing a robust HPLC method for in-process control.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
3. Sample Preparation:
-
Withdraw approximately 0.1 mL of the reaction mixture.
-
Quench the reaction by diluting the aliquot in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject 10 µL into the HPLC system.
4. Data Analysis:
-
Identify the peaks for 3,4-dichlorobenzoic acid, N-methylpiperazine, the desired product, and any significant by-products based on their retention times (determined by injecting standards).
-
Calculate the relative peak areas to monitor the consumption of starting materials and the formation of the product over time.
IV. References
-
CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents.
-
Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. PMC.
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
-
Analytical methods for the monitoring of solid phase organic synthesis. PubMed.
-
A Review on Analytical Methods for Piperazine Determination. (2024).
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
-
Regioselectivity in Electrophilic Aromatic Substitutions. YouTube.
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
-
A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate. Benchchem.
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
-
Analytical Methods. RSC Publishing.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
-
Numerical simulation of thermal runaway kinetic mechanisms and battery thermal model for safety assessment of different lithium-.
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.
-
Thermal Runaway Risk Assessment by Mechanically Induced Internal Short Circuit.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Request PDF.
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
-
Experimental Investigation of Thermal Runaway Behavior and Hazards of a 1440 Ah LiFePO 4 Battery Pack. MDPI.
-
Laboratory Guide to Thermal Runaway Testing: Ensuring Battery Safety and Reliability. (2024).
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
-
Evaluating inhalation risks and toxicological impacts of lithium-ion battery thermal runaway emissions. PubMed.
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. d-nb.info [d-nb.info]
- 4. ecp.ep.liu.se [ecp.ep.liu.se]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid
Welcome to the technical support center for 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid (CAS: 1197193-33-1). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation. We provide in-depth FAQs and troubleshooting workflows based on the chemical nature of the molecule and established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties and recommended storage conditions for this compound?
A1: Understanding the basic physicochemical properties is the first step in ensuring stability.
Storage Recommendations: For optimal long-term stability in its solid state, the compound should be stored at -20°C [1]. General best practices for handling this and similar chemical entities also apply:
-
Keep the container tightly sealed to prevent moisture uptake and oxidation.
-
Protect from direct sunlight, as UV exposure can be a source of degradation for many complex organic molecules.
| Property | Value | Source |
| CAS Number | 1197193-33-1 | [1] |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 254.71 g/mol | [1] |
| Appearance | Typically an off-white solid | [5] |
| Storage Temp. | -20°C (Long-term) | [1] |
| Shipping Temp. | Ambient | [1] |
Q2: What are the likely degradation pathways for this molecule?
A2: While specific degradation studies on this exact molecule are not extensively published, we can infer potential pathways based on its structural components: the chlorobenzoic acid core and the N-methylpiperazine moiety.
-
Oxidative Degradation: The piperazine ring, particularly the tertiary amine of the N-methyl group, is a potential site for oxidation. This can lead to the formation of N-oxides or other oxidative degradation products. Piperazine derivatives can also react with atmospheric components like NOx in the presence of oxygen to form nitrosamines, although this is more relevant in specific industrial contexts[6].
-
Hydrolytic Degradation: The stability of the molecule in aqueous solutions can be pH-dependent. While the core aromatic and piperazine rings are generally stable against hydrolysis, extreme pH conditions combined with elevated temperatures could potentially promote unwanted reactions. Forced degradation studies are essential to determine susceptibility to acid and base hydrolysis[7].
-
Photodegradation: Aromatic systems and compounds with heteroatoms can be susceptible to degradation upon exposure to UV or visible light. This can involve complex radical mechanisms or rearrangements. Photostability testing, as outlined in ICH Q1B guidelines, is crucial if the compound will be handled in light-exposed conditions.
-
Microbial Degradation: Studies have shown that microorganisms can degrade chlorobenzoic acids, often via pathways involving hydroxylation and subsequent ring cleavage[8][9][10]. While less common in sterile lab environments, this pathway is a consideration for non-sterile formulations or during waste treatment.
Troubleshooting Guides
Problem: I'm observing new or growing impurity peaks in my HPLC analysis of a solution containing the compound. What's happening?
This is a classic sign of degradation in the solution state. The cause can be systematically investigated.
Causality: The solvent system, storage temperature, exposure to air (oxygen), and pH are the primary factors influencing solution stability. The piperazine moiety can be particularly sensitive.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution instability.
Problem: The solid powder of my compound has discolored. Can I still use it?
Discoloration (e.g., turning from off-white to yellow or tan) of a solid powder is a strong indicator of potential degradation, most commonly due to oxidation or reaction with atmospheric moisture.
Causality: Surface-level oxidation can occur with prolonged exposure to air. The compound may also be hygroscopic, absorbing water that can lead to solid-state hydrolysis or changes in crystal form.
Recommended Actions:
-
Do Not Assume Integrity: Never assume the material is pure despite a change in appearance. The discoloration may be from a minor impurity that is highly colored, but it could also indicate significant degradation.
-
Re-analyze the Material: Perform a purity analysis using a validated stability-indicating method (e.g., HPLC-UV, LC-MS). Compare the purity profile against a reference standard or the initial batch data.
-
Assess Functional Performance: If the purity is acceptable, consider performing a small-scale functional test to ensure it performs as expected in your assay or reaction.
-
Review Handling Procedures: This event should trigger a review of your laboratory's material handling and storage procedures. Ensure containers are properly sealed and potentially flushed with an inert gas (like nitrogen or argon) before long-term storage.
Problem: How do I proactively determine the stability limits of this compound for my specific application?
A: The most robust method is to conduct a forced degradation study . This is a systematic process where the compound is exposed to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways[7][11]. This is crucial for developing stability-indicating analytical methods[12][13].
Experimental Protocol: Forced Degradation Study
This protocol outlines the typical stress conditions based on ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[13].
| Stress Condition | Reagent/Condition | Typical Duration & Temp. | Rationale & Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 2 - 24 hours @ 60°C | Tests for stability in acidic environments. Can reveal labile groups susceptible to acid-catalyzed hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH | 2 - 24 hours @ 60°C | Tests for stability in basic environments. Can reveal groups susceptible to base-catalyzed hydrolysis. |
| Oxidation | 3% H₂O₂ | 2 - 24 hours @ Room Temp. | Simulates oxidative stress. The piperazine nitrogen is a likely target, potentially forming an N-oxide. |
| Thermal Stress | Solid compound in oven | 24 - 72 hours @ 80°C (or below m.p.) | Evaluates intrinsic thermal stability of the solid material. |
| Photostability | Solution & Solid exposed to ICH Q1B light source | Per ICH Q1B guidelines (e.g., 1.2 million lux hours) | Assesses degradation from UV/Visible light exposure. Important for handling, formulation, and packaging. |
Experimental Workflow Diagram:
Caption: Workflow for a forced degradation study.
References
-
Müller, R., Deckwer, W. D., & Hecht, V. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Biotechnology and Bioengineering, 51(5), 528-537. [Link]
-
Nwaoha, C., Tontiwachwuthikul, P., & Al-Marri, M. J. (2018). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 71, 134-146. [Link]
-
Levin, S., et al. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. [Link]
-
Degradation pathway for 3-chlorobenzoic acid by... ResearchGate. [Link]
-
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Pharmaceutical Review. [Link]
-
Convergence of degradation pathways for aromatic and chloroaromatic... ResearchGate. [Link]
-
Jain, D., et al. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 248-276. [Link]
-
Klick, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Franck-Mokross, A. C., & Schmidt, E. (1998). Simultaneous degradation of chloro- and methyl-substituted aromatic compounds: competition between Pseudomonas strains using the ortho and meta pathway or the ortho pathway exclusively. Applied Microbiology and Biotechnology, 50(2), 233-240. [Link]
-
Mahmoudi, F., et al. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C, 49, 679-688. [Link]
-
3-Chloro-4-piperazinobenzoic Acid. Biz Trade Circle. [Link]
-
3-Chloro-4-methylbenzoic Acid. PubChem. [Link]
-
DeRuiter, J., et al. (2012). Analytical Methods for the Simultaneous Detection of Piperazines and Congeners. RSC Publishing. [Link]
-
Black, R. M., & Read, R. W. (1995). Derivatisation reactions in the chromatographic analysis of chemical warfare agents and their degradation products. Journal of Chromatography A, 712(1), 3-23. [Link]
-
4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. PubChem. [Link]
-
Kaschabek, S. R., & Reineke, W. (1995). Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and 3-Oxoadipyl-CoA Thiolase. Journal of Bacteriology. [Link]
-
Panderi, I. (2007). Kinetic Investigation on the Degradation of Lorazepam in Acidic Aqueous Solutions by High Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 3-Chloro-4-piperazinobenzoic Acid - Biz Trade Circle [biztradecircle.com]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous degradation of chloro- and methyl-substituted aromatic compounds: competition between Pseudomonas strains using the ortho and meta pathway or the ortho pathway exclusively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Byproduct Analysis in Reactions with 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid. This guide is designed to provide expert insights and practical troubleshooting advice for the common challenges encountered during its use, particularly in amide coupling reactions. Our focus is on understanding and mitigating the formation of byproducts to ensure the purity and success of your synthetic endeavors.
Introduction to this compound in Synthesis
This compound is a key building block in medicinal chemistry, notably in the synthesis of kinase inhibitors such as those targeting the Fibroblast Growth Factor Receptor (FGFR).[1][2][3] Its structure presents a carboxylic acid for amide bond formation, a substituted piperazine ring, and a chlorinated aromatic ring, each contributing to its unique reactivity profile. The most common application involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond, a cornerstone reaction in drug discovery.
This guide will address potential side reactions and byproduct formation through a series of frequently asked questions and detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when using carbodiimide coupling agents (e.g., EDC) with this compound?
A1: When using carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), the primary byproduct related to the coupling agent itself is the corresponding N,N'-disubstituted urea (in the case of EDC, it's a water-soluble urea). A more problematic byproduct, however, is the N-acylurea . This forms when the O-acylisourea intermediate, which is the activated form of the carboxylic acid, rearranges instead of reacting with the desired amine. This rearrangement is more likely if the amine is a poor nucleophile or is present in low concentration.
Q2: I am using HATU as a coupling agent. What specific byproducts should I be aware of?
A2: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent.[4][5] However, a potential side reaction is the guanidinylation of the primary amine . This occurs when the amine attacks the tetramethyluronium part of HATU instead of the activated carboxylic acid. This side reaction is more prevalent if the carboxylic acid activation is slow or if there is an excess of the amine and HATU in the absence of the carboxylic acid. To minimize this, it is crucial to pre-activate the carboxylic acid with HATU before adding the amine.
Q3: Can the N-methylpiperazine moiety itself be a source of byproducts?
A3: Yes, the tertiary amine of the N-methylpiperazine is basic and can potentially lead to side reactions. Although generally stable, under certain conditions, particularly with highly reactive electrophiles or during prolonged reaction times at elevated temperatures, N-demethylation or oxidation of the piperazine nitrogen could occur, though this is less common under standard amide coupling conditions. More likely is the formation of quaternary salts if reactive alkylating agents are present.
Q4: My reaction involves coupling with a weakly nucleophilic aniline. What are the expected challenges and byproducts?
A4: Coupling with electron-deficient anilines can be challenging due to their low nucleophilicity.[6][7] This can lead to several issues:
-
Low conversion to the desired product.
-
Increased formation of N-acylurea (with carbodiimide reagents) as the activated intermediate has more time to rearrange.
-
Hydrolysis of the activated ester: If water is present in the reaction, the activated intermediate can hydrolyze back to the starting carboxylic acid.
-
Side reactions of the coupling agent: As mentioned for HATU, slower reaction with the intended nucleophile increases the chance of side reactions like guanidinylation.
Using a more potent coupling agent like HATU and ensuring anhydrous conditions are critical in these cases.
Part 2: Troubleshooting Guides
This section provides a problem-and-solution framework for common issues observed during reactions with this compound.
Scenario 1: Unexpected Peak in LC-MS Analysis of an Amide Coupling Reaction
Problem: After performing an amide coupling reaction between this compound and an aniline derivative using HATU, my LC-MS shows a significant byproduct peak with a mass corresponding to my aniline plus 96 Da.
Logical Flow for Troubleshooting:
Caption: Troubleshooting workflow for a guanidinylation byproduct.
Detailed Explanation and Protocol:
The mass addition of 96 Da strongly suggests the formation of a tetramethylguanidinium adduct on your aniline. This is a known byproduct when using uronium-based coupling reagents like HATU.[4]
Experimental Protocol for Byproduct Minimization:
-
Reagent Preparation: Ensure this compound, HATU, and the aniline are anhydrous. Use a dry aprotic solvent like DMF or NMP.
-
Activation Step: In an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in the solvent.
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Pre-activation: Stir the mixture at room temperature for 5-10 minutes. This allows for the formation of the OAt-active ester.
-
Nucleophile Addition: Add the aniline derivative (1.0-1.2 eq) to the pre-activated mixture.
-
Reaction Monitoring: Let the reaction proceed at room temperature and monitor its progress by TLC or LC-MS.
Scenario 2: Presence of Starting Carboxylic Acid and an N-acylurea Byproduct
Problem: My reaction using EDC/HOBt for coupling results in a low yield of the desired amide, with significant amounts of unreacted this compound and a byproduct that is difficult to remove by chromatography.
Potential Byproducts and Their Characteristics:
| Byproduct Name | Typical Cause | Analytical Signature (LC-MS) |
| N-acylurea | Rearrangement of the O-acylisourea intermediate. More common with poorly nucleophilic amines. | Mass = [Mass of CMPB] + [Mass of EDC] - [Mass of H₂O] |
| Unreacted CMPB | Incomplete reaction due to poor activation, hydrolysis of the active ester, or low nucleophilicity of the amine. | Mass corresponds to the starting carboxylic acid. |
Troubleshooting and Optimization Workflow:
Caption: Decision tree for troubleshooting EDC/HOBt coupling reactions.
Part 3: Analytical Methodologies
Accurate identification of byproducts requires robust analytical methods. Below are starting protocols for HPLC-UV and LC-MS analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for monitoring reaction progress and assessing the purity of the final product.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
Start with 10% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase (or DMSO) and filter through a 0.45 µm syringe filter.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is essential for identifying the mass of byproducts and confirming the mass of the desired product.
Protocol:
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode is generally effective for detecting the piperazine-containing compounds.
-
Analysis:
-
Extract the ion chromatogram for the expected mass of the product.
-
Look for the masses of potential byproducts as discussed in the troubleshooting section. For example:
-
Guanidinylated amine: [M+H]⁺ of aniline + 96
-
N-acylurea: [M+H]⁺ of CMPB + EDC - H₂O
-
-
References
-
Design of new FGFR inhibitors. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Scheme 2 The synthesis of the compounds 8, 9 and 30, 31. Reagents and... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Synthesis of new amides of the N-methylpiperazine series. (2011). R Discovery. Retrieved January 6, 2026, from [Link]
-
A Structure-guided Approach to Creating Covalent FGFR Inhibitors. (2012). PMC. Retrieved January 6, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2020). NIH. Retrieved January 6, 2026, from [Link]
-
Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. (1978). PubMed. Retrieved January 6, 2026, from [Link]
-
Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (2018). ResearchGate. Retrieved January 6, 2026, from [Link]
-
HATU. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved January 6, 2026, from [Link]
-
Benzoic Acid. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from [Link]
-
Synthesis of new amides of the N-methylpiperazine series. (2011). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (2021). RSC Publishing. Retrieved January 6, 2026, from [Link]
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Does anyone have experience with amide coupling reaction of aniline? (2014). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PubMed. Retrieved January 6, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Monitoring for the Synthesis of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid
Introduction
Welcome to the technical support guide for monitoring the synthesis of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid. This molecule is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, where N-methylpiperazine displaces a halogen on a di-substituted benzoic acid precursor, such as 3,4-dichlorobenzoic acid.[1][2] Effective reaction monitoring is critical for optimizing yield, minimizing byproduct formation, and ensuring the reaction has reached completion before proceeding to work-up and purification.
This guide is designed for researchers and drug development professionals, providing in-depth troubleshooting advice and practical protocols in a direct question-and-answer format. It emphasizes the "why" behind experimental choices, grounding our recommendations in established analytical principles.
Core Reaction Monitoring Workflow
The successful synthesis relies on tracking the consumption of starting materials and the formation of the desired product. A systematic workflow ensures that decisions are data-driven.
Caption: General workflow for reaction monitoring.
Key Compound Properties for Monitoring
Summarizing the properties of the key species involved is essential for developing and interpreting analytical methods.
| Compound Name | Role | Molecular Formula | Mol. Weight ( g/mol ) | Expected HPLC Behavior (Reversed-Phase) | Key ¹H NMR Signals (Conceptual) |
| 3,4-Dichlorobenzoic acid | Starting Material | C₇H₄Cl₂O₂ | 191.01 | Less Retained | Aromatic protons in 7.5-8.2 ppm range. |
| N-Methylpiperazine | Starting Material | C₅H₁₂N₂ | 100.16 | Very Poorly Retained (Highly Polar) | Piperazine protons (~2.3-2.7 ppm), N-CH₃ singlet (~2.2 ppm). |
| This compound | Product | C₁₂H₁₅ClN₂O₂ | 254.71 [3][4] | More Retained | Aromatic protons shift, distinct piperazine protons (~3.1-3.3 ppm), N-CH₃ singlet. |
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during reaction monitoring, focusing on the most common and effective techniques: HPLC and NMR spectroscopy.
Part 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for this analysis, allowing for quantitative assessment of reaction progress.
Q1: My product peak is showing significant tailing. What is the cause and how do I fix it?
Answer: This is a classic issue when analyzing basic compounds like your product on standard silica-based C18 columns.
-
Causality: The basic nitrogen of the piperazine ring can engage in secondary ionic interactions with acidic, deprotonated silanol groups (Si-O⁻) on the stationary phase surface.[5] This secondary retention mechanism is stronger and kinetically slower than the primary hydrophobic interaction, causing the peak to tail.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of the piperazine nitrogen. A pH between 2.5 and 3.5, using a buffer like phosphate or formate, will protonate the piperazine, minimizing its interaction with silanols.[6]
-
Add a Competitive Base: Introduce a small amount of a competitive amine, such as 0.1% triethylamine (TEA), to your mobile phase. TEA is a stronger base and will preferentially bind to the active silanol sites, effectively masking them from your analyte.
-
Use a High-Purity "Base-Deactivated" Column: Modern HPLC columns are manufactured with high-purity silica and are end-capped to minimize accessible silanols. If you are using an older "Type A" silica column, switching to a modern "Type B" column will dramatically improve peak shape.[5]
-
Q2: I see very little starting material (3,4-dichlorobenzoic acid) left, but my product peak area is much smaller than expected. Where did my mass go?
Answer: This scenario suggests either the formation of non-UV active byproducts, byproducts that co-elute with other peaks, or a significant difference in the UV response of the starting material and product.
-
Causality: Reaction pathways can lead to unexpected products, or your detection wavelength may not be optimal for the product.
-
Troubleshooting Workflow:
-
Run a Diode Array Detector (DAD) Scan: If available, use a DAD to obtain the full UV spectrum of your product peak. Compare its λ_max_ (wavelength of maximum absorbance) to that of the starting material. Your chosen monitoring wavelength might be on the shoulder of the product's absorbance curve, leading to a deceptively small peak. Adjust your detection wavelength to the product's λ_max_ for an accurate assessment.
-
Analyze by LC-MS: The most effective way to identify unknown peaks is through mass spectrometry.[7][8] An LC-MS run will provide the molecular weight of all eluting species. Check for masses corresponding to potential side-products, such as a di-substituted product (M+H⁺ ≈ 319.2) or solvent adducts.
-
Check for Co-elution: Change the gradient or organic solvent (e.g., from acetonitrile to methanol) to alter selectivity.[9] A hidden byproduct peak may resolve from your main product or solvent front.
-
Q3: My retention times are shifting between injections. How can I stabilize my method?
Answer: Retention time instability is a common problem that points to issues with the mobile phase, column equilibration, or hardware.
-
Causality: The partition coefficient of an analyte between the stationary and mobile phases is highly sensitive to temperature and mobile phase composition.[10]
-
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Before starting a series of injections, flush the column with at least 10-15 column volumes of the initial mobile phase conditions. If you are running a gradient, ensure the post-run equilibration time is sufficient.
-
Use a Column Thermostat: Fluctuations in ambient lab temperature can cause significant retention time shifts. A column oven set to a stable temperature (e.g., 30-40 °C) is essential for reproducible chromatography.
-
Check Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. If you are using an online mixer, poorly performing proportioning valves can cause fluctuations in composition.[6][10] Verify the pump is delivering the correct flow rate and is free of air bubbles.[9]
-
Part 2: NMR Spectroscopy
NMR provides unambiguous structural information and can be a powerful complementary tool to HPLC.
Q1: I'm trying to monitor the reaction by ¹H NMR, but my aromatic signals are broad and poorly resolved. What's wrong?
Answer: This can be due to sample preparation issues or dynamic processes within the molecule.
-
Causality: Paramagnetic impurities, sample viscosity, or conformational dynamics can lead to peak broadening.[11]
-
Troubleshooting Steps:
-
Filter Your Sample: If your reaction mixture contains suspended solids or catalysts, these must be removed. A small plug of glass wool in a Pasteur pipette or a syringe filter can clarify the sample.
-
Check Solvent and Concentration: Ensure your analyte is fully dissolved in the deuterated solvent. If the concentration is too high, the solution can become viscous, leading to broader lines. Dilute the sample if necessary.
-
Consider Temperature Effects: Piperazine rings can undergo chair-chair interconversion, and there can be restricted rotation around the C(aryl)-N bond.[12][13] Acquiring the spectrum at a slightly elevated temperature (e.g., 50 °C) can sometimes increase the rate of these dynamic processes, leading to sharper, averaged signals.
-
Q2: How can I quickly determine the conversion percentage using the ¹H NMR spectrum?
Answer: This is a key advantage of NMR. You can determine the relative molar ratio of product to starting material by comparing the integration of their respective peaks.
-
Methodology:
-
Identify Unique, Well-Resolved Peaks: Choose a peak for the starting material (e.g., an aromatic proton on 3,4-dichlorobenzoic acid) and a unique peak for the product (e.g., the aromatic proton ortho to the carboxylic acid, which will be in a distinct chemical environment).
-
Integrate the Peaks: Carefully integrate both peaks.
-
Normalize and Calculate: Divide each integral value by the number of protons it represents. For example, if you integrate a signal corresponding to 1 proton in the starting material and a signal for 1 proton in the product, you can directly compare the integral values.
-
% Conversion = [Integral_Product / (Integral_Product + Integral_StartingMaterial)] * 100
-
Experimental Protocols
Protocol 1: HPLC Method for Reaction Monitoring
This protocol provides a starting point for developing a robust reversed-phase HPLC method.
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm (or optimal λ_max_ determined by DAD).
-
Injection Volume: 5 µL.
-
Sample Preparation (Aliquot): a. Withdraw 10 µL from the reaction vessel. b. Immediately dilute into 1.0 mL of a 50:50 Water:Acetonitrile solution. This quenches the reaction and ensures solubility. c. Vortex the sample. d. If necessary, centrifuge to pellet any solids and transfer the supernatant to an HPLC vial.
Protocol 2: NMR Sample Preparation from a Reaction Aliquot
-
Aliquot Extraction: Withdraw ~0.1 mL of the reaction mixture.
-
Solvent Removal: In a small vial, evaporate the reaction solvent under a stream of nitrogen or using a vacuum centrifuge. This is crucial to avoid large solvent signals in the final spectrum.
-
Residue Dissolution: Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the dried residue. DMSO-d₆ is often a good choice as it can dissolve both the polar starting materials and the final product.
-
Transfer and Analysis: a. Vortex until the residue is fully dissolved. b. Transfer the solution to a clean NMR tube. c. Acquire the ¹H NMR spectrum, ensuring proper shimming to achieve good resolution.
Troubleshooting Logic for Incomplete Reaction
If your analysis shows a stalled or incomplete reaction, a logical approach can help identify the root cause.
Caption: Troubleshooting workflow for incomplete reaction conversion.
References
- Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
- Mass spectrometry (MS) - Organic Chemistry II. Fiveable.
- This compound. Echemi.
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
- This compound CAS: 1197193-33-1. Adooq Bioscience.
- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Hiden Analytical.
- Technical Support Center: Troubleshooting HPLC Peak Tailing for Arom
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- 5 Troubleshooting Common HPLC Column Problems and Solutions. uHPLCs.
-
Nucleophilic aromatic substitution. BYJU'S. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide.
- Product information, this compound. P&S Chemicals.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. echemi.com [echemi.com]
- 4. usbio.net [usbio.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. waters.com [waters.com]
- 9. uhplcs.com [uhplcs.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
Work-up procedures for reactions involving 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid
Technical Support Center: 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid
A Senior Application Scientist's Guide to Reaction Work-up and Troubleshooting
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction work-ups effectively. This molecule, a key building block in medicinal chemistry, particularly for kinase inhibitors[1], possesses distinct physicochemical properties that, when understood, can be leveraged for efficient purification. This guide is structured to move from foundational knowledge to practical, problem-solving applications.
Technical Data Sheet & Core Physicochemical Properties
Before any work-up, understanding the molecule's characteristics is paramount. These properties dictate its behavior in different solvent and pH environments.
| Property | Value | Significance for Work-up Procedures |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | - |
| Molecular Weight | 254.71 g/mol [1][2] | Essential for calculating molar equivalents and theoretical yields. |
| Structure | Aromatic Carboxylic Acid + Tertiary Amine (Piperazine) | Amphoteric nature; it can be protonated (basic piperazine) or deprotonated (acidic carboxyl group). This is the key to purification. |
| pKa (Estimated) | Carboxylic Acid: ~4-5; Piperazine N1: ~5-6; Piperazine N4 (methylated): ~9-10 | The two distinct basic sites on the piperazine and the acidic carboxyl group allow for precise pH manipulation to control solubility in aqueous vs. organic layers. |
| Appearance | Off-white to white solid[3][4] | Visual confirmation of the starting material. |
| Solubility | Freely soluble in water[5]; Soluble in polar organic solvents (e.g., DMF, DMSO). Limited solubility in non-polar organics. | Solubility profile guides the choice of reaction, extraction, and crystallization solvents. Its high polarity can be challenging.[6] |
The most critical feature is the molecule's amphoteric nature . The piperazine moiety is basic, while the carboxylic acid is acidic. This duality is not a complication but a powerful tool for purification, as illustrated below.
Caption: Ionization states of the molecule at various pH levels.
General Work-up Strategy for Amide Coupling Reactions
A primary application of this acid is in amide bond formation, typically using coupling reagents like EDC, HATU, or DIC.[7][8] The work-up aims to separate the desired amide product from unreacted starting materials, coupling agents, and their byproducts.
Caption: Standard workflow for an amide coupling reaction work-up.
Troubleshooting and FAQs
This section addresses common issues encountered during the work-up of reactions involving this compound and its derivatives.
Q1: My product yield is very low after aqueous extraction. Where did my product go?
A1: The most likely cause is that your product, which is also amphoteric, has partitioned into the aqueous layer due to its charge at a given pH.
-
Causality: If you performed an acidic wash (e.g., with 1N HCl), the piperazine nitrogen on your product becomes protonated, rendering the entire molecule cationic and highly water-soluble. Similarly, a strong basic wash (pH > 11) can deprotonate the carboxylic acid (if your product is the unreacted starting material), making it anionic and water-soluble.
-
Troubleshooting Steps:
-
Check pH of Aqueous Layers: Use pH paper to test all your aqueous washes.
-
Back-Extraction: If you suspect your product is in an acidic wash, basify that aqueous layer to pH 8-9 with 1N NaOH or NaHCO₃ and re-extract with your organic solvent (e.g., EtOAc). If it's in a basic wash, acidify to pH ~7 and re-extract. The goal is to bring the product to its zwitterionic or neutral state where it is least water-soluble.
-
Solvent Choice: For highly polar products, ethyl acetate may not be sufficient. Consider using a stronger extraction solvent like Dichloromethane (DCM) or a mixture (e.g., 9:1 DCM:MeOH).
-
Q2: I've formed a persistent emulsion during the liquid-liquid extraction that won't separate.
A2: Emulsions are common with piperazine-containing compounds due to their surfactant-like properties, having both polar (charged groups) and non-polar (aromatic ring) regions.
-
Causality: Vigorous shaking introduces high kinetic energy, dispersing one liquid phase into the other as fine droplets that are stabilized by your amphiphilic product at the interface.
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Brine: Add a significant amount of saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.[9]
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This is often sufficient for extraction without causing emulsions.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool.
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes will effectively separate the layers.
-
Q3: How do I effectively remove the urea byproduct from a DCC or EDC coupling reaction?
A3: The N,N'-dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) byproducts can be challenging. DCU is poorly soluble in many solvents, while EDU is water-soluble.
-
Causality & Solutions:
-
For DCU (from DCC): DCU is notoriously insoluble in DCM but has some solubility in EtOAc and DMF.
-
Precipitation: After the reaction (if run in DCM), cool the mixture to 0°C. The DCU will often precipitate and can be removed by filtration before the aqueous work-up.
-
Post-Work-up: If DCU remains in your crude product, it can sometimes be removed by trituration with a solvent in which your product is soluble but DCU is not (e.g., diethyl ether, or minimal cold DCM).
-
-
For EDU (from EDC): EDU and its HCl salt are water-soluble. A standard series of aqueous washes is usually sufficient.[9] The acidic wash (citric acid or dilute HCl) is particularly effective at removing any basic starting amine and the EDU byproduct.[10]
-
Q4: My product is "oiling out" instead of crystallizing. How can I get a solid?
A4: "Oiling out" occurs when the compound is highly soluble in the crystallization solvent even at low temperatures, or when impurities are depressing the melting point.
-
Causality & Solutions:
-
Increase Polarity Difference: Try a more non-polar solvent system. If you are using EtOAc/hexanes, try DCM/hexanes or even ether/pentane. The goal is to find a solvent where your product is soluble when hot but poorly soluble when cold.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the solvent line. The microscopic imperfections in the glass can induce nucleation.
-
Seed Crystals: If you have a tiny amount of solid product, add a single crystal to the cooled, supersaturated solution.
-
Convert to a Salt: Given the basic piperazine moiety, converting the product to a salt (e.g., hydrochloride or dihydrochloride) can significantly enhance its crystallinity.[11][12] Dissolve the crude product in a minimal amount of a solvent like methanol or isopropanol, and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. The resulting salt can then be filtered.
-
Q5: My compound shows significant peak tailing during reverse-phase HPLC analysis.
A5: This is a classic problem for basic compounds like piperazines on standard silica-based C18 columns.[6]
-
Causality: The basic nitrogen atoms on the piperazine ring interact strongly with residual acidic silanol groups (Si-OH) on the surface of the silica stationary phase. This secondary interaction, in addition to the desired hydrophobic interaction, leads to poor peak shape.
-
Troubleshooting Steps:
-
Use a Mobile Phase Additive: This is the most common solution. Adding a small amount of an acid masks the silanol groups by protonating them or provides a competing base.
-
0.1% Trifluoroacetic Acid (TFA): Protonates the piperazine to give a consistent charge and improves peak shape.
-
0.1% Formic Acid: A less aggressive alternative to TFA, often used for LC-MS applications.
-
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds at neutral or high pH. Consult your column manufacturer's specifications.
-
Detailed Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction Work-up (Post-Amide Coupling)
This protocol assumes the reaction was performed in a solvent like DMF or DCM and coupled with an amine.
-
Quench: If the reaction was run in an aprotic solvent like DMF, pour the reaction mixture into a beaker containing ice water (approx. 10x the reaction volume). This will often precipitate the crude product. If run in DCM, proceed to step 2.
-
Dilute: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (EtOAc) or Dichloromethane (DCM) (3x the reaction volume).
-
Acid Wash: Add an equal volume of 1 M citric acid or 1 N HCl. Shake gently, vent, and allow the layers to separate. Drain the aqueous layer. This step removes unreacted amine and basic catalysts like DIEA.[9]
-
Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Caution: Vent frequently as CO₂ gas may evolve if excess acid is present. Drain the aqueous layer. This step removes the unreacted this compound and acidic coupling additives like HOBt.
-
Brine Wash: Add an equal volume of saturated NaCl solution, shake, and drain the aqueous layer. This reduces the amount of dissolved water in the organic phase.[9]
-
Dry and Concentrate: Pour the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it sit for 5-10 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification via pH-Modulated Extraction
This powerful technique uses the amphoteric nature of the starting material to remove neutral impurities.
-
Dissolve Crude Mixture: Dissolve the crude reaction mixture in a suitable organic solvent like DCM.
-
Basic Extraction: Transfer to a separatory funnel and extract with 1 N NaOH (aq). The desired acidic compound will deprotonate to the carboxylate salt and move into the aqueous layer, leaving neutral organic impurities behind in the DCM layer.
-
Separate Layers: Separate the aqueous layer containing your product salt. Discard the organic layer (or save for analysis of byproducts).
-
Wash Aqueous Layer: Wash the basic aqueous layer once with fresh DCM to remove any remaining neutral impurities.
-
Acidify and Re-extract: Cool the aqueous layer in an ice bath. Slowly acidify with concentrated HCl or 6N HCl with vigorous stirring until the pH is ~7 (or the isoelectric point). The product should precipitate or become significantly less water-soluble.
-
Isolate Product: Extract the now-neutral product back into fresh DCM or EtOAc (perform 3 extractions). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the purified acid.
References
-
Amide Workup. Biofilm Inhibitor Synthesis, LibreTexts. [Link]
-
3-Chloro-4-methylbenzoic Acid. PubChem, National Center for Biotechnology Information. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Library of Medicine. [Link]
-
4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. PubChem, National Center for Biotechnology Information. [Link]
- Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. echemi.com [echemi.com]
- 3. 3-Chloro-4-piperazinobenzoic Acid - Center Trades [centertrades.com]
- 4. 3-Chloro-4-piperazinobenzoic Acid - Biz Trade Circle [biztradecircle.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. hepatochem.com [hepatochem.com]
- 9. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid Analogs as Potent FGFR Inhibitors
This guide provides an in-depth comparison of fibroblast growth factor receptor (FGFR) inhibitors centered around the 3-chloro-4-(4-methyl-1-piperazinyl)benzoic acid scaffold, a key component of the potent pan-FGFR inhibitor, Infigratinib (BGJ398). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery. We will delve into the structure-activity relationships (SAR) that govern the potency and selectivity of these analogs, supported by experimental data and detailed protocols.
The Critical Role of FGFR Signaling in Oncology
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), is a pivotal regulator of essential cellular processes, including proliferation, differentiation, migration, and survival.[1] Under normal physiological conditions, the binding of fibroblast growth factors (FGFs) to their cognate FGFRs initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways.
However, aberrant FGFR signaling, driven by genetic alterations such as gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of solid tumors.[2][3] These alterations lead to constitutive kinase activity, fueling tumor growth and survival. Consequently, the development of small-molecule inhibitors that target the ATP-binding site of FGFRs has emerged as a promising therapeutic strategy.[1][3]
Diagram: Simplified FGFR Signaling Pathway
Caption: Overview of the FGFR signaling cascade and the point of intervention for ATP-competitive inhibitors.
Infigratinib (BGJ398): A Benchmark Inhibitor
Infigratinib (formerly NVP-BGJ398) is a potent and selective, ATP-competitive pan-FGFR inhibitor.[4][5] Its discovery marked a significant advancement in the targeted therapy of FGFR-driven cancers. The chemical architecture of Infigratinib is a testament to rational drug design, featuring a 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea structure.[1] This complex molecule was optimized from a series of N-aryl-N′-pyrimidin-4-yl ureas.[1] The 2,6-dichloro-3,5-dimethoxyphenyl moiety is crucial for maintaining high potency and selectivity against the FGFR kinase family.[1]
Comparative Analysis of Infigratinib Analogs
The development of Infigratinib involved a systematic exploration of the structure-activity relationship (SAR) to maximize potency against FGFR1, 2, and 3 while minimizing off-target effects.[1] Below, we compare Infigratinib (designated as Compound 1h in its discovery publication) with key analogs to illustrate the chemical nuances that dictate inhibitory activity.
Diagram: Core Scaffold and Analogs
Caption: A generalized workflow for the discovery and evaluation of novel FGFR kinase inhibitors.
Protocol 1: In Vitro FGFR Kinase Activity Assay (ADP-Glo™ Format)
This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP signal.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to produce a luminescent signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT). Dilute the FGFR enzyme, substrate (e.g., poly(E,Y) peptide), and ATP to desired concentrations in the kinase buffer.
-
Compound Plating: Prepare serial dilutions of the test compounds (e.g., Infigratinib and analogs) in a 384-well plate. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Kinase Reaction: Add the enzyme and substrate/ATP mixture to the wells containing the compounds. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background luminescence, normalize the data to the vehicle control, and plot the percent inhibition versus compound concentration. Calculate the IC₅₀ value using a non-linear regression model.
This protocol is adapted from Promega Corporation's technical manuals for the ADP-Glo™ Kinase Assay. [6][7][8]
Protocol 2: Cell Proliferation Assay (MTT Assay)
This cell-based assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity upon treatment with an inhibitor indicates cytotoxic or cytostatic effects.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells. [1][9] Step-by-Step Protocol:
-
Cell Seeding: Seed an FGFR-dependent cancer cell line (e.g., SNU-16, which has FGFR2 amplification) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO). Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 4 hours to allow formazan crystal formation. [9]4. Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [10]5. Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (media only). Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the EC₅₀ value.
Conclusion and Future Directions
The this compound scaffold, exemplified by the potent pan-FGFR inhibitor Infigratinib, represents a highly successful chemotype for targeting FGFR-driven cancers. The structure-activity relationship studies clearly indicate that the 2,6-dichloro-3,5-dimethoxy substitution pattern on the N-aryl ring is optimal for potent inhibition of FGFR1, 2, and 3. Minor modifications to this substitution pattern, such as the removal of a methoxy group or the introduction of bulkier substituents, lead to a significant reduction in potency. This underscores the precise structural requirements for effective binding within the FGFR ATP pocket.
Future research in this area could focus on optimizing the pharmacokinetic properties of these analogs, improving selectivity to spare certain FGFR isoforms (e.g., FGFR4 to reduce potential side effects), or developing covalent inhibitors based on this scaffold to achieve prolonged target engagement. The experimental workflows detailed in this guide provide a robust framework for the continued evaluation and development of the next generation of FGFR inhibitors.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Guagnano, V., Furet, P., Spanka, C., et al. (2011). Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 54(20), 7066-7083. [Link]
-
Brameld, K. A., Owens, T. D., Verner, E., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(15), 6516-6527. [Link]
-
Boichuk, S., Dunaev, P., Mustafin, I., et al. (2022). Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells. International Journal of Molecular Sciences, 23(6), 3362. [Link]
-
Goyal, L., Meric-Bernstam, F., Hollebecque, A., et al. (2020). Infigratinib in Patients With Advanced Cholangiocarcinoma With FGFR2 Gene Fusions/Translocations. JAMA Oncology, 6(3), 366-374. [Link]
-
infigratinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Infigratinib. (n.d.). PubChem. [Link]
-
Guagnano, V., Kauffmann, A., Wörle, H., et al. (2012). FGFR Genetic Alterations Predict for Sensitivity to NVP-BGJ398, a Selective Pan-FGFR Inhibitor. Cancer Discovery, 2(12), 1118-1133. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FGFR genetic alterations predict for sensitivity to NVP-BGJ398, a selective pan-FGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. infigratinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Infigratinib | C26H31Cl2N7O3 | CID 53235510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid and Alternative Building Blocks in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery program. The structure and functionality of these molecular fragments dictate not only the efficiency of the synthetic route but also the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid , a key intermediate in the synthesis of potent kinase inhibitors, with other relevant alternatives. By examining their chemical properties, synthetic utility, and the biological activities they impart, we aim to furnish researchers with the insights necessary to make informed decisions in their own development pipelines.
Introduction to the Core Scaffold: The Role of Substituted Benzoic Acids in Kinase Inhibition
Substituted benzoic acids are privileged scaffolds in the design of kinase inhibitors. The carboxylic acid moiety provides a convenient handle for amide bond formation, a cornerstone of many synthetic strategies, allowing for the facile coupling with amine-bearing heterocyclic cores that often serve as the hinge-binding element of the inhibitor. The substituents on the phenyl ring play a crucial role in modulating the physicochemical properties and biological activity of the molecule, influencing factors such as solubility, cell permeability, and target engagement.
This compound has emerged as a valuable building block, particularly in the development of fibroblast growth factor receptor (FGFR) inhibitors.[1] FGFRs are a family of receptor tyrosine kinases whose aberrant signaling is implicated in a variety of cancers.[2]
The Primary Comparator: 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid
A primary and highly relevant comparator to our topic compound is 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid . This building block is famously utilized in the synthesis of Imatinib , a cornerstone of targeted cancer therapy and a potent inhibitor of the Bcr-Abl tyrosine kinase. A key structural distinction between these two building blocks lies in the nature of the linker between the piperazine and benzoic acid moieties.
| Feature | This compound | 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid |
| Linker | Direct N-aryl bond | Methylene (-CH2-) spacer |
| Substitution | Chlorine at the 3-position | No substitution on the phenyl ring |
| Key Application | FGFR inhibitors (e.g., 1H-pyrazolo[3,4-b]pyridines) | Bcr-Abl inhibitors (e.g., Imatinib) |
| CAS Number | 1197193-33-1 | 106261-48-7 |
| Molecular Formula | C12H15ClN2O2 | C13H18N2O2 |
| Molecular Weight | 254.71 g/mol | 234.29 g/mol |
Structural and Synthetic Considerations: A Head-to-Head Analysis
The subtle structural differences between these two building blocks have significant implications for both their synthesis and their application in drug design.
Electronic Effects and Reactivity: The direct attachment of the electron-donating piperazine nitrogen to the aromatic ring in this compound increases the electron density of the phenyl ring. Conversely, the electron-withdrawing chlorine atom at the 3-position partially counteracts this effect. This electronic modulation can influence the reactivity of the carboxylic acid group during amide coupling reactions. In contrast, the methylene spacer in 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid isolates the benzoic acid from the direct electronic influence of the piperazine ring.
Conformational Flexibility: The methylene linker in the Imatinib precursor introduces a degree of conformational flexibility that is absent in the more rigid N-aryl linkage of the FGFR inhibitor building block. This difference in rigidity can be a critical factor in achieving the optimal binding orientation within the kinase active site.
The Role of the Chlorine Substituent: The chlorine atom in this compound serves multiple purposes. It can act as a bioisostere for a hydrogen atom, occupying a specific pocket within the target protein and potentially forming halogen bonds.[3][4] Its presence also modulates the lipophilicity and metabolic stability of the resulting inhibitor. Structure-activity relationship (SAR) studies of various kinase inhibitors have demonstrated that halogen substitution on phenyl rings can significantly impact potency and selectivity.[5][6][7]
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic utility of these building blocks in the preparation of kinase inhibitors.
Caption: General synthesis of a 1H-pyrazolo[3,4-b]pyridine FGFR inhibitor.
Caption: Simplified final step in the synthesis of Imatinib.
Experimental Protocols: Amide Bond Formation
The following protocols provide detailed, step-by-step methodologies for the amide coupling reactions that are central to the utility of these building blocks.
Protocol 1: HATU-Mediated Coupling for FGFR Inhibitor Synthesis
This protocol is representative of methods used for coupling benzoic acid derivatives with heterocyclic amines in the synthesis of FGFR inhibitors.[2][8][9]
Materials:
-
This compound (1.0 eq)
-
Substituted aminopyrazole (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of this compound in anhydrous DMF, add DIPEA and stir for 10 minutes at room temperature.
-
Add HATU to the mixture and continue stirring for another 15 minutes.
-
Add the substituted aminopyrazole to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: Acyl Chloride-Based Coupling for Imatinib Synthesis
This protocol is adapted from established synthetic routes to Imatinib, showcasing the conversion of the benzoic acid to a more reactive acyl chloride intermediate.[10]
Materials:
-
4-((4-Methyl-1-piperazinyl)methyl)benzoic acid (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Anhydrous DCM
-
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (1.0 eq)
-
Pyridine (2.0 eq)
Procedure:
-
Suspend 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid in anhydrous DCM.
-
Add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours to form the acyl chloride.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in anhydrous DCM and add pyridine.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by crystallization or column chromatography.
Comparative Biological Activity and Structure-Activity Relationships
The rigid, planar nature of the N-aryl linkage in FGFR inhibitors derived from this compound is often crucial for establishing key interactions within the ATP-binding pocket. The N(1)-H of the pyrazolopyridine core, for instance, is known to form a critical hydrogen bond with the hinge region of the kinase.[2] The orientation of the substituted phenyl ring, dictated by the rigid linker, is therefore paramount.
In the case of Imatinib, the flexibility afforded by the methylene spacer allows the 4-(4-methylpiperazin-1-yl)methylphenyl group to adopt a specific conformation that is optimal for binding to the inactive conformation of the Abl kinase. This is a hallmark of Type II kinase inhibitors.[11]
The choice between a direct N-aryl linkage and a methylene spacer, as well as the presence or absence of a chlorine substituent, will therefore depend on the specific topology of the target kinase's active site.
Conclusion and Future Perspectives
Both this compound and 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid are invaluable building blocks in the synthesis of kinase inhibitors. The former, with its rigid N-aryl linkage and chlorine substituent, is particularly well-suited for the development of potent FGFR inhibitors. The latter, featuring a more flexible methylene linker, remains a cornerstone in the synthesis of Type II kinase inhibitors like Imatinib.
The choice between these and other related building blocks should be guided by a thorough understanding of the target kinase's structure and the desired pharmacological profile. As our knowledge of the kinome deepens, the rational design and selection of such building blocks will continue to be a key driver of innovation in the development of next-generation targeted therapies. Future work in this area could involve the parallel synthesis of kinase inhibitor libraries using a diverse set of substituted piperazinyl benzoic acids to systematically explore the structure-activity landscape and identify novel inhibitors with improved potency and selectivity.
References
- Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Journal of Medicinal Chemistry, 2016, 59(17), 8138-8151.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 2018, 28(15), 2582-2586.
- Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. European Journal of Medicinal Chemistry, 2021, 213, 113178.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 2020, 193, 112211.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Drug Design and Research, 2019, 6(1), 1072.
- Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
- Bioisosteric Replacements. Cambridge MedChem Consulting.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery, 2021.
- Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. Journal of Medicinal Chemistry, 2021, 64(1), 630-644.
- Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 1996, 96(8), 3147-3176.
- Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition. Bioorganic & Medicinal Chemistry Letters, 2021, 36, 127823.
- NMI/MsCl‐Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2019, 4(21), 6549-6552.
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 2021, 26(23), 7179.
- Synthesis of new amides of the N-methylpiperazine series. Russian Journal of General Chemistry, 2015, 85(7), 1709-1716.
- Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Organic Letters, 2017, 19(14), 3747-3750.
- Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020, 2020(3), M1139.
- This compound. BOC Sciences.
- Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 2024, 10(1), 88.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic Chemistry: An Indian Journal, 2016, 12(4), 104.
- Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 2017, 60(1), 273-289.
- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 2024, 16(24), 2647-2662.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
Sources
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Pyrazolo[3,4-b]pyridines
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purine bases.[1] This core has served as a versatile template for the development of potent and selective inhibitors targeting a wide array of biological targets, including kinases, phosphodiesterases (PDEs), and other enzymes crucial in signal transduction pathways.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for 1H-pyrazolo[3,4-b]pyridine derivatives, focusing on how specific structural modifications influence their inhibitory activity against different enzyme families. We will delve into case studies, present comparative experimental data, and provide detailed protocols to illustrate the key principles guiding the optimization of this potent scaffold.
The 1H-Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold
The 1H-pyrazolo[3,4-b]pyridine ring system is a bicyclic heterocycle formed by the fusion of a pyrazole and a pyridine ring.[1][3] Its structural analogy to adenine and guanine allows it to function as an ATP-competitive inhibitor for many enzymes, particularly kinases.[1][4] The key to its versatility lies in the multiple positions available for substitution (N1, C3, C4, C5, and C6), which allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3]
Caption: General structure of the 1H-pyrazolo[3,4-b]pyridine scaffold with key positions for chemical modification highlighted.
Comparative SAR Analysis: Kinase vs. Phosphodiesterase Inhibition
To illustrate the scaffold's versatility, we will compare the SAR of 1H-pyrazolo[3,4-b]pyridines as inhibitors of two distinct enzyme classes: Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases, and Phosphodiesterase 4 (PDE4), a key enzyme in cyclic AMP (cAMP) metabolism.
Case Study 1: Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The 1H-pyrazolo[3,4-b]pyridine scaffold has been extensively explored to develop potent CDK1 and CDK2 inhibitors.[4][5]
Key SAR Insights for CDK Inhibition:
-
N1 Position (R¹): Substitution at the N1 position with a phenacyl group or related structures is crucial for high potency. Specifically, incorporating a 2,6-difluorophenyl group leads to a significant increase in inhibitory activity against CDK1 and CDK2.[5] This moiety is believed to form key hydrogen bonds within the ATP-binding pocket.[4][5]
-
C3 Position (R³): An amino group or a small alkylamino substituent at the C3 position is generally preferred. This group often acts as a hydrogen bond donor, interacting with the hinge region of the kinase.
-
C4 and C6 Positions (R⁴, R⁶): These positions are often substituted with groups that enhance solubility and fine-tune selectivity. For many CDK inhibitors based on this scaffold, these positions are occupied by hydrogen or small alkyl groups to maintain a streamlined fit into the ATP pocket.
Table 1: Comparative Activity of 1H-Pyrazolo[3,4-b]pyridine Analogs as CDK Inhibitors
| Compound | R¹ Substituent | R³ Substituent | CDK1/cycB IC₅₀ (nM) | CDK2/cycE IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| 1a | -CH₂C(O)Ph | -NH₂ | 85 | 110 | [4] |
| 1b (BMS-265246) | -CH₂C(O)(2,6-di-F-Ph) | -NH₂ | 6 | 9 | [5] |
| 1c | -CH₂C(O)(2-F-Ph) | -NH₂ | 20 | 25 |[5] |
Data synthesized from published literature.[4][5] The dramatic increase in potency observed with the 2,6-difluorophenyl substitution (Compound 1b ) highlights the critical role of this specific interaction.
Case Study 2: Phosphodiesterase 4 (PDE4) Inhibitors
PDE4 inhibitors are effective anti-inflammatory agents used in treating conditions like COPD. The 1H-pyrazolo[3,4-b]pyridine scaffold has also been adapted to create potent and selective PDE4 inhibitors, demonstrating a completely different SAR profile compared to CDK inhibitors.
Key SAR Insights for PDE4 Inhibition:
-
N1 Position (R¹): For PDE4 inhibition, the N1 position is often unsubstituted (R¹ = H) or contains a small alkyl group. Large aromatic groups, which are favorable for kinase inhibition, are generally detrimental to PDE4 activity.
-
C4 Position (R⁴): A key interaction for PDE4 inhibition involves a substituent at the C4 position. A carboxamide group, particularly one linked to a substituted pyridine ring (e.g., 3,5-dichloropyridine), has been shown to be highly effective.
-
C6 Position (R⁶): A bulky, hydrophobic group at the C6 position is often essential for potent PDE4 inhibition. This contrasts with the smaller substituents favored for CDK inhibitors.
Table 2: Comparative Activity of Pyrazolo[1,5-a]pyridine Analogs as PDE4 Inhibitors
| Compound | R⁴ Substituent | R⁶ Substituent | PDE4 pIC₅₀ | Reference |
|---|---|---|---|---|
| 2a | -C(O)NH(3,5-di-Cl-pyridyl) | -H | 8.5 | [1][6] |
| 2b | -COOH | -H | < 5.0 | [6] |
| 2c | -C(O)NH(phenyl) | -H | 7.2 |[6] |
Note: Data for a closely related pyrazolo[1,5-a]pyridine scaffold is presented to illustrate PDE4 SAR principles, as directly comparable data for the [3,4-b] isomer was limited in the search results. The principles of substitution at these positions are largely translatable.[6] The data clearly shows the necessity of the specific carboxamide (Compound 2a ) over a simple carboxylic acid (Compound 2b ) or a less substituted amide (Compound 2c ).[6]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, field-proven methodologies for the synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives.
Synthesis Workflow: General Procedure for 1,3-Disubstituted 1H-Pyrazolo[3,4-b]pyridines
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core often involves the construction of the pyridine ring onto a pre-existing 5-aminopyrazole precursor.[1] This is a robust and widely used strategy.[1]
Caption: A generalized workflow for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives.
Step-by-Step Protocol:
-
Condensation: To a solution of a 5-aminopyrazole derivative (1.0 eq) in a suitable solvent like glacial acetic acid or ethanol, add a 1,3-dicarbonyl compound (1.1 eq).[1] The choice of dicarbonyl compound will determine the substituents at the C4 and C6 positions.
-
Cyclization: Reflux the mixture for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This step forms the fused pyridine ring, often resulting in a 4-hydroxy or 6-hydroxy pyrazolopyridine (a pyridone tautomer).[3]
-
Purification: After cooling, the product often precipitates. It can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried. Further purification can be achieved by recrystallization or column chromatography.
-
Functionalization (Optional): If further modification is needed (e.g., at the C4 position for PDE inhibitors), the hydroxyl group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Nucleophilic Substitution: The resulting chloro-substituted intermediate can then be reacted with various nucleophiles (amines, thiols, etc.) in the presence of a base (e.g., diisopropylethylamine) to install the desired functional groups.
This protocol is a generalized representation. Specific reaction conditions, solvents, and temperatures must be optimized based on the specific substrates used.
Biological Assay: In Vitro Kinase Inhibition Assay (Example: CDK2)
This protocol describes a standard, self-validating method to determine the in vitro inhibitory potency (IC₅₀) of a test compound against a specific kinase.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme
-
Histone H1 protein (substrate)
-
[γ-³³P]ATP (radioactive phosphate donor)
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates
-
Scintillation counter
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer.
-
Add Components: Add the test compound dilutions, followed by the substrate (Histone H1) and the CDK2/Cyclin E enzyme.
-
Initiate Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP. The final reaction volume is typically 25-50 µL. Allow the reaction to proceed at 30°C for a set time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.
-
Capture Substrate: Transfer the reaction mixture to a filter plate, which captures the phosphorylated Histone H1 substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Quantification: After drying the plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. The IC₅₀ value, the concentration at which 50% of the enzyme activity is inhibited, is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The 1H-pyrazolo[3,4-b]pyridine scaffold is a testament to the power of privileged structures in drug discovery. As demonstrated, subtle modifications at specific positions can dramatically shift the therapeutic application from oncology (CDK inhibition) to anti-inflammatory (PDE inhibition). The SAR for kinase inhibition is often driven by substitutions at the N1 and C3 positions that interact with the ATP-binding site, while PDE inhibition relies more heavily on functionalization at the C4 and C6 positions.
Future research will likely focus on developing derivatives with improved selectivity profiles to minimize off-target effects. For kinase inhibitors, this means achieving selectivity not only against other kinase families but also among closely related CDKs. For PDE inhibitors, enhancing selectivity against different PDE isoenzymes remains a key goal. The continued exploration of novel substitutions on this versatile core, guided by the comparative SAR principles outlined here, promises to yield new and improved therapeutic agents.
References
-
Alcaraz, M. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link][3][7]
-
Alcaraz, M. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (NIH). Available at: [Link][1]
-
Misra, R. N. et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-6. Available at: [Link][4]
-
Misra, R. N. et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters, 13(14), 2405-8. Available at: [Link][5]
-
Aoki, M. et al. (2003). Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 13(24), 4453-7. Available at: [Link][6]
-
Liu, N. et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link][8][9]
-
Wang, C. et al. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. Available at: [Link][10][11]
-
Abdel-Wahab, B. F. et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic Chemistry, 67, 43-56. Available at: [Link][12]
-
Rani, P. et al. (2015). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. Available at: [Link][13]
-
Papakonstantinou, I. et al. (2020). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 25(23), 5746. Available at: [Link][14]
-
ResearchGate. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link][2]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Kinase Selectivity Profiling of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of kinase inhibitor discovery, certain chemical scaffolds emerge as "privileged structures" due to their inherent ability to bind to the ATP pocket of various kinases. The 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid moiety is one such scaffold of growing interest. Its utility has been demonstrated as a key reagent in the synthesis of potent 1H-pyrazolo[3,4-b]pyridines, which function as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a critical target in oncology[1]. The inherent structural motifs—a substituted benzene ring, a piperazine group common in successful kinase inhibitors like Imatinib[2], and a modifiable carboxylic acid—present a versatile platform for developing novel, selective kinase inhibitors.
This guide provides a comprehensive framework for the systematic kinase selectivity profiling of novel derivatives based on this core structure. We will move beyond simple data reporting to explain the causality behind experimental choices, presenting a self-validating workflow from initial biochemical screening to confirmation of target engagement in a cellular environment. We will compare the hypothetical performance of newly synthesized derivatives against the parent compound and a known benchmark inhibitor, providing researchers with a practical roadmap for advancing their drug discovery programs.
The Strategic Imperative: Why Develop and Profile Derivatives?
The journey from a promising chemical scaffold to a clinical candidate is paved with meticulous optimization. The primary goals for synthesizing derivatives from the this compound core are:
-
Enhancing Potency: To increase the binding affinity and inhibitory activity against the primary kinase target(s) (e.g., FGFR family).
-
Improving Selectivity: To minimize off-target effects by reducing activity against other kinases across the kinome. High selectivity is crucial for reducing the risk of toxicity and other adverse effects[3].
-
Optimizing Drug-like Properties: To improve physicochemical and pharmacokinetic parameters (e.g., solubility, cell permeability, metabolic stability) that are essential for in vivo efficacy.
Our comparative analysis will focus on a hypothetical series of compounds to illustrate this process:
-
Compound A: The parent scaffold, this compound.
-
Derivative 1 (CHM-D1): An amide derivative designed to probe interactions within the ATP-binding site, potentially targeting FGFR1.
-
Derivative 2 (CHM-D2): A second-generation amide derivative, modified to enhance selectivity over structurally related kinases like VEGFR2.
-
Comparator (Staurosporine): A well-known, potent, but non-selective kinase inhibitor used as a control to benchmark the broad-spectrum activity.
The Kinase Profiling Workflow: A Multi-Step Strategy
A robust profiling strategy involves a tiered approach, moving from a broad, high-level view to a deep, quantitative analysis of specific targets. This ensures that resources are focused on the most promising candidates.
Caption: A tiered workflow for kinase inhibitor profiling.
Comparative Data Analysis
The following tables present hypothetical data for our compound series, illustrating how results at each stage of the workflow are interpreted to guide decision-making.
Table 1: Primary Kinome Scan (% Inhibition at 1 µM)
This initial screen provides a bird's-eye view of selectivity. The goal is to identify potent activity against the desired target (FGFR1) while minimizing activity elsewhere. Commercial services offer comprehensive panels covering over 400 kinases[3][4].
| Kinase Target | Compound A (Parent) | CHM-D1 (Derivative 1) | CHM-D2 (Derivative 2) | Staurosporine (Comparator) |
| FGFR1 | 15% | 92% | 95% | 99% |
| VEGFR2 | 12% | 75% | 25% | 98% |
| EGFR | 5% | 18% | 10% | 95% |
| SRC | 8% | 25% | 12% | 97% |
| CDK2 | 2% | 11% | 5% | 96% |
| ABL1 | 10% | 30% | 15% | 99% |
Insight: As hypothesized, the parent scaffold (Compound A) is largely inactive. CHM-D1 shows potent inhibition of the target FGFR1 but also significant off-target activity against VEGFR2 and ABL1. CHM-D2 maintains high potency against FGFR1 while demonstrating markedly improved selectivity, with significantly reduced inhibition of VEGFR2 and other kinases. Staurosporine shows broad, non-selective inhibition as expected.
Table 2: Dose-Response Analysis (IC₅₀ Values in nM)
Hits from the primary screen are advanced to determine their potency (IC₅₀). This quantitative measure is critical for comparing compounds and establishing structure-activity relationships (SAR).
| Kinase Target | CHM-D1 IC₅₀ (nM) | CHM-D2 IC₅₀ (nM) |
| FGFR1 | 55 | 48 |
| VEGFR2 | 250 | > 5,000 |
| ABL1 | 800 | > 10,000 |
Insight: The IC₅₀ data confirms the findings from the primary screen. Both derivatives are potent against FGFR1. However, CHM-D2 is >100-fold more selective for FGFR1 over VEGFR2 compared to CHM-D1, making it a much more promising candidate for further development.
Table 3: Cellular Target Engagement (CETSA® Thermal Shift)
Biochemical assays are essential, but they don't guarantee a compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring the thermal stabilization of a target protein upon ligand binding[5][6]. A positive shift in the apparent melting temperature (Tagg) indicates direct target engagement[7].
| Compound (at 10 µM) | Target Protein | ΔTagg (°C) vs. Vehicle | Interpretation |
| CHM-D1 | FGFR1 | + 5.8°C | Strong Target Engagement |
| CHM-D2 | FGFR1 | + 6.5°C | Strong Target Engagement |
| CHM-D2 | VEGFR2 | + 0.3°C | No Significant Engagement |
Insight: The CETSA data provides crucial validation. Both CHM-D1 and CHM-D2 clearly engage and stabilize the FGFR1 protein in intact cells. Importantly, CHM-D2 does not cause a thermal shift for VEGFR2, confirming that its biochemical selectivity translates to a cellular context. This builds confidence that the observed cellular phenotype is due to on-target FGFR1 inhibition.
Caption: Inhibition of the FGFR signaling cascade by a selective inhibitor.
Experimental Methodologies: Self-Validating Protocols
The trustworthiness of profiling data hinges on robust and well-controlled experimental protocols.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This luminescent assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is a universal method applicable to nearly any kinase[8].
Causality: The assay is performed in two steps. First, the ADP-Glo™ Reagent stops the kinase reaction and eliminates the remaining ATP. This is critical because any leftover ATP would create a background signal. Second, the Kinase Detection Reagent converts the ADP produced by the kinase into ATP, which is then used in a luciferase reaction to generate light. The amount of light is directly proportional to the amount of ADP produced, and thus to the kinase activity[9].
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compounds (e.g., CHM-D1, CHM-D2) in DMSO. The highest concentration might be 100 µM.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution (e.g., FGFR1 kinase and a suitable peptide substrate in kinase reaction buffer).
-
Inhibitor Addition: Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of 1x ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase to accurately determine IC₅₀ values for ATP-competitive inhibitors. Incubate for 60 minutes at room temperature.
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction[10]. Incubate for 40 minutes at room temperature to allow for complete depletion of the unused ATP.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescence reaction[9][10]. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to % inhibition relative to DMSO controls. Plot % inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This method assesses target engagement in a cellular or tissue environment by measuring changes in protein thermal stability upon ligand binding[11][12].
Causality: The principle is that when a ligand binds to its target protein, the resulting complex is more resistant to heat-induced denaturation[5]. By heating cells to various temperatures, one can create a "melting curve" for the protein of interest. A shift in this curve to a higher temperature in the presence of a compound is direct evidence of target engagement in a physiological context[6].
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing FGFR1) to ~80% confluency. Treat the cells with the test compound (e.g., 10 µM CHM-D2) or vehicle (DMSO) for 1-2 hours under normal culture conditions.
-
Heating Step: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells to release the intracellular proteins. This can be achieved by freeze-thaw cycles or the addition of a mild lysis buffer.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the heat-denatured, aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Detection: Analyze the amount of the target protein (e.g., FGFR1) remaining in the soluble fraction using a standard protein detection method like Western Blot or ELISA.
-
Data Analysis: For each temperature point, quantify the band intensity (for Western Blot) and normalize it to the intensity at the lowest temperature (no denaturation). Plot the normalized soluble protein fraction against temperature to generate melting curves for both vehicle- and compound-treated samples. The difference in the temperature at which 50% of the protein is denatured (Tagg) is the thermal shift (ΔTagg).
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for the kinase selectivity profiling of novel derivatives of this compound. Through our hypothetical case study, we demonstrated how a tiered workflow—combining broad kinome screening, quantitative IC₅₀ determination, and cellular target engagement validation—enables the identification of potent and selective clinical candidates. The hypothetical derivative CHM-D2 emerged as a superior compound due to its high on-target potency and excellent selectivity profile, which was confirmed in a cellular context using CETSA®.
The logical progression from biochemical activity to cellular validation provides a high degree of confidence in the mechanism of action. This self-validating system is essential for making informed decisions in a drug discovery pipeline, ensuring that only the most promising compounds, with the highest probability of success, are advanced toward preclinical studies. The versatile nature of the parent scaffold suggests that further derivatization could yield inhibitors for a wide range of other kinase targets, making this a fertile area for future research.
References
- Protein kinase profiling assays: a technology review. (n.d.). PubMed.
- scanELECT® Kinase Selectivity & Profiling Assay Panel. (n.d.). Eurofins Discovery.
- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. (n.d.). Promega Corporation.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine SIRT5 Inhibitor Target Engagement. (n.d.). Benchchem.
- Kinase Selectivity Profiling Systems—General Panel. (n.d.). Promega Corporation.
- ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.). Promega Corporation.
- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
- ADP-Glo™ Kinase Assay Protocol. (n.d.). Promega Corporation.
- Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.
- This compound. (n.d.). MilliporeSigma.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate.
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. (n.d.). NIH.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. (2008). NCBI.
Sources
- 1. usbio.net [usbio.net]
- 2. [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. annualreviews.org [annualreviews.org]
- 7. news-medical.net [news-medical.net]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of FGFR Inhibitors: An In-Depth Analysis of Scaffolds and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of FGFR Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in cellular processes such as proliferation, differentiation, and angiogenesis.[1] Dysregulation of the FGFR signaling pathway is a key oncogenic driver in a variety of cancers, making it a compelling target for therapeutic intervention. The development of small molecule inhibitors targeting FGFRs has marked a significant advancement in precision oncology, with several agents now approved for clinical use.[2]
This guide provides a comparative analysis of the efficacy of different classes of FGFR inhibitors. While the initial focus of this guide was to be on inhibitors synthesized from a 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid scaffold, a comprehensive review of the scientific literature did not yield specific, well-characterized FGFR inhibitors directly derived from this starting material. However, the (4-methyl-1-piperazinyl)benzoic acid moiety is a well-established pharmacophore present in numerous kinase inhibitors, valued for its ability to improve solubility, cell permeability, and target engagement.[3] One notable example of a drug containing a similar structural element is Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[4] Therefore, this guide will broaden its scope to examine the efficacy of FGFR inhibitors containing the piperazine moiety and compare them against other prominent FGFR inhibitor scaffolds.
We will delve into the intricacies of the FGFR signaling pathway, present a comparative analysis of the preclinical and clinical efficacy of various inhibitors, provide detailed experimental protocols for assessing their performance, and offer insights into the structure-activity relationships that govern their potency and selectivity.
The FGFR Signaling Pathway: A Network of Oncogenic Signals
Understanding the FGFR signaling cascade is fundamental to appreciating the mechanism of action of its inhibitors. The pathway is initiated by the binding of Fibroblast Growth Factors (FGFs) to the extracellular domain of FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation cascade activates several downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which collectively drive cell proliferation, survival, and migration.[5][6]
Caption: The FGFR signaling pathway, illustrating the downstream cascades activated upon ligand binding.
Comparative Efficacy of FGFR Inhibitors
The landscape of FGFR inhibitors can be broadly categorized into two main groups: pan-FGFR inhibitors, which target multiple FGFR isoforms, and selective FGFR inhibitors, which are designed to target specific isoforms. The choice between a pan-FGFR inhibitor and a selective inhibitor often depends on the specific genetic alterations driving the cancer and the desire to minimize off-target toxicities.[7]
Pan-FGFR Inhibitors
These inhibitors are designed to block the activity of multiple FGFR isoforms (FGFR1, 2, 3, and often 4). Their broad activity can be advantageous in tumors where multiple FGFR isoforms are dysregulated.
| Inhibitor | Predominant Scaffolds | Key Efficacy Data (IC50) | Notable Clinical Trial Results |
| Erdafitinib | Naphthyridine | FGFR1: 2.5 nM, FGFR2: 4.5 nM, FGFR3: 3.1 nM | Approved for metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 alterations. Showed a 40% overall response rate in a Phase 2 study.[2] |
| Infigratinib | Pyrimidine | FGFR1: 1.1 nM, FGFR2: 1.0 nM, FGFR3: 1.5 nM | Approved for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[8] |
| Pemigatinib | Pyrido[2,3-d]pyrimidine | FGFR1: 0.4 nM, FGFR2: 0.5 nM, FGFR3: 1.2 nM | Approved for adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[8] |
| Dovitinib | Phenylamino-pyrrolo[2,1-f][5][9][10]triazine | FGFR1: 8 nM, FGFR2: 11 nM, FGFR3: 9 nM, VEGFR2: 13 nM | Showed antitumor efficacy in GIST xenograft models.[11] |
Selective FGFR Inhibitors
To mitigate off-target effects, efforts have been made to develop inhibitors with greater selectivity for specific FGFR isoforms. This is particularly relevant as inhibition of certain isoforms is associated with specific toxicities (e.g., hyperphosphatemia with FGFR1 inhibition).[7]
| Inhibitor | Target Selectivity | Key Efficacy Data (IC50) | Rationale for Selectivity |
| Vepugratinib (LY3866288) | FGFR3 | - | Aims to reduce off-target toxicities seen with pan-FGFR inhibitors, such as ocular and skin toxicities.[7] |
| Futibatinib (TAS-120) | Irreversible pan-FGFR (covalent) | FGFR1: 2.9 nM, FGFR2: 1.6 nM, FGFR3: 3.0 nM, FGFR4: 21 nM | Covalent binding provides prolonged target inhibition.[12] |
| Fisogatinib (BLU-554) | FGFR4 | 13 nM | Designed for hepatocellular carcinoma where the FGF19-FGFR4 signaling axis is often dysregulated. |
The Role of the Piperazine Moiety in Kinase Inhibition
The piperazine ring is a common structural motif in many kinase inhibitors. Its presence can confer several advantageous properties:
-
Improved Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which often enhances aqueous solubility and oral bioavailability.[3]
-
Versatile Synthetic Handle: The piperazine scaffold provides a readily modifiable point for synthetic chemists to introduce various substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[13]
-
Key Binding Interactions: The piperazine nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors.[14]
While a direct lineage from this compound to a specific FGFR inhibitor is not readily apparent in the literature, the broader (4-methyl-1-piperazinyl)benzoic acid substructure is a key component of inhibitors like Imatinib, demonstrating its utility in achieving high-affinity kinase binding.[4] The structure-activity relationship studies of various kinase inhibitors have consistently highlighted the importance of the piperazine moiety for optimal biological activity.[15]
Experimental Protocols for Efficacy Assessment
The evaluation of FGFR inhibitor efficacy relies on a series of well-established in vitro and in vivo assays. The following protocols provide a framework for these assessments.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific FGFR isoform.
Caption: A generalized workflow for an in vitro FGFR kinase assay.
Step-by-Step Protocol (Adapted from ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a solution of the recombinant human FGFR enzyme in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
-
Prepare a solution of the substrate (e.g., poly(Glu-Tyr)) in kinase buffer.
-
Prepare a solution of ATP at the desired concentration (often at the Km for ATP) in kinase buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by dilution in kinase buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the FGFR enzyme solution.
-
Add the test inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Dovitinib).
-
Add the substrate solution to all wells.
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines with known FGFR alterations.
Step-by-Step Protocol (e.g., using MTT or CellTiter-Glo®):
-
Cell Culture and Plating:
-
Culture cancer cell lines with known FGFR alterations (e.g., SNU-16 for FGFR2 amplification) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the FGFR inhibitor in the cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
In Vivo Xenograft Models
To evaluate the efficacy of an FGFR inhibitor in a living organism, tumor xenograft models are commonly used.[16][17][18]
Generalized Protocol:
-
Cell Implantation:
-
Human cancer cells with FGFR alterations are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[16]
-
-
Tumor Growth and Treatment:
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The FGFR inhibitor is administered orally or via injection according to a predetermined schedule and dose. The control group receives a vehicle.[16]
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers.
-
Animal body weight and overall health are monitored.
-
At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for downstream signaling markers).[17]
-
Conclusion: A Multifaceted Approach to Targeting FGFR
The development of FGFR inhibitors has provided a valuable therapeutic option for patients with specific, genetically defined cancers. While the direct synthesis of a leading FGFR inhibitor from this compound remains to be explicitly documented in the public domain, the broader (4-methyl-1-piperazinyl)benzoic acid moiety is a testament to the importance of this chemical scaffold in designing effective kinase inhibitors.
The choice between a pan-FGFR inhibitor and a more selective agent is a key consideration in drug development, with a trade-off between broad efficacy and potential for off-target toxicities. As our understanding of the nuances of FGFR signaling and the mechanisms of resistance deepens, the development of next-generation inhibitors and rational combination therapies will be crucial to improving patient outcomes. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel FGFR inhibitors, ensuring a rigorous and data-driven approach to drug discovery.
References
- Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (URL not available)
- Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC - NIH. (URL not available)
- Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. (URL not available)
- Intracellular signalling pathways downstream of FGFRs After...
- The FGFR pathway-regulation and downstream signalling. Overview of the...
- Application Notes and Protocols for In Vivo Administration of FGFR4 Inhibitors in Mouse Models - Benchchem. (URL not available)
- Exploring 4-[(4-Methyl-1-piperazinyl)
- Application Notes and Protocols for FP-1039 In Vivo Xenograft Models - Benchchem. (URL not available)
-
Efficacy and safety of selective pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitors in FGFR-altered urothelial carcinoma - PubMed. [Link]
-
The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients - Annals of Clinical Case Reports. [Link]
- Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - AACR Journals. (URL not available)
- In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC - NIH. (URL not available)
- The structure–activity relationship of the tested rhodanine–piperazine hybrids against breast cancer cell lines.
- Xenograft mouse model shows FGFR inhibition efficacy in vivo. A,...
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. [Link]
- Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors - AACR Journals. (URL not available)
- How FGFR isoform selectivity may shape the therapeutic window - VJOncology. (URL not available)
- The structure‐activity relationship of anticancer activity piperazine derivatives.
- Structure-activity relationship of piperazine-linked aminopyridine 6.
-
Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. anncaserep.com [anncaserep.com]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. vjoncology.com [vjoncology.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid Derivatives as Kinase Inhibitors
In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of precision medicine. Within this domain, compounds derived from the versatile scaffold, 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid, have garnered significant attention. This guide provides a comprehensive comparison of the biological activity of a promising class of these derivatives, the 1H-pyrazolo[3,4-b]pyridines, which have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).
This analysis will delve into the rationale behind their design, their synthesis, a direct comparison of their in vitro efficacy against established FGFR inhibitors, and the structure-activity relationships that govern their potency. The objective is to equip researchers, scientists, and drug development professionals with a critical evaluation of these compounds and their potential as next-generation anticancer agents.
The Rationale: Targeting Aberrant FGFR Signaling
The FGFR signaling pathway plays a pivotal role in normal cellular processes, including proliferation, differentiation, and angiogenesis. However, aberrant activation of this pathway, through mutations, gene amplifications, or fusions, is a known driver in a multitude of human cancers, including bladder, lung, and breast carcinomas. This makes the FGFR family of receptor tyrosine kinases a compelling target for therapeutic intervention.
The 1H-pyrazolo[3,4-b]pyridine core, accessible from this compound, has been identified as a privileged scaffold for kinase inhibition due to its structural similarity to the adenine core of ATP, enabling it to competitively bind to the ATP-binding pocket of kinases like FGFR.[1] The strategic incorporation of the 3-Chloro-4-(4-methyl-1-piperazinyl)phenyl moiety is designed to enhance potency and selectivity, as well as to improve the pharmacokinetic properties of the final compounds.
Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives: A General Workflow
The synthesis of the target 1H-pyrazolo[3,4-b]pyridine derivatives typically commences with the reaction of a substituted aniline with a pyrazole precursor, followed by cyclization to form the core heterocyclic system. The this compound is then coupled to this core to yield the final products. A generalized synthetic workflow is depicted below.
Sources
A Head-to-Head Comparison of Substituted Benzoic Acids in the Synthesis of FGFR Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
The synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors is a cornerstone of modern oncology research. A critical component in the structure of many of these inhibitors is a substituted benzoic acid moiety, which plays a pivotal role in binding to the kinase domain. The choice of substitution on the benzoic acid ring significantly impacts not only the inhibitor's biological activity but also the efficiency and feasibility of its chemical synthesis. This guide provides a detailed, head-to-head comparison of various substituted benzoic acids utilized in the synthesis of FGFR inhibitors, supported by experimental insights and methodologies.
The Critical Role of the Benzoic Acid Moiety in FGFR Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when dysregulated, can drive the growth and proliferation of various cancers.[1][2] Small molecule inhibitors targeting the ATP-binding site of the FGFR kinase domain have emerged as a promising therapeutic strategy.[3][4] Within this context, the substituted phenyl group, often derived from a corresponding benzoic acid, is crucial for achieving high potency and selectivity. For instance, the 3,5-dimethoxyphenyl group has been identified as a key feature for selectivity towards FGFR kinases over other related kinases like PDGFR, Src, and Abl.[5] This moiety typically inserts into a hydrophobic pocket within the kinase domain, highlighting the importance of the substitution pattern on the benzoic acid ring.[3]
Comparative Analysis of Key Substituted Benzoic Acids
The selection of a substituted benzoic acid as a starting material or key intermediate in FGFR inhibitor synthesis is a critical decision. This choice influences reaction pathways, yields, and the ultimate pharmacological profile of the final compound. Below is a comparative analysis of several noteworthy substituted benzoic acids.
3,5-Dimethoxybenzoic Acid and its Derivatives
Prevalence and Significance: 3,5-Dimethoxybenzoic acid is a frequently employed starting material in the synthesis of numerous FGFR inhibitors. Its corresponding aniline derivative, 3,5-dimethoxyaniline, is a key building block for the approved drug Infigratinib.[6] The two methoxy groups are strategically positioned to enhance binding affinity and selectivity.[5]
Synthetic Utility and Performance: In the synthesis of novel benzamide-based FGFR1 inhibitors, 4-bromo-2-nitrobenzoic acid was reacted with 3,5-dimethoxyaniline (derived from 3,5-dimethoxybenzoic acid) via amide condensation as an initial step.[3] This highlights the utility of this scaffold in forming crucial amide linkages. Furthermore, the synthesis of Infigratinib involves a multi-step conversion of 3,5-dimethoxyaniline to 2,6-dichloro-3,5-dimethoxyaniline, which is then incorporated into the final molecule.[6]
Structure-Activity Relationship (SAR) Insights: The methoxy groups at the 3 and 5 positions are electron-donating, which can influence the electronic properties of the aromatic ring and its interactions within the FGFR binding pocket.[7] The addition of other substituents, such as halogens, can further modulate activity. For example, the introduction of fluorine atoms to the dimethoxybenzene ring in some inhibitor series led to a slight increase in IC50 activity.[8]
2,6-Difluoro-3,5-dimethoxybenzoic Acid
Application in Advanced Inhibitors: This fluorinated analog is a key component in the synthesis of the approved FGFR inhibitor Pemigatinib.[9] The presence of fluorine atoms can enhance metabolic stability and binding affinity.
Synthetic Route and Considerations: The synthesis of Pemigatinib involves the preparation of 3-(2,6-difluoro-3,5-dimethoxyphenyl)-...-urea intermediates.[9] One reported synthesis of a key aniline precursor starts from methyl 3,5-dimethoxybenzoate, which undergoes fluorination, saponification, and a Curtius rearrangement to yield the desired aniline.[10] This multi-step process underscores the increased complexity that can be associated with highly substituted benzoic acid derivatives.
Performance and SAR: The difluoro-dimethoxy substitution pattern in Pemigatinib is critical for its potent and selective inhibition of FGFR. The fluorine atoms can participate in favorable interactions within the ATP binding site and improve the overall pharmacokinetic profile of the drug.
4-Bromo-2-nitrobenzoic Acid
A Versatile Starting Point: As demonstrated in the development of novel 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, this compound serves as a versatile scaffold.[3] The bromo and nitro groups offer handles for subsequent chemical modifications.
Synthetic Strategy and Yields: The initial step in the synthesis of these novel inhibitors involved an amide condensation with 3,5-dimethoxyaniline.[3] The nitro group was subsequently reduced to an amine, which then allowed for the introduction of various side chains to explore the structure-activity relationship. While specific yield data for each step is not always detailed in initial discovery papers, the successful synthesis of a series of compounds highlights the viability of this approach.[3]
SAR Implications: The bromine atom can serve as a point for further diversification through cross-coupling reactions. The initial nitro group, and its subsequent reduction to an amine, provides a crucial site for building out the rest of the inhibitor structure and influencing its interaction with the solvent-exposed region of the kinase.[3]
Quantitative Comparison of Substituted Benzoic Acids in FGFR Inhibitor Synthesis
| Substituted Benzoic Acid Derivative | Representative Final Product(s) | Key Synthetic Reaction(s) | Noteworthy SAR Contributions | Reported Potency (IC50) of Final Compound(s) |
| 3,5-Dimethoxybenzoic Acid / Aniline | Infigratinib, Novel Benzamides[3][6] | Amide condensation, Acylation, Chlorination[3][6] | Provides key hydrophobic interactions and selectivity for FGFR.[3][5] | Nanomolar inhibition of FGFR1-4.[6] For novel benzamide C9, IC50 of 1.25 - 2.31 µM against various NSCLC cell lines.[11] |
| 2,6-Difluoro-3,5-dimethoxybenzoic Acid | Pemigatinib[9] | Multi-step synthesis involving fluorination, saponification, and Curtius rearrangement to form the corresponding aniline.[10] | Fluorine atoms can enhance metabolic stability and binding affinity. | Low nanomolar inhibitory activity against FGFR.[10] |
| 4-Bromo-2-nitrobenzoic Acid | Novel 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives[3] | Amide condensation, Nitro reduction.[3] | Bromo and amino (from nitro) groups serve as handles for further chemical modification and SAR exploration.[3] | Compound C9 showed IC50 values in the low micromolar range against NSCLC cell lines.[3][11] |
Experimental Protocols
Representative Synthesis of a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide Intermediate
Objective: To synthesize the core benzamide scaffold for a series of novel FGFR1 inhibitors.[3]
Materials:
-
4-bromo-2-nitrobenzoic acid
-
3,5-dimethoxyaniline
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or another suitable base
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Acid Chloride Formation (if using SOCl₂): In a round-bottom flask, suspend 4-bromo-2-nitrobenzoic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve 3,5-dimethoxyaniline and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the aniline solution to 0°C in an ice bath.
-
Slowly add the acid chloride solution to the aniline solution dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 4-bromo-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide intermediate.
Visualization of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of FGFR inhibitors highlighting the key amide coupling step involving a substituted benzoic acid.
Conclusion
The choice of substituted benzoic acid is a pivotal decision in the synthesis of FGFR inhibitors, with profound implications for both the synthetic route and the biological activity of the final compound. While 3,5-dimethoxybenzoic acid and its derivatives are well-established for their ability to confer high potency and selectivity, other analogs like 4-bromo-2-nitrobenzoic acid offer strategic advantages for library synthesis and SAR exploration. A thorough understanding of the structure-activity relationships and the synthetic nuances associated with each class of substituted benzoic acids is essential for the rational design and efficient development of the next generation of FGFR-targeted cancer therapies.
References
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed. [Link]
-
A Structure-guided Approach to Creating Covalent FGFR Inhibitors. PMC. [Link]
-
Design, synthesis, and biological evaluation of selective covalent inhibitors of FGFR4. European Journal of Medicinal Chemistry. [Link]
-
Pemigatinib – Mechanism of Action and Synthesis. YouTube. [Link]
-
Design of new FGFR inhibitors. ResearchGate. [Link]
-
Synthesis of Pemigatinib. ResearchGate. [Link]
-
Pemigatinib | New Drug Approvals. FDA. [Link]
-
Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Identification of Infigratinib as a Potent Reversible Inhibitor and Mechanism-Based Inactivator of CYP2J2: Nascent Evidence for a Potential In Vivo Metabolic Drug-Drug Interaction with Rivaroxaban. Drug Metabolism and Disposition. [Link]
-
Synthesis of infigratinib (50). ResearchGate. [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules. [Link]
-
Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. Acta Pharmaceutica Sinica B. [Link]
-
infigratinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. White Rose Research Online. [Link]
-
Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. [Link]
-
Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. PubMed. [Link]
-
Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. Journal of Medicinal Chemistry. [Link]
-
Design and Synthesis of Fibroblast Growth Factor Receptor (FGFR) and Histone Deacetylase (HDAC) Dual Inhibitors for the Treatment of Cancer. ResearchGate. [Link]
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Infigratinib: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid in Modern Drug Design
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibitors, the selection of optimal building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the myriad of scaffolds available to medicinal chemists, the substituted piperazinylbenzoic acid moiety has emerged as a privileged structure. This guide provides an in-depth technical comparison of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid, elucidating its advantages over other alternatives through a synthesis of established principles and supporting experimental data.
The Piperazine Moiety: A Cornerstone of "Drug-Likeness"
The piperazine ring is a recurring motif in numerous FDA-approved drugs, and for good reason. Its unique physicochemical properties make it a valuable component for enhancing the developability of a drug candidate.[1] The two nitrogen atoms within the six-membered ring can be protonated at physiological pH, which often leads to improved aqueous solubility and oral bioavailability.[2] This basicity also allows for crucial interactions with biological targets, such as forming salt bridges with acidic residues in a protein's binding pocket.
Moreover, the piperazine scaffold offers a rigid, yet conformationally adaptable, linker that can orient pharmacophoric groups in a precise three-dimensional arrangement to maximize target engagement.[2] Its synthetic tractability further enhances its appeal, allowing for the straightforward introduction of diverse substituents to fine-tune a compound's properties.[1]
Deconstructing this compound: A Trifecta of Advantageous Features
The subject of this guide, this compound, is not merely a generic piperazine-containing molecule. Each of its constituent parts—the chlorinated benzoic acid, the N-methylpiperazine, and their specific substitution pattern—contributes to a unique set of properties that render it a highly effective component in drug design, particularly for kinase inhibitors targeting aberrant cell signaling pathways in oncology. One notable application of this reagent is in the synthesis of 1H-pyrazolo[3,4-b]pyridines, which are potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy.[3]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 254.71 g/mol | [4] |
| XLogP3 | 1.79 | [4] |
| Hydrogen Bond Donors | 1 | Echemi |
| Hydrogen Bond Acceptors | 4 | Echemi |
| Rotatable Bond Count | 2 | [4] |
These properties are indicative of a compound with good potential for oral bioavailability, falling within the parameters of Lipinski's Rule of Five.
Comparative Analysis: The Structural Edge
To appreciate the advantages of this compound, it is instructive to compare it with hypothetical structural analogs where each key feature is altered.
| Feature | This compound | Alternative 1: Unsubstituted Benzoic Acid Moiety | Alternative 2: Different N-Substituent (e.g., N-ethyl) | Alternative 3: Different Halogen (e.g., Fluorine) |
| Target Interaction | The chloro group can form specific halogen bonds with the target protein, enhancing binding affinity. | Lacks the potential for halogen bonding, potentially leading to lower potency. | The size and nature of the N-alkyl group can influence binding pocket interactions and selectivity. | Fluorine is a weaker halogen bond donor and may have a different impact on electronic properties. |
| Metabolic Stability | The chloro substituent can block potential sites of metabolism, improving the compound's half-life. | The unsubstituted ring may be more susceptible to oxidative metabolism. | N-dealkylation is a common metabolic pathway for piperazine-containing drugs. The N-methyl group's stability can be a key factor.[2] | The C-F bond is generally more stable than C-Cl, potentially leading to even greater metabolic stability. |
| Physicochemical Properties | The chloro group increases lipophilicity, which can enhance cell permeability. | Lower lipophilicity might lead to poorer membrane penetration. | Larger alkyl groups can increase lipophilicity but may also negatively impact solubility. | Fluorine substitution can modulate pKa and lipophilicity, impacting both solubility and permeability. |
| Synthetic Accessibility | Readily synthesized from commercially available starting materials. | Simpler starting material, but may require more complex downstream modifications to achieve desired properties. | Requires different starting materials or an additional synthetic step. | Fluorinated starting materials can be more expensive and may require different reaction conditions. |
The strategic placement of the chlorine atom is a key design element. In many kinase inhibitors, a halogen atom at this position can occupy a specific hydrophobic pocket and form non-covalent interactions that contribute significantly to binding affinity. Furthermore, the presence of a halogen can influence the electronic nature of the aromatic ring, modulating the pKa of the carboxylic acid and the basicity of the piperazine nitrogens, which in turn affects solubility and target engagement. The influence of chlorine and other halogens on the biological activity of molecules is a well-established principle in medicinal chemistry.[5]
Experimental Protocols for Comparative Evaluation
To empirically validate the advantages of incorporating this compound into a drug candidate, a series of standardized in vitro assays are essential. The following protocols provide a framework for a head-to-head comparison against structural analogs.
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for the comparative evaluation of drug candidates.
Protocol 1: Kinase Inhibition Assay (Radiometric)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the target kinase (e.g., FGFR).
-
Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate peptide by the kinase. A reduction in the radioactivity of the substrate indicates kinase inhibition.[6]
-
Methodology:
-
Reaction Setup: In a 96-well filter plate, combine the target kinase, a specific substrate peptide, and the test compound at various concentrations in an appropriate kinase buffer.
-
Initiation: Start the kinase reaction by adding a solution of [γ-³³P]ATP and MgCl₂. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution of phosphoric acid.
-
Washing: Wash the filter plates multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.[6]
-
Detection: Dry the plates, add a scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Protocol 2: Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effect of the compounds on cancer cell lines overexpressing the target kinase.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[7]
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., a cell line with known FGFR amplification) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a set period (e.g., 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (50% growth inhibition) value.
-
Protocol 3: In Vitro ADME - Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
Principle: The compound is incubated with human liver microsomes, and the rate of its disappearance over time is measured by LC-MS/MS. A faster rate of disappearance indicates lower metabolic stability.[8]
-
Methodology:
-
Incubation: Incubate the test compound (at a fixed concentration, e.g., 1 µM) with HLM and an NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.[8]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The in vitro half-life (t½) is calculated from the slope of the resulting line.
-
Conclusion
This compound represents a highly optimized building block for the design of potent and drug-like kinase inhibitors. The strategic combination of a chlorinated benzoic acid and an N-methylpiperazine moiety provides a synergistic enhancement of target affinity, metabolic stability, and overall pharmacokinetic properties. While the ultimate success of a drug candidate depends on a multitude of factors, the judicious selection of well-characterized and functionally advantageous fragments like this compound can significantly de-risk the early stages of drug discovery and pave the way for the development of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of this and other advanced intermediates, enabling data-driven decisions in the pursuit of the next generation of targeted therapies.
References
- BenchChem. (2025). Mitigating Off-Target Effects of Piperazine Derivatives. BenchChem Technical Support Center.
- BenchChem. (2025). Synthesizing Novel Kinase Inhibitors: Application Notes and Protocols Utilizing 1-(5-Chlorothiophene-2-carbonyl)piperazine. BenchChem.
- Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. (2010). PubMed.
- BenchChem. (2025). A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. BenchChem.
- In Vitro ADME Properties of Representative Compounds a. (n.d.).
- In Vitro ADME Properties of Some Analogues a. (n.d.).
- This compound. (n.d.). Echemi.
- This compound CAS: 1197193-33-1. (n.d.). MilliporeSigma.
- Shin, Y., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. (2020). PubMed.
- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.
- Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (2013).
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2018). Rasayan Journal of Chemistry.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2015). ACS Omega.
- 3-chloro-4-(4-methylpiperazin-1-yl)benzoic acid | CAS: 1197193-33-1. (n.d.). ChemicalBook.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870), and clozapine. (2001). PubMed.
- Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
- 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. (n.d.). PubChem.
- Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (2014). ACS Medicinal Chemistry Letters.
- Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2011). Office of Justice Programs.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. echemi.com [echemi.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical revi… [ouci.dntb.gov.ua]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Patent Landscape of Pyrazolopyridine-Based FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of FGFR and the Rise of the Pyrazolopyridine Scaffold
The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway, often through amplification, mutation, or fusion of the FGFR genes (FGFR1-4), is a known driver in a variety of human cancers, such as urothelial, breast, lung, and gastric carcinomas.[2][3] This makes FGFRs highly attractive targets for cancer therapy.[4]
Small molecule tyrosine kinase inhibitors (TKIs) have emerged as a promising therapeutic strategy. Among the various heterocyclic scaffolds explored for kinase inhibition, the pyrazolopyridine core has garnered significant attention.[5][6] As a bioisostere of purines, it can effectively occupy the ATP-binding pocket of kinases, acting as a hinge-binding motif.[6] The versatility of the pyrazolopyridine scaffold allows for extensive derivatization, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[6][7] This guide will delve into the intellectual property surrounding this important class of inhibitors and compare their performance with other therapeutic options.
The FGFR Signaling Pathway
Upon binding of an FGF ligand, FGFRs dimerize and undergo trans-autophosphorylation of tyrosine residues within their intracellular kinase domains.[1][8][9] This phosphorylation event initiates a cascade of downstream signaling through several major pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and cellular function.[1][8][10]
Caption: Simplified FGFR Signaling Cascade.
Part 1: Patent Landscape of Pyrazolopyridine FGFR Inhibitors
The patent landscape for pyrazolopyridine-based FGFR inhibitors is competitive, with several pharmaceutical companies and academic institutions actively pursuing intellectual property in this space. A review of recent patents reveals a focus on optimizing selectivity, overcoming resistance mutations, and improving drug-like properties.
Key Patent Families and Representative Scaffolds:
| Patent/Applicant | Representative Scaffold Type | Key Features & Claims |
| Sanofi (WO2011045344A1) | Pyrazolo[3,4-b]pyridine | Claims cover a broad range of substituted pyrazolopyridine derivatives for use as anticancer agents, highlighting their potential as kinase inhibitors.[11] |
| Incyte Corporation (US9533954B2) | Imidazopyridazines and Benzimidazoles | While not strictly pyrazolopyridines, this patent on FGFR3 inhibitors showcases related bicyclic heteroaromatic scaffolds, indicating a broader interest in hinge-binding motifs. |
| YAOYA Technology (Shanghai) | 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazines | These compounds are designed as irreversible FGFR inhibitors, featuring an acrylamide group for covalent modification of the target kinase.[12] |
Strategic Approaches in Patent Claims:
-
Scaffold Hopping: Many patent applications demonstrate a "scaffold hopping" strategy, where the core pyrazolopyridine structure is systematically modified to explore new chemical space and circumvent existing intellectual property.[6][13] This approach aims to identify novel scaffolds with improved potency, selectivity, or pharmacokinetic profiles.[14]
-
Targeting Resistance Mutations: A significant area of focus is the development of inhibitors that are active against clinically observed resistance mutations, such as the "gatekeeper" mutations in the FGFR kinase domain.[15]
-
Combination Therapies: Patents are increasingly claiming the use of pyrazolopyridine-based FGFR inhibitors in combination with other anticancer agents, aiming to achieve synergistic effects and overcome resistance mechanisms.
Part 2: Comparative Performance Analysis
The efficacy of FGFR inhibitors is assessed through a combination of in vitro biochemical assays, cell-based functional assays, and in vivo animal models. Here, we compare the performance of pyrazolopyridine-based inhibitors against other prominent scaffolds.
In Vitro Kinase Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of the FGFR kinase.
| Compound/Scaffold | Target | IC50 (nM) | Selectivity Profile | Reference |
| Pyrazolo[3,4-b]pyridine derivative | FGFR3 | 5.6 | Selective over FGFR1 and FGFR4 | [15] |
| Pyrazolo[3,4-b]pyridine derivative | FGFR2 | 5.2 | Selective over FGFR1 and FGFR4 | [15] |
| Erdafitinib (Pyrazine-based) | Pan-FGFR | 1.2-5.7 | Potent against FGFR1-4 | [12] |
| Infigratinib (Pyrazolopyrimidine) | FGFR1-3 | - | Selective FGFR1-3 inhibitor | [16] |
| V4-015 | FGFR4 | 40 | Pan-FGFR inhibitor with pronounced effect on FGFR4 | [17][18] |
Interpretation: The data indicates that pyrazolopyridine scaffolds can yield highly potent and selective FGFR inhibitors, comparable to or exceeding the performance of other established scaffolds like pyrazines and pyrazolopyrimidines. The ability to achieve isoform selectivity is a key advantage, potentially leading to a better safety profile by avoiding off-target effects.[15]
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by evaluating the inhibitor's ability to block FGFR signaling within a cellular environment.
| Assay Type | Cell Line | Endpoint Measured | Typical Results with Pyrazolopyridine Inhibitors |
| Proliferation/Viability Assay | FGFR-dependent cancer cell lines (e.g., MDA-MB453) | Inhibition of cell growth (IC50) | Potent inhibition of proliferation in the nanomolar range. |
| Phospho-FGFR Western Blot | Treated cancer cells | Reduction in phosphorylated FGFR | Dose-dependent decrease in FGFR autophosphorylation. |
| Downstream Signaling Western Blot | Treated cancer cells | Reduction in phosphorylated FRS2, ERK, AKT | Effective blockade of downstream signaling pathways.[17] |
| Receptor/Adaptor Translocation Assay | Engineered U2OS cells | Inhibition of FGFR3 activation | Specific inhibition of early FGFR3 activation events.[19] |
Causality Behind Experimental Choices: The use of multiple cell-based assays provides a multi-faceted view of the inhibitor's activity. Proliferation assays confirm the desired anti-cancer effect, while western blotting for phosphorylated proteins validates that this effect is mediated through the intended mechanism of FGFR inhibition.
In Vivo Efficacy in Xenograft Models
In vivo studies using animal models are critical for evaluating the therapeutic potential of an inhibitor in a whole-organism context.
| Model | Treatment | Outcome | Reference |
| Gastrointestinal Stromal Tumor (GIST) Xenograft | Infigratinib (FGFR inhibitor) | No significant anti-tumor effect as a single agent in models without FGFR alterations. | [16] |
| GIST Xenograft | Dovitinib (pan-TKI) + Binimetinib (MEK inhibitor) | Combination showed anti-tumor activity. | [16] |
| Rhabdomyosarcoma Xenograft | FGFR inhibitor | Potentially effective in models with mutated FGFR4. | [2] |
Insights from In Vivo Studies: These studies highlight the importance of patient selection based on the specific FGFR alterations present in the tumor. While potent in vitro, the in vivo efficacy of FGFR inhibitors is often dependent on the genetic context of the cancer.[2][16]
Part 3: Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Kinase Binding Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of inhibitors to FGFR.
Caption: Principle of the LanthaScreen™ Kinase Binding Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 3X solution of the test inhibitor in the kinase buffer.
-
Prepare a 3X mixture of the tagged FGFR kinase and the Europium-labeled anti-tag antibody in the kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in the kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the 3X inhibitor solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for the recommended time (typically 60 minutes).
-
Read the plate on a fluorescence plate reader capable of measuring TR-FRET, with excitation at ~340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]
-
Protocol 2: Cell Proliferation Assay (MTT)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[21]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the pyrazolopyridine FGFR inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the inhibitor concentration to calculate the IC50.
Protocol 3: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an FGFR inhibitor in a mouse model.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).[21]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the FGFR inhibitor (e.g., via oral gavage or intraperitoneal injection) and/or vehicle control according to a predetermined schedule and dose.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume in the control group reaches a certain size, or signs of toxicity appear).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.
Conclusion and Future Directions
The pyrazolopyridine scaffold has proven to be a highly valuable and versatile platform for the development of potent and selective FGFR inhibitors. The patent landscape reflects intense and ongoing research efforts to optimize these compounds for clinical use. Comparative performance data demonstrates that pyrazolopyridine-based inhibitors are highly competitive with other classes of FGFR inhibitors.
Future research will likely focus on:
-
Developing next-generation inhibitors that can overcome acquired resistance.
-
Exploring novel combinations with other targeted therapies or immunotherapies to enhance efficacy.
-
Identifying predictive biomarkers to better select patients who are most likely to respond to FGFR-targeted therapies.[3]
This guide provides a comprehensive overview for researchers in the field, highlighting the key scientific and intellectual property considerations for the development of pyrazolopyridine-based FGFR inhibitors.
References
A comprehensive list of all sources cited within this guide is provided below.
-
Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. Available at: [Link]
-
Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Available at: [Link]
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Available at: [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Available at: [Link]
-
The Fibroblast Growth Factor signaling pathway. Available at: [Link]
-
Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available at: [Link]
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Available at: [Link]
-
Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. Available at: [Link]
-
Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. Available at: [Link]
-
Developing FGFR4 Inhibitors as Potential Anti-Cancer Agents via In Silico Design, Supported by In Vitro and Cell-Based Testing. Available at: [Link]
-
In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Available at: [Link]
-
Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. Available at: [Link]
-
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Available at: [Link]
-
Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Available at: [Link]
- Pyrazolopyridine derivatives as anticancer agent.
-
Alternative therapies for FGFR aberrations under development. Available at: [Link]
-
Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping. Available at: [Link]
-
Evaluation of an assay to predict response to a FGFR-inhibitor: Ver 1. Available at: [Link]
-
Human FGFR3 Reporter Assay Kit. Available at: [Link]
-
A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Available at: [Link]
-
Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. Available at: [Link]
-
Characterization of models derived from patients with FGFR2. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link]
-
HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Available at: [Link]
-
Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present). Available at: [Link]
-
Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1][8]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Available at:
- Novel fgfr inhibitors and uses thereof.
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Available at: [Link]
-
FGFR Inhibitor in FGFR Dysregulated Cancer. Available at: [Link]
-
Clinical trial data on FGFR inhibitors. Available at: [Link]
-
Early Trial Results Show Potential Benefits of FGFR Inhibitors and PARP/ATR Inhibitor Combinations in Multiple Tumor Types. Available at: [Link]
-
FGFR Inhibitor Clinical Trials. Available at: [Link]
-
Summary of ongoing clinical trials with FGFR inhibitors as monotherapy or in combination with other agents in urothelial cancer. Available at: [Link]
Sources
- 1. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. WO2011045344A1 - Pyrazolopyridine derivatives as anticancer agent - Google Patents [patents.google.com]
- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach [mdpi.com]
- 14. Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Clinical Trial Outcomes of FGFR Inhibitors Featuring a Dichlorophenyl Piperazine Moiety
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a critical class of therapeutics, particularly for tumors harboring FGFR genetic alterations.[1] Dysregulation of the FGFR signaling cascade, driven by gene fusions, rearrangements, mutations, or amplifications, is a key oncogenic driver in a variety of malignancies, including cholangiocarcinoma (bile duct cancer) and urothelial carcinoma.[2]
This guide provides an in-depth comparison of the clinical trial results for two prominent FGFR inhibitors, Infigratinib and Erdafitinib . These agents are of particular interest due to their shared chemical architecture, which, while not precisely "3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid," features a highly similar dichlorophenyl group linked to a piperazine-containing moiety. This structural feature is integral to their mechanism of action, which involves competitive binding at the ATP pocket of the FGFR kinase domain, thereby inhibiting downstream signaling pathways like RAS-MAPK and PI3K-AKT that are crucial for tumor cell proliferation and survival.[3][4][5]
This analysis synthesizes pivotal clinical trial data to offer a comparative perspective on their efficacy and safety, providing valuable insights for ongoing research and development in the field of oncology.
The FGFR Signaling Pathway and Therapeutic Intervention
The FGFR signaling pathway is a complex network that regulates essential cellular processes.[1] Its aberrant activation can create a dependency for cancer cells, making it an attractive therapeutic target.
Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.
Comparative Clinical Efficacy in Urothelial Carcinoma
Urothelial carcinoma, particularly in the metastatic setting, presents a significant treatment challenge. FGFR3 alterations are found in approximately 20% of patients with metastatic disease, providing a clear rationale for targeted therapy.[6][7] Both Erdafitinib and Infigratinib have demonstrated meaningful clinical activity in this patient population.
Erdafitinib
Erdafitinib is an oral pan-FGFR inhibitor that has undergone extensive clinical evaluation.[8][9] The pivotal Phase 3 THOR trial (NCT03390504) established its superiority over standard chemotherapy in patients with metastatic urothelial carcinoma with susceptible FGFR3 alterations who had progressed on prior anti-PD-1 or PD-L1 therapy.[6][10]
In this trial, Erdafitinib significantly improved overall survival (OS) compared to chemotherapy (docetaxel or vinflunine). The results were robust enough for the independent data monitoring committee to recommend stopping the study early to allow patients on the chemotherapy arm to cross over to Erdafitinib.[10]
Infigratinib
Infigratinib, a selective oral inhibitor of FGFR1-3, has also shown promising activity in urothelial carcinoma.[11][12] A key study demonstrated clinical activity in patients with metastatic urothelial carcinoma harboring FGFR3 alterations, regardless of whether it was administered as a first-line or subsequent-line therapy.[13] The activity was particularly notable in the subset of patients with upper tract urothelial cancer, a group known to be enriched for FGFR3-driven disease.[13] Interim results from a Phase 1b trial (NCT04228042) also showed that neoadjuvant (pre-surgery) Infigratinib was well-tolerated and resulted in significant tumor reduction in patients with localized upper tract urothelial carcinoma.[14][15]
| Metric | Erdafitinib (THOR Trial - vs. Chemo) [6] | Infigratinib (Phase 2 - 2nd/Later Line) [13] |
| Indication | Metastatic Urothelial Carcinoma (post-immunotherapy) | Metastatic Urothelial Carcinoma (post-chemo) |
| Objective Response Rate (ORR) | 45.6% | 24.1% |
| Median Overall Survival (OS) | 12.1 months | Not explicitly reported in this analysis |
| Median Progression-Free Survival (PFS) | 5.6 months | Not explicitly reported in this analysis |
Note: Direct comparison is challenging due to different trial designs, patient populations (post-immunotherapy vs. post-chemotherapy), and lines of therapy.
Comparative Clinical Efficacy in Cholangiocarcinoma
FGFR2 fusions and rearrangements are present in approximately 10-16% of intrahepatic cholangiocarcinomas, making this another key indication for FGFR inhibitors.[3]
Infigratinib
The efficacy of Infigratinib was evaluated in a Phase 2, single-arm trial (NCT02150967) in patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement.[16][17] The study met its primary endpoint, demonstrating clinically meaningful responses.[16] Based on this trial, Infigratinib received accelerated approval from the FDA in May 2021.[17][18] However, this approval was later voluntarily withdrawn by the sponsor due to challenges in recruiting for the required confirmatory trial.[17]
Other Relevant FGFR Inhibitors
For context, it is useful to compare these results with other approved FGFR inhibitors that, while possessing different chemical scaffolds, target the same pathway in this disease.
-
Pemigatinib : In the FIGHT-202 trial, pemigatinib demonstrated an ORR of 37% and a median PFS of 7.0 months in a similar patient population.[19][20]
-
Futibatinib : The FOENIX-CCA2 trial showed an ORR of 41.7% and a median PFS of 9.0 months with futibatinib, which binds irreversibly to the FGFR kinase domain.[21][22]
| Metric | Infigratinib (Phase 2) [16][17][18] | Pemigatinib (FIGHT-202) [19][20][23] | Futibatinib (FOENIX-CCA2) [21][22][24] |
| Indication | 2nd-line+ FGFR2+ Cholangiocarcinoma | 2nd-line+ FGFR2+ Cholangiocarcinoma | 2nd-line+ FGFR2+ Cholangiocarcinoma |
| Objective Response Rate (ORR) | 23.1% | 37.0% | 41.7% |
| Median Duration of Response (DOR) | 5.0 months | 9.1 months | 9.7 months |
| Median Progression-Free Survival (PFS) | 7.3 months | 7.0 months | 9.0 months |
| Median Overall Survival (OS) | Not mature / reported | 17.5 months | 21.7 months |
Note: These results are from separate single-arm trials and not from head-to-head comparisons.
Safety and Tolerability Profile
The safety profiles of Infigratinib and Erdafitinib are broadly similar, reflecting their shared mechanism of action as FGFR inhibitors. Class-related adverse events are common and require careful management.
-
Hyperphosphatemia : This is the most common adverse event, resulting from the inhibition of FGFR's role in phosphate regulation in the kidneys. It is typically manageable with phosphate binders and dietary restrictions.[18][19]
-
Ocular Toxicity : Events such as dry eye, retinal pigment epithelial detachment (RPED), and blurred vision are known risks. Routine ophthalmological examinations are recommended.
-
Stomatitis and Nail Toxicity : Inflammation of the mouth and changes to the nails are also frequently reported.[25]
-
Other common adverse events include alopecia (hair loss), diarrhea, fatigue, and decreased appetite.[19][25]
The incidence of Grade 3 or 4 treatment-related adverse events in the THOR study was 45.9% for the Erdafitinib group.[6] For Infigratinib, the most common side effect reported in its Phase 2 cholangiocarcinoma trial was hyperphosphatemia, affecting about 77% of patients.[18]
Experimental Protocols: A Representative Clinical Trial Workflow
The successful execution of clinical trials for targeted therapies like FGFR inhibitors relies on a robust and well-defined protocol. This involves precise patient selection, standardized treatment administration, and rigorous response assessment.
Caption: Representative Workflow for an FGFR Inhibitor Clinical Trial.
Step-by-Step Methodology: Patient Selection and Response Assessment
-
Patient Eligibility Screening : Patients with histologically confirmed, advanced or metastatic urothelial carcinoma or cholangiocarcinoma who have progressed after at least one line of standard systemic therapy are screened.[17]
-
Molecular Profiling : A tumor tissue sample (or sometimes a liquid biopsy for ctDNA) is mandatory. This sample is analyzed using an approved companion diagnostic test, such as next-generation sequencing (NGS) or reverse transcription polymerase chain reaction (RT-PCR), to confirm the presence of a qualifying FGFR gene alteration (e.g., FGFR2 fusion, FGFR3 mutation).[17]
-
Baseline Assessments : Prior to treatment, patients undergo baseline tumor assessments using imaging (CT or MRI) and evaluation of performance status (e.g., ECOG scale).
-
Treatment Administration : Infigratinib, for example, is typically administered orally at 125 mg once daily for 21 consecutive days, followed by a 7-day break, completing a 28-day cycle.[13][17]
-
Response Evaluation : Tumor response is assessed by imaging at regular intervals (e.g., every 8 weeks) and evaluated using standardized criteria, such as the Response Evaluation Criteria in Solid Tumors (RECIST v1.1).[17]
-
Safety Monitoring : Adverse events are monitored continuously and graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose modifications or interruptions are implemented as per protocol to manage toxicities.
Conclusion and Future Directions
Infigratinib and Erdafitinib, both characterized by a dichlorophenyl piperazine-like scaffold, have demonstrated significant clinical efficacy in FGFR-altered urothelial carcinoma and cholangiocarcinoma. Erdafitinib has established a new standard of care in the second-line setting for metastatic urothelial carcinoma based on the strength of the Phase 3 THOR trial, which showed a clear survival benefit over chemotherapy.[10]
While the clinical development of Infigratinib in cholangiocarcinoma has been halted, its data, along with that of other FGFR inhibitors like pemigatinib and futibatinib, have collectively validated FGFR as a druggable target in this disease. The comparative data suggest that while all are effective, there may be differences in response rates and durability, potentially linked to nuances in their binding kinetics (e.g., reversible vs. irreversible) and selectivity profiles.[21]
The causality behind experimental choices, such as selecting patient populations with specific FGFR alterations, is rooted in the fundamental principle of precision medicine: matching a targeted drug to the specific molecular driver of a patient's cancer. The self-validating nature of these protocols is evident when pre-specified endpoints are met, linking the inhibition of the target (FGFR) with a measurable clinical benefit (tumor response, improved survival).
Future research will likely focus on overcoming acquired resistance to these inhibitors, exploring combination therapies, and moving these targeted agents into earlier lines of treatment, including the adjuvant setting for high-risk disease.[26][27][28]
References
- Unknown. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfAHgLW0vD-pMqMbz0e9TR-UPstFQ-kBJxYi4eqKIYcKrfLraK9y8x9BCIcF2az2icgGd1q3ta8pHAQkVUyvvroWzP_kg1QZKwDFg_r6gotPsn3z5LD8EPJW4TNs0v3JCy89ron5S7ZjZua4DMX-TfvjnIUwBIM6R8ftpED43eGktFcUtZ07NwWgo-W3rHLqOnJxN00jjbUppv3Y8XK-C9XlDRQR-YrMans_iwCRh_yG_de0klWfwSXJHF0By71w==]
- Unknown. (2024). An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFJSMYEIFUf4FMp5acqFEJu2E6GbNnvObW_Oa8etXNe3JMZR71vFuBb4J7bGSU5w5pWSD0bw30imiZQVcDsYL9BlP3e12z4iv9Px7fCpa9T91YwhavW2JyOMJbkWEqlHEaebem]
- Unknown. BALVERSA - Mechanism of Action - J&J Medical Connect. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb-MDsL1FrYStph3uFUl12ha05HQn_yoAnySbb_-0-zTkNJ1uLO-d8J3NUURcrQR4OS3oZ3Vp0RaJ0xZ6yeElBMM915jTKfltTIMFa1xbPtY3hwdvMZ5aYtXgH140hHEQNRVia9n8d3epT1YO4Q_67a6l-4fNf5UNxt028S-7WH3LEz9bH0lM1610od3_ECtsaxxGaJpVEPQ7jMg==]
- Unknown. (2024). What is Infigratinib used for? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa6rBZyB-Wmd9pLRXmw6ZtZfLK_9J5yb3_BLL5FgkJ6BVB2_20RA76Q5Z-JgsKoa9Vfo9IYsyq6dz-xD_HqBcLmxYdd-TmDARsRTeHIIJ7xtsmLQbOLLj5DI0ciXSSP4yjeR5S3VjfNO9FsztKD7zE9cvduyM0Lf5q_3U3]
- Siefker-Radtke, A. O., et al. (2023). Erdafitinib Prolongs Survival in Patients with Metastatic Urothelial Carcinoma and FGFR Alterations After Previous Anti–PD1(-L1) Treatment. ESMO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTCNLp8dQHJ_mI6iEbJS2UhjqqMuIStxxqZ1CPt551JpqzUbzwoxDsBUD8GBFw7kPoyJF4bIFyc1Wadri4sDFiM0SYpfqtYx8f5O2_raaZ9M3nRA2bSTIbk2BOZ3bGdyZ9TgmXCgw7Q5r8gFS_wwkYoGyiEBlsg43bKuEfFCHfq5OVC-7R59FljZ_ieq5hcwQsxyDF4wuKFVfEDhED31JSOQamsfvGhz69JKy1wzhI4ZAF6VWZZ5fOPVW-mCuDz9wbRTuls2QmXg3DyO0_zZiRoiZLKCAjj97G6LzCeba2b9JDOgrJduw=]
- Unknown. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEaoNu4J4BRUsswNuqbtjoDcM5OhGgBMJ9mlb_AP96jb4_cXz6IDtVkdSej-QfjjC0_zOZGBDmCr7j3p3HAoWgnEvSN5TNeQnr5Nhg6UoU34jlBzUeQvlmtEC3MzjtpQ==]
- Unknown. (2024). What is the mechanism of Erdafitinib? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnjo_lmiQhDgM7qJmoNDiV-q40cnF7w50H33dcjfjYC00UmqHWIc3Hdykzr3AKygJbKDgkgSGb9JOiwbTpCvPPTadgjKKFPWRkmde9DQ9YfWe1P-hLZlrC2rRR3W4SsEzL4jdyKqTaG5PAOLRR8yOvmDaOc67t-RWjtPGyIpUE-ZedYg==]
- Grivas, P. (2023). Urothelial Carcinoma PROOF 302: A phase III trial of Infigratinib in FGFR3 alterations. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2cVVfuKoPCYSVYuYKsDf_z5Ii7VQtyM6KMsPwrZlGyyejldzfgc5LkoGcvUlQcC10Cl6KlmOrPULs5Tz8wJjfb6FjkP999dGEyfXWPfeCJfqrJDKj_oj1ZF0-oflYw-3-ePEWLz_DlE8=]
- Goyal, L. (2021). Futibatinib in Intrahepatic Cholangiocarcinoma with FGFR2 Fusions or Rearrangements: Primary Results of FOENIX-CCA2 Presented at AACR 2021. CCA News Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfK9wd87JyM2sJvCQHR4yhdHdqloFvFzhXQ6Ew2I33V-a5e_7T7xMr7_iCKsyCHqSdDncUfVV2xBUehTWO1z5OJWKF1g6xiCG7HRBb_8932g2OP3qqkE7LCjDyxSrkSHG4qKt2TirKDvYCuAJ6BZc7vlZhQhlyHt56GWv1MIbfmdoGFn-KTR6yWqCLDiIeEb1NhINuYhBiT4VCViydVao5mCLdx87W8Dbzu22SSbMz130vnpekUBAXRb2Z-7ddrcXRMFCIeHtpcUPbUpHNYJirPY0aPZx5H4p6S8qOCMW4FI3F4z2fOHv7u2Wo4Q8XmpDWe_Du0Go3LgC91i3Q2c_Tm3ftGC0=]
- Unknown. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtDwnDV0hV262mXGOOc0k1UE0MxAVz9VZngThked7RmHPfkgnFvbdcvcpmUM8s1XYzw0EJV5GK94eka7RamhHoUbl2bNGRbZAK9azdnFjaHRSfWwoU1RqcP06YR_cSZzdAKeItoiz19f_LLVZwUJGfGfE2eNuswqQ==]
- Unknown. (2023). Futibatinib Yields Clinical Benefit in FGFR2+ Intrahepatic Cholangiocarcinoma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi8EnRSLg23hxBWnt8QF2iLTvUjwoFXEBd7itmPyD-xGeQ762ZmS92cf0trRISFcVhrRrqVFibYsk4mMTdjxDkngZOZORVfQuQsOKxUwxXtD7wxOn5lDWqFEprR3OWXQo3MfxCjOB2LJeGdc1ANXjYzY3Xkx5P_WcrvAG_DgJGF1mP0LH_2FJ8X3C4kv0sg5QPSXA6J1LVnH7n269xFBgWaLQTAIARXIHDNQ==]
- Vogel, A. (2019). Phase 2 Trial Produces Promising Results for Pemigatinib in Cholangiocarcinoma. AJMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZNRLYikzqLR0x_M0xyAOS9nTAZXhqgFVXSYlYDkuKOYTJw8lfuX6ca_oVKAWao55mtkM7CjO-Wn_pAO9BFW0pZ7y7sOz9HwJrRRUbeI0k5vdQbdeGuiAZM6IJKNI4k3IGPLSa_2gKmAKh-sJUeA8yZdhAJU_XOg8tJazZbE2lSv2w9TYijkJU7Akm85KEaO-qD4GV0E-v7HGGz_pPI2iv9j2h]
- Unknown. Neoadjuvant Infigratinib, an Inhibitor of FGFR, in Upper Tract Urothelial Carcinoma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNSy29Y5mXGbaaYNcuDlX_RO73AxcULXKuiKrdGRQq-05DHfXlcEWjHM-JnJaMiu2wVscIKtBdrwy6bkE4q2b6SV1NmOryJBMQgNsRkcO4-bj03Z830KuC7lGYXBllyZ923EdsbukoNM7NirQX_xcjFMrOZqk0BU3NRo1YqlgtZXGI-O8G5PNFRvhW3bih2pITpRMSTmkUgFlWrYlBTB5PaCbvyjlw4LdhMA==]
- Siefker-Radtke, A. (2023). Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma. The ASCO Post. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGg7ePqQTJfYak6Td4lkFlBvlNcjBWxp2U6N31-Eg2lytWi8DiuNaRtD0RTAgCP8NcWcFVLO_nFFOurLhrc0jTuCtZDUiP76c3kDnWmzqZfuGSGstTKjqyItzY5iPy9d54Ej66a_RBWxaclE4yfI-BtOaXFAtbhsYrb_M2ndAGpBDLIPsicJo-Fqzv1iy3QPy0PDIxKYnnxC9L4K5urjlvP_xWs-1iyx4J_ivw8nbbpbjXV7RMiOXGZxbtpgI=]
- Unknown. (2023). ESMO: Erdafitinib demonstrates improved responses in FGFR-altered advanced urinary tract cancers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2p5KELc_8HTS36nU7HG5MfVyR5sBqst4GgpYaMnjfsaeb7tVi1oLCvFw4cL0UA_78xs6ezdH2ixzf_j4myxdmX08VFFaNLJNnsnLz1B8K3AThm_q1wCbtcrXEmGhZZP7uWS2jVjprAjqN_rSe6DKhNdJtNAW6XBsyaaUC56xuXp34fw39dn1lkuetrOPSFdrZ7tiu02g3uDEucyH6O5zpAvktHd0jJ5fn6llBH8oUy3Ui6XEAInagslV3urElfYyTujHXLh0IB3PFAv6jBEI=]
- Vogel, A. (2022). Final results from FIGHT-202: pemigatinib for patients with FGFR-mutated advanced cholangiocarcinoma. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNTsFjx0Vw0zUlLLSj5ljldE4BJsNT9RXXOslVfKUzGs-ruVYSnjLlR2x3-0mcvH86nT-As4oqzMAZ_LF4j5jvVmhie-9qfXOaoxt8c741W5nW-uXIRDg3gY1ZhFujCDbpEsRBTrQ=]
- Unknown. (PDF) FGF/FGFR signaling pathway involved resistance in various cancer types. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF27D_EvT5AaDlH2gSkTBhxCYT8jI5JdlQ7pPwcKGRdME9MHZ8pThxwdBK_ydROs-oaqQ2vdMt5qRs236UZfwvDyAPbDbsi4tByOrZU08nVeNW0WDMy8vRaEHQbMIXewys3Yg4OnZGGWOD6SXiuB-0gO9p58nrBRvv3MOwFNyL918Z6t0E8zXqCxyHGixXJN8a05vgdCt_Sd31myEIAF2YBWpzpFFPggFZHFP7HRFwKpk1nvQ==]
- Loriot, Y. (2023). Erdafitinib Confers OS Benefit in FGFR-Altered Urothelial Cancer. OncLive. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxsvDGx7-_yNaRkHWNiULwR3SakzeEVBhpCnuljyN7kgzeSd0cc9EcOjKyB-AQDq7EkN9OACqQubJ8um4Iz0mqcMuZVRy8KzVhC2ratG5dBKM61V-QGogD86azNinrz6JsleizlfiXTUgvPfEKoEQzIFcAgfSWS5WA4PX6hOhxhht7rtTsh-rWmZaDyQa-UuM1ZtebIza3Dg==]
- Unknown. (2020). Pemazyre (pemigatinib) Treatment for Patients with Advanced Cholangiocarcinoma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRYpIYfP2bH5NMCmEygdYVLsBsaSkVzvUMvLtOrkzyQBxYLeL6x9GzCU7vGd6QtCoeOuYnGdbuc3uzpb4SbBjYRj8_-9fJhj0VphEFiKyFEIjqwTKefR1XQJnSfYOM0LH7aBWou4JCTBxHbWoVPn6bZYexteBNt6mVUmONTA0vCP0_njmn3h50xBIS0_8Q10uBeY_XpForVCVWbLOnQ5KIVNazt-hs7g==]
- Unknown. (2021). Infigratinib Shows Promising Early Activity in FGFR2-Altered Cholangiocarcinoma. OncLive. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLr8ji0dK9t4QzKPBf_amcWsxR2GcIRvqjY8MrNhDJNQiohTesffnNHoii16_kUoUf2n5ax17fj5Oja1pzzpoyOsaQqBSOGUA5kOhKQZBHeQTV8rHgLn-wrxzC6g-C6EWPEPiF0jJx-1GS-81XY6sHBFweOb5DbS_xIH7LodaI-bLHc0R2945AlEvFmsR1y2-yP4eYyysCAFySb3-d6kGrLsQeMCvJ1Q==]
- Unknown. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSuairV1dRjXe-8EAMTWcZd_xvnFbfEtztuZ1YAXu24GldQTOHNIdOETkTcTWrkWqpQs-TnzIZit0nNK2dpd6nmlFE4TejuUGgwo3CQhSCjpGSmwsUUoPxSbI1uImKFlXLphpHepUYWTAF-qpWU-fnoK2VbAwTkKutewUdesgHhRd75sJC9QCt64pDWp3fcvZ7gSig5EZjHHav6xg5PPtNebq1814=]
- Unknown. (2020). Futibatinib Demonstrates Promising Responses in FGFR2+ Intrahepatic Cholangiocarcinoma. OncLive. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwHApTi8WyTZRsfh17kzFk0lY4FLyukGfZJjpYQJJA9aocFABTmnh17oki9kYaBNK0p8z3Y-NnbrkUZC1fkmzdxfu4T2PH7L8fitBRC5n5dPcyioFEh4SIBkNteCFcjvDF-ScjSZ9c4ZUSRvg_bZfLpRDkP8K4tp4vM6Nnr86GY2b73UZlixp2jVIRFAIKwkm0tGr8D-UfrEuZIG6_LVDHCrY43t0_LiI_L1Y=]
- Unknown. (2025). Erdafitinib - MassiveBio. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiOqFuvlZb0OCP0HH84FlrrX1Bo9wK8uab2Xp1YGCSYulc6gJY6bF2hAiqTABybyy-e4fMAlQeHFQqRhJb-0T6M6vvfUNAjPHENPlSA4467ebQEOGOnZg5WpmvLg470p1NZg==]
- Unknown. Infigratinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQtOVP-U8Ik8TNXNuz8RYhy0j7ZXoqE-eL13rxixwQ40VlS3flBOgVCIX3MbZPdXpBauacAT3-YAtGVovrFxPLVFw1HNxMWiybS_EOtWrGV16NYmxt1UFkxGcA3MqrrWXaw89epR2z]
- Whitten, T. (2022). Futibatinib Wins Accelerated FDA Approval in Cholangiocarcinoma. AJMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq_zd0kNdR3pLAI9REe4UbNT_UFxb_aJg3qCA0YvDnQNDYdib0lvzY_aaQsBsDS_UqZa_95xMv2tKUbb7aRSSTQwOZ8Pc-UZuGywz-8Gwfa5WAuhBpKvvpgsUgFpw6NFiQeTcHbJjPDQBEgKrkALhjPv4y42Hig3uHjn5_EtoEyyT8CB_M6ltzAgMIG7eYrnhl7Wei]
- Lyou, Y. (2020). Infigratinib Is Active in Metastatic Urothelial Cancer. Oncology Nursing News. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcqLNw8BEXqaeMnfYq48S-QzvJDKLaNIiqp2YxbperJpL30PFlh83Lik6Df4D6yKmlIBYxw1zF1t_uZ7X6WijXqIz_wXCtfVZxvEitWjSpqx0xhfIPgHkY8-s2wwp7M0fewDWiKs941bvijzmZMPelg_LySevRUvhc7nz-NbD6yyDqJH9oHALYyFh6g1y_BdhQeif3oA==]
- Unknown. Pemigatinib is a potent FGFR1-3 inhibitor Chemical structures of... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvzrdNSAbm71bTTsP94QMLKxAHBAokHfDiREyOMhFiofmy3t1r0pj7jGBIzx8WUueNnGfkPhO6-ldciPR0iCw3DvrAAgH1I1DxAgeV0xRiukRGhydWzuyyvGpvdoLfOebIUCp-PbYc6-wEofUZUXhybBy5igJcr0ULugljnls9hvlLkaUPCyvmZNj7j6kTubxlneoN6PMuaNgSMRgFb7eZP2gKpDvFbKYmit0mqyTqGOmS62PGhQ_CXbWhGa2aE2Qbfe02u5k=]
- Matin, S. F. (2022). Infigratinib Demonstrates Activity and Tolerability of FGFR Inhibition in Urothelial Carcinoma. Targeted Oncology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnWhiRvS2BVp-qjDcy0hzNoohcwM2Vxn0ZDx18VVFNDhIkGwT90N_wuzPdxYBiGEXM-sRFeaAS7o5ZOwxwDWz9-EVvqBI1MGQ2lupQX1M7bIgb5vPjVEnhaYw3GqG998m0s0BAHQFMDwOo3I5xNQFBM7flo38RVzOfIDCfsoW4ywSoRZ5PhhKOVqMsMXyUYh4Ie9DR6RXO0FOe8teNnediCGnDaRRgSc1KQW3SVkbcwq3w07qhmXTJEvE=]
- Pazdur, R. FDA Approves Pemigatinib for Advanced Cholangiocarcinoma. Oncology Nursing News. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCuFL0_LJ81AaosjxPB7tt0uSDM5T2TAEptz-quve-iHd7BFoHXcogfDp4YRErd2tcbiWDev04ffYGJCUCo7O_l-AficuNtSIZB4Onv1vWqqd-xlwQowH81XR3uNk_3pSIten1Gtz46T8-Je4u883KKiM6PpMJ0_QYxf8X1doz9rJr1O4GI__c5Pa1cvTyH9CoK9_WqslE]
- Unknown. (2022). Targeting FGFR3 alterations with adjuvant infigratinib in invasive urothelial carcinoma: the phase III PROOF 302 trial. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4bLaubkRGFKNYDtyUOjyfCiPuVS7qAXGOQcK26r5qFhnDuZXbtvgia1bImXJew3QNQyMKcn1V-vhLtCAcK7lQoQZb2miyt9rjqU88xMHShpw23iPgWUomdzrRb8hyQLSX2URX]
- Unknown. Definition of pemigatinib - NCI Drug Dictionary. National Cancer Institute. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGygRRXC7BDVx3hzb9nli5OOJR0X_XcqaI-NyjirCaQ5ipWhOs9eSCwjohK_xjlvX3_gkMMmvjB7beetgudoEeJonU1x3P1hamVwLlkm5jwg-0C9HD3IdTSmj0ZRZivQcC8_HFs4SVdrXlT1xB4qE28GLFLDS68agiTHuTcnfiPGze0MOtXqO4=]
- Unknown. Definition of futibatinib - NCI Drug Dictionary. National Cancer Institute. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQljxC8dkSarl6JO-c4qJuSy8B_k6LIUrSzjE_PEAGFvM9GR8kdcWlI3WndAD8rxsAGl54OqMCPnL0ASYiSGAzde_MhRHA-31YJxg0TJoZzJ-9hq1AwSMAa885QRAlyJ6d5IuARKzszCjh4_CFDKue6UwDb4ufbprB9YNV9qChk3vAma_HO0I=]
- Unknown. Infigratinib | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAE4Li7F90WFVyQkFDNJS7J7SZ2nQcE6RiTE5H0n_Oeq8k3ALTJcAozwRs646mTwf8Yh4f0fuUlgGAVR9QEppCn0uzjO6qeVI6yOO5HzCfrv_ewt5prOuYmxiiboE3pjXst_AfxYKkCwebkS0soDvs1xBYURr9O_PQtgtL8A==]
- Unknown. Erdafitinib - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZbdzoeOfDC0XOK76qKYw-Bj1ma26WlnwgE42gjdfnSLpiZ6U69x3l5VpXQlkXKTLHW03ITRyiN0qrZumLwvyML7xLTjOauF-hnFE4IS0gh2f45tNm83i4ALZUBJAv6bfjHTtN]
- Unknown. (2024). WITHDRAWN: FDA grants accelerated approval to infigratinib for metastatic cholangiocarcinoma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIldmW_eXIfsndMREh8S5G0ZUNbx9mZrHipFWQGidOlIDW1FI4TIV-OLks7Od81EbA0yS6FJWNdHKQKJ61ID8xyDkMmXabYeUg-GELYcassAnJzVT8NBd2Za4zgu0-aYTMt3YGRcKSEmJ9YiAtvEI65xggT1b_-ymzp12wJa7z1kxK8nsWdHNChAqj-COoMRDbHyXBBg6TB_KpOw_SB0HT_HVIdo9VuFQJ0X5FDHCddsS4pw6jNRh2Ul61gzwWHuxEodbJN7kTOI_DZXXucjs=]
- Unknown. Infigratinib - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVL4gPhEYlEy3XBMWgmjIYsalG9zIpMccfIVZBrT2-Uk4_DZa1yey0GwtxlQ-Syw2g4id-cvhKrhzN2nzX7i_UKftx1PWeZ7fyvBUBid8EAXvilIdo8wyBTXB18wwzcC9MRrpVFg==]
- Unknown. Mechanism of Action - BALVERSA™ (erdafitinib) HCP. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiQx_pqCmOXxKkOUd0yKDQZ4e5sLRr9paWbKayZX1tC0LlM7qIv1SyLeZ-kqZVwO7z8PejjCNZXnamYcpLOljpFcYplKPckDBJP1NX3avCGU1HK2Cj9NfglBhmX_xGUpitkhuBraS1mrmOhypb4BMLZefKTe1fsN5b_U3u-yKqKw==]
- Unknown. Pemigatinib | C24H27F2N5O4 | CID 86705695 - PubChem. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0UNH3fIzmTSD9R1bC83-fgdYqdlpOrf_pszx640FxTE2fT5N3BM5aaBBuYhXrbfDejNf9jEsLuhOAgUO-XTIzi-97Hy3apIBmw1lImMng7XYy2RZYXJy-OzujDyxOWOrkPMy8Z4nw7p2Esciu7cOS]
- Goyal, L. (2020). Clinical Trial of Futibatinib, an FGFR Inhibitor, in Patients with Intrahepatic Cholangiocarcinoma Harboring FGFR2 Gene Fusions or Other Rearrangements. Conquer: the journey informed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn26KXwFje481MSrHJiad1eMXcMsyzfQzvdOZafyJEEhHcHDII6K544PFG5KdV_frxVidloyWfosdcCTvL8kXjX2aL_GDud1afBteKQi_tjzxJd_4ddxxDhk4ZmnRRHsAuTIDEm9fERYskqv7QKvwZejjZZXSD5SfmfVNeox9K2MuIwPkQ4sVYxk4LJCmNyXH_NCG1aXcT6wVXIwHCUMC7Hays2Ux_CY-Ap6WnmPoVHuLN1DK7klIpe-YQqkXxT6WzniVFng87_dxBQkttfQjWCAZri4sP_-9tywYP2cG1NdK8uHqlEqdtO8IIz2RkvjsjoixnYguW3gMinlEgICOvxl0hYB7qMAHo_wh8S2_O_La4k1BJNfijnD3kDJOKkI=]
- Unknown. (2024). FDA approves erdafitinib for locally advanced or metastatic urothelial carcinoma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEZ7xXrtoUdjumfUgcZWYsqtQH8lD-_lI5uNteeA6kZB5o7BkKXN-E4UhBG73cWqWdKePR3bEWNkoqDYQcieBMBnXfa8TkiPM64pMpXPZPX5B2bs4Q5o273OvOAsK6N8RFbtUQZdbMKzsBitrE9bs481-kKl_ssEbUujhYQi0go5MSKKPEWSNndK7u02BcvbU0LbswrVYjUd-Yz1Dg-RtbyJ4B5kR-mb2RYJwW1je-hJ5QitIls2wb_wE1ZINreunDuVpebQ]
- Borad, M., & Patel, T. (2021). Infigratinib Approved for Cholangiocarcinoma. Cancer Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTm3OJGfo3B-mxeW-Qj3MBLEQothKvexohkZC7afnmV1vfcSBqMIZcep_bqcNLj4hhhw9T4HWqy8u1PjuUBRtKbnyyoSjTW2JpF10g1s-Dtsy53JxnE-NsPXu_Mk5Nz0b3GJba8n3L4lY1Pv1b6_o3lVUJUdI1dGOHhwspwMKFKFua0o1mainkO_eERftntp7NcrtxbQ==]
- Unknown. Pemigatinib (INCB054828) | FGFR Inhibitor. MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmj8GIj-C_7x-YJMTweq9QUvCDhf_-uCltX1OqUThyYEP1qfi9Qcv0E792_nek-jM0V-KfaQGzA8x35S_cuqICzEhMm0B03m1AkZXRy5EA2BZJ1K2i1r2y_zP6LNSBeSAuEoz-r3YEasdi]
- Unknown. (2023). Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2bJ2s_I9mMLuNoH3xVf13xIk1w2hR-mEXLevuQUBnhN4n82aaR891t64WyeYw_tUPgmaV6CwRtYdAZAZ9xMvkUAfD8dr_fmID4ILsW7SBKqUHWNCdwtGnI192st1P88fESrBbcoXA3Wecb3pa]
- Unknown. Futibatinib (TAS-120) FGFR inhibitor | CAS 1448169-71-8. Selleck Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtUvOlWT_0GjFXiRgqZCKqE0aPE5ORDJmbqWsBAwnyxVvnh9OB31Fbntly-Yn9U0XjgqbH9jELuLbIV0od_IU2p77iM9i5xYHn8zXSH0uSelRGbTxxxZw-ixxYDc8-EXS4pjkrj3X7Qofsl_KtORMh7jZdWXC2Jh7xrF92WEscCmjqabAn8yM=]
- Unknown. (2020). Infigratinib in patients with advanced cholangiocarcinoma with FGFR2 gene fusions/translocations: the PROOF 301 trial. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG31P2jf6YqXcCBOXLWzSOKpXKpOKZlIjP3mkbZkfqdfi22cX7EpVXap9RvXu4TyeSrAkvdrOBIXZHieA164smVgzXM8sBW6pZsjrnfVuyD1pltI_1ukArcr36JfwDV6zlE0Yj2]
- Unknown. (2021). Oncology Overview: Infigratinib for Advanced Cholangiocarcinoma. Pharmacy Times. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCKXV--o6VGuTY6qOFrU2TbbZpFLHUvFSyM2Gkwsce3mbdW4HanPpYXhA9B388J1_AW0puYvIdFvy9BbWgFWGxZiJupEGrrdSLdzR8JvwUGsrEjWs1Nl4FHOghNx7OHoTpajh1zwWqDAJhTAg6-jEQ0Q8UqyIuOgTLHJhtABxcb6-Tcjp4rxnoE8QZUMT5Hl2dygpIVrUpRAywQGo=]
- Unknown. Futibatinib (TAS-120) | FGFR Inhibitor. MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT1Zaq42j-igBa19z9-WlW1egwcNT98B65KCqFhs67S9Nzm1Co8lrPiKXrWscVstPUfcGekaZ3OScLnEDwU74PqZh_ljJpHP7f_q94wONUGA8f2mP4sEoJrN0WWXRoj3BxR-0TqO20wA==]
- Unknown. Futibatinib | C22H22N6O3 | CID 71621331 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSAz1oh3UCfW2pgC3qhbPM_BLvRR_g1Q7PUz7UnyOKpdPia_WzHkNfbVHUqhvXfLVyvHAPrpIW_l8hzmPFJcj3na48f4WB5kAzlIJUGdm2eukMhEN7jI-C01TxBE_ZrphY3vlH8lwYSoh2dLPMm8E0]
- Unknown. TAS-120 (Futibatinib) | C22H22N6O3 | CID 134817220 - PubChem. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNeFhlIguVNhJVdFyMDSZuNotG7mnqlln7WvdZfdN4NKxOobBM-zdzPSCqIbyzTJo75ahcJ7TUlxIJHNu5GRNsAKKansGwrSFw5i__bYRiceQ4Vw7MOJYvVHhqvA8cC2jw5hRQYVrexygOMHIAcI-QvA_UtsDos4hS]
- Unknown. (2024). Pemigatinib (INCB054828) FGFR Inhibitor. Selleck Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8Bmm5TH_1Z1x2kWAnfHRGkRUP6V3gi53BhZogudJytU7mrakypaP-rXsZGViljTv__DNkrOQvPgYiefZp52gJGD4_n6XlPLRt-daCDSLsB6voO9nxDROvNlX_6_NUxixPRErY7N_YEPTWYXNOq6LgzNe-WNLo_v9aPcg=]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. What is Infigratinib used for? [synapse.patsnap.com]
- 4. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 5. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmo.org [esmo.org]
- 7. Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 8. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]
- 9. Erdafitinib - Wikipedia [en.wikipedia.org]
- 10. onclive.com [onclive.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Infigratinib - Wikipedia [en.wikipedia.org]
- 13. oncnursingnews.com [oncnursingnews.com]
- 14. bcan.org [bcan.org]
- 15. targetedonc.com [targetedonc.com]
- 16. onclive.com [onclive.com]
- 17. WITHDRAWN: FDA grants accelerated approval to infigratinib for metastatic cholangiocarcinoma | FDA [fda.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Futibatinib in Intrahepatic Cholangiocarcinoma with FGFR2 Fusions or Rearrangements: Primary Results of FOENIX-CCA2 Presented at AACR 2021 | CCA News Online [ccanewsonline.com]
- 22. cancernetwork.com [cancernetwork.com]
- 23. ajmc.com [ajmc.com]
- 24. ajmc.com [ajmc.com]
- 25. oncnursingnews.com [oncnursingnews.com]
- 26. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 27. researchgate.net [researchgate.net]
- 28. Targeting FGFR3 alterations with adjuvant infigratinib in invasive urothelial carcinoma: the phase III PROOF 302 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid. As a trusted partner in your research, we aim to deliver value beyond the product by equipping you with the knowledge to maintain a safe and compliant laboratory environment. The following procedures are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.
Disclaimer
Hazard Assessment: An Inferred Profile
To ensure the highest level of safety, we must anticipate the potential hazards of this compound by examining its constituent chemical groups.
-
3-Chlorobenzoic Acid Moiety : The presence of a chlorinated aromatic ring and a carboxylic acid group suggests potential for irritation and environmental persistence. An SDS for the related compound, 3-Chlorobenzoic acid, indicates it causes skin and eye irritation and may cause respiratory irritation.
-
Piperazine Moiety : Piperazine and its derivatives are known to have biological activity and can present a range of health hazards. Some piperazine derivatives are recognized for their psychoactive effects, and studies have indicated potential for cytotoxicity and other adverse health effects.
Based on this structural analysis, a cautious approach requires treating this compound as a hazardous substance.
| Potential Hazard | Inferred From | Primary Concerns |
| Skin Irritation/Corrosion | 3-Chlorobenzoic acid, Piperazine | May cause redness, itching, or burns upon contact. |
| Serious Eye Damage/Irritation | 3-Chlorobenzoic acid, Piperazine | Can cause significant eye irritation or damage. |
| Respiratory Irritation | 3-Chlorobenzoic acid | Inhalation of dust may irritate the respiratory tract. |
| Systemic Health Effects | Piperazine derivatives | Potential for unforeseen physiological effects. |
| Environmental Hazard | Chlorinated organic compound | Persistence in the environment; harmful to aquatic life. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form, including its waste.
-
Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes.
-
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron is recommended.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a certified respirator should be used within a chemical fume hood.
All PPE should be decontaminated or disposed of as hazardous waste after use.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste management. As a chlorinated organic compound, this waste must be handled with specific care.
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA in your laboratory, at or near the point of waste generation. This area must be under the direct control of laboratory personnel.
Step 2: Select the Appropriate Waste Container Use a clean, leak-proof container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) is a suitable choice. The container must have a secure, tight-fitting lid.
Step 3: Label the Container Correctly Proper labeling is a critical requirement by the Environmental Protection Agency (EPA). The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A clear indication of the hazards (e.g., "Irritant," "Environmental Hazard").
Step 4: Waste Accumulation
-
Carefully transfer waste into the designated container. This includes the pure compound, contaminated consumables (e.g., pipette tips, weighing paper), and any solvent used for decontamination.
-
Crucially, this waste must be collected as halogenated organic waste. Do not mix with non-halogenated organic solvents, as this can complicate and increase the cost of disposal.
-
Keep the waste container securely closed at all times, except when adding waste.
Step 5: Storage Pending Disposal Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
Spill Management: An Emergency Response Plan
In the event of a spill, a swift and organized response is crucial to mitigate risks.
For a Small Spill:
-
Alert Personnel : Immediately notify colleagues in the vicinity.
-
Don Appropriate PPE : Ensure you are wearing the correct PPE before addressing the spill.
-
Contain the Spill : Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill.
-
Collect the Waste : Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.
-
Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
For a Large Spill:
-
Evacuate : Immediately evacuate the area.
-
Isolate : If it is safe to do so, close the doors to the affected area to contain any vapors.
-
Notify EHS : Contact your institution's Environmental Health and Safety department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Final Disposal: The Path to Decommissioning
The recommended method for the final disposal of chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.
Why Incineration? Chlorinated organic compounds can be persistent in the environment and pose a long-term risk if landfilled. High-temperature incineration is an effective method for breaking down these molecules into less harmful components, such as carbon dioxide, water, and hydrogen chloride. The resulting hydrogen chloride is then typically scrubbed from the exhaust gases to prevent air pollution. However, it is important to note that incineration can produce toxic byproducts if not performed under optimal conditions. Therefore, it is imperative that this process is carried out by a licensed and reputable waste disposal vendor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA . (2025, November 25). U.S. Environmental Protection Agency. [Link]
-
Piperazine derivatives as dangerous abused compounds . (2019, December 16). ResearchGate. [Link]
-
Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories . (n.d.). U.S. Environmental Protection Agency. [Link]
-
Proper Disposal of Hazardous Laboratory Waste Regulations in the United States . (n.d.). Clym. [Link]
-
OSHA Compliance For Laboratories . (n.d.). US Bio-Clean. [Link]
-
Piperazine derivatives as dangerous abused compounds . (2020, December 1). PubMed. [Link]
-
(PDF) Piperazine Derivatives as Dangerous Abused Compounds . (n.d.). ResearchGate. [Link]
-
Laboratory Waste Management: The New Regulations . (n.d.). Medical Laboratory Observer. [Link]
-
EPA tweaks hazardous waste rules for academic labs . (2008, December 9). Chemistry World. [Link]
- Safety D
A Senior Application Scientist's Guide to Handling 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid
This guide provides essential safety and handling protocols for 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid (CAS No. 1197193-33-1). As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your operational safety and experimental integrity. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure—containing a chlorinated aromatic ring, a benzoic acid group, and a piperazine moiety—allows us to extrapolate necessary precautions from well-documented, structurally similar chemicals. The guidance herein is built upon a conservative assessment of these potential hazards.
Foundational Hazard Assessment: Understanding the Risks
This compound is a solid, likely a crystalline powder.[1] The primary risks associated with handling this and structurally related compounds like 3-Chlorobenzoic acid stem from direct contact and inhalation.
-
Eye Contact: Based on data for analogous benzoic acid derivatives, this compound is expected to cause serious eye irritation or damage.[2] Fine powders can easily become airborne and contact the eyes, leading to immediate pain and potential injury.[2]
-
Skin Contact: The molecule is classified as a likely skin irritant.[2] Prolonged or repeated exposure can lead to redness, itching, and dermatitis.[1]
-
Inhalation: Inhaling the dust can cause irritation to the nose, throat, and respiratory tract, leading to symptoms like coughing and shortness of breath.[1][2][3] While specific target organ toxicity is unknown, it is a critical route of exposure to mitigate.
-
Ingestion: While less common in a laboratory setting, ingestion may cause gastrointestinal irritation.[4]
Given these risks, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation—it is an essential component of the experimental protocol.
Core PPE Protocol: A Head-to-Toe Defense
Your selection of PPE must create an unbroken barrier between you and the chemical. The appropriate level of protection depends on the quantity of material being handled and the specific procedure.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Small-Scale Handling (<1g) | ANSI Z87.1-rated safety glasses with side shields (minimum); Chemical splash goggles (recommended). | Nitrile or Neoprene gloves (disposable). | Full-length lab coat. | Not typically required if handled within a certified chemical fume hood. |
| Medium-Scale Synthesis & Transfers (1-50g) | Chemical splash goggles. A face shield over goggles is required if there is a significant splash risk.[5] | Thicker (e.g., >8 mil) Nitrile or Butyl rubber gloves. Consider double-gloving. | Chemical-resistant apron over a lab coat. | N95 or P2 particulate respirator may be necessary if engineering controls (fume hood) are insufficient to control dust.[6] |
| Large-Scale Operations & Spill Cleanup (>50g) | Full-face shield worn over chemical splash goggles. | Heavy-duty Butyl or Viton gloves.[7] | Chemical-resistant suit (e.g., Tychem®). | Half- or full-face respirator with P100 (particulate) cartridges. |
In-Depth Analysis of PPE Choices
-
Eye and Face Protection : Because the compound is a fine powder, the primary risk is airborne dust. Chemical splash goggles provide a complete seal around the eyes, which standard safety glasses do not. A face shield adds a critical layer of protection against unexpected splashes during solution transfers.[5]
-
Hand Protection : Glove selection is critical. The choice of material must be based on chemical resistance. While specific permeation data for this compound is unavailable, general principles for chlorinated aromatic compounds and organic acids guide our selection.
-
Nitrile Gloves : Offer good resistance to a range of chemicals and are a solid choice for incidental contact and handling small quantities.
-
Neoprene and Butyl Rubber : Provide more robust protection against acids and a broader range of organic chemicals, making them suitable for larger-scale work where prolonged contact is possible.[5][7]
-
The Imperative of Glove Integrity : Always inspect gloves for tears or pinholes before use. If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.
-
-
Respiratory Protection : The primary engineering control is a certified chemical fume hood. All operations that may generate dust—including weighing, transfers, and preparing solutions—must be performed within a fume hood. A respirator is a secondary line of defense, to be used only when engineering controls are insufficient or during emergency situations like a large spill.
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow minimizes the risk of exposure at every stage of handling.
Step 1: Pre-Handling Preparation
-
Verify Engineering Controls : Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Assemble Materials : Place all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood before introducing the chemical.
-
Review Emergency Equipment : Locate and verify the functionality of the nearest safety shower and eyewash station.[5][8]
-
Don PPE : Put on your lab coat, followed by safety goggles, and finally, gloves. Ensure a proper seal between your glove cuff and lab coat sleeve.
Step 2: Chemical Handling
-
Weighing and Transfer : Perform all weighing and solid transfers deep within the fume hood to contain any dust.
-
Minimize Dust : Handle the compound gently. Avoid dropping or creating puffs of powder. If possible, use a spatula that minimizes static.
-
Solution Preparation : When dissolving the solid, add it slowly to the solvent to avoid splashing.
Step 3: Post-Handling and Decontamination
-
Secure Compound : Tightly seal the primary container and store it according to laboratory guidelines.[1]
-
Decontaminate : Wipe down the work surface in the fume hood, your spatula, and any external surfaces of containers with an appropriate solvent (e.g., 70% ethanol), followed by a dry wipe. Dispose of wipes in the designated solid chemical waste container.
-
Doff PPE : Remove PPE in the correct order to prevent re-contamination:
-
Remove gloves first (peeling them off without touching the outer surface).
-
Remove your lab coat.
-
Remove eye protection last.
-
-
Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing PPE.[1][5]
Visual Workflow: Safe Handling Protocol
Caption: Workflow for handling this compound.
Emergency & Disposal Plans
Exposure Response
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][4] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][8]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Spill Management
-
Evacuate and Secure : Alert others in the area and restrict access.
-
Assess and Don PPE : Wear the appropriate PPE for a large-scale operation, including respiratory protection.
-
Contain : Gently cover the spill with an absorbent material like vermiculite or sand to prevent further dust generation. Do NOT dry sweep.[5][6]
-
Collect : Carefully scoop the contained material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate : Clean the spill area thoroughly.
Disposal Plan
All waste, including contaminated PPE, wipes, and excess chemical, must be disposed of as hazardous chemical waste.
-
Labeling : The waste container must be clearly labeled with the full chemical name and associated hazards.
-
Segregation : Do not mix this waste with other waste streams unless directed by your institution's environmental health and safety (EHS) office.
-
Regulations : Follow all local, state, and federal regulations for hazardous waste disposal.[4][9] Never pour this chemical or its solutions down the drain.[4][6]
By implementing this comprehensive safety framework, you establish a self-validating system of protocols that protects you, your colleagues, and the integrity of your research.
References
- Vertex AI Search. (2023, November 15).
- CloudSDS. Benzoic Acid Hazards and How to Manage Them.
- Sigma-Aldrich Inc. (2023, September 13).
- Echemi. This compound.
- Fisher Scientific Company. (2025, December 18).
- National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
- Sigma-Aldrich Inc. (2024, September 6).
- New Jersey Department of Health. (2009, February). Hazardous Substance Fact Sheet: Benzoic Acid, Methyl Ester.
- Carl ROTH.
- National Institute of Standards and Technology. (2014, February 27).
- TCI. (2024, December 14).
- VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
- Biosynth. This compound CAS: 1197193-33-1.
- LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.
- University of Colorado Colorado Springs. Glove Selection Page.
- WSU Spokane. Glove Selection Chart.
- Gloves By Web. Gloves Chemical Resistance Chart.
- Ansell. Ansell Chemical Resistance Glove Chart.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- Aarti Industries. (2021, October 15). GPS Safety Summary - 1-chloro-4-nitrobenzene.
- ChemScene. 2-Chloro-4-(piperazin-1-yl)benzoic acid.
Sources
- 1. ehs.com [ehs.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. nj.gov [nj.gov]
- 4. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 5. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. dess.uccs.edu [dess.uccs.edu]
- 8. fishersci.com [fishersci.com]
- 9. aarti-industries.com [aarti-industries.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
